molecular formula C16H18N2O3 B3023410 (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol CAS No. 223673-34-5

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Cat. No.: B3023410
CAS No.: 223673-34-5
M. Wt: 286.33
InChI Key: GXTZAIGFWQRDSQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTZAIGFWQRDSQ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673056
Record name (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223673-34-5
Record name (R)-2-((4-Nitrophenethyl)amino)-1-phenylethan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WN6RQZ9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral β-amino alcohol of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1][2] The precise stereochemistry at the C-1 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into two plausible synthetic routes, complete with detailed experimental protocols, mechanistic insights, and comparative data.

Part 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, leading to two distinct forward synthesis strategies.

G cluster_pathway_a Pathway A: Epoxide Ring-Opening cluster_pathway_b Pathway B: N-Alkylation target This compound disconnection1 C-N bond formation target->disconnection1 Approach 1 disconnection2 C-N bond formation target->disconnection2 Approach 2 precursorsA (R)-Styrene Oxide + 2-(4-Nitrophenyl)ethanamine disconnection1->precursorsA precursorsB (R)-2-Amino-1-phenylethanol + 4-Nitrophenethyl Halide disconnection2->precursorsB

Caption: Retrosynthetic analysis of this compound.

Pathway A focuses on the formation of the C-N bond through the nucleophilic ring-opening of a chiral epoxide, (R)-styrene oxide, by 2-(4-nitrophenyl)ethanamine. This approach leverages the high reactivity of the strained epoxide ring.

Pathway B involves the N-alkylation of a pre-existing chiral amino alcohol, (R)-2-amino-1-phenylethanol, with an electrophilic 4-nitrophenethyl species, such as 4-nitrophenethyl bromide. This method relies on the nucleophilicity of the amino group in the chiral building block.

This guide will first detail Pathway B, which appears to be a more direct and commonly referenced route in patent literature, followed by an exploration of Pathway A as a viable alternative.

Part 2: Pathway B - N-Alkylation of (R)-2-Amino-1-phenylethanol

This pathway is a convergent synthesis that joins two key fragments in the final step. The success of this route hinges on the efficient and stereospecific synthesis of the chiral precursor, (R)-2-amino-1-phenylethanol.

Step 1: Synthesis of (R)-2-Amino-1-phenylethanol

The enantioselective synthesis of (R)-2-amino-1-phenylethanol can be achieved through various methods, with one of the most established being the reduction of a derivative of (R)-mandelic acid. (R)-mandelic acid is a readily available chiral starting material.[3][4]

Protocol 2.1: Synthesis of (R)-2-Amino-1-phenylethanol from (R)-Mandelic Acid

  • Amidation: (R)-Mandelic acid is first converted to its corresponding amide, (R)-mandelamide, by reaction with ammonia or a protected ammonia equivalent.

  • Reduction: The amide and the carboxylic acid functionalities of (R)-mandelamide are then reduced to the corresponding amine and alcohol, respectively. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction is performed at low temperatures (e.g., 0 °C) and gradually warmed to room temperature or refluxed to ensure complete reduction.

  • Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1(R)-Mandelic AcidSOCl₂, NH₃Dichloromethane0 to 253-5~90
2(R)-MandelamideLiAlH₄THF0 to 6512-1880-90

Causality Behind Experimental Choices: The use of (R)-mandelic acid as a starting material directly installs the desired stereochemistry at the benzylic carbon. The conversion to the amide before reduction is a standard procedure as direct reduction of the carboxylic acid can sometimes be challenging and may require harsher conditions. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both the amide and the carboxylic acid.

Step 2: Synthesis of 4-Nitrophenethyl Bromide

The electrophilic partner in the N-alkylation step is typically a 4-nitrophenethyl halide. 4-Nitrophenethyl bromide is a common choice and can be synthesized from 4-nitrophenylethanol.

Protocol 2.2: Synthesis of 4-Nitrophenethyl Bromide

  • Bromination: 4-Nitrophenylethanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether or dichloromethane. The reaction is typically carried out at low temperatures (0 °C) to control its exothermicity.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted. The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
14-NitrophenylethanolPBr₃Diethyl Ether0 to 252-485-95
Step 3: N-Alkylation to yield this compound

This is the key bond-forming step where the chiral amine and the electrophilic bromide are coupled.

Protocol 2.3: N-Alkylation Reaction [5][6]

  • Reaction Setup: (R)-2-amino-1-phenylethanol and 4-nitrophenethyl bromide are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the reaction mixture. The base is necessary to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.

  • Reaction Conditions: The reaction mixture is heated, typically to reflux, to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[7]

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
(R)-2-Amino-1-phenylethanol, 4-Nitrophenethyl BromideK₂CO₃Acetonitrile80-8212-2470-85

Mechanistic Insights:

The N-alkylation reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9] The lone pair of electrons on the nitrogen atom of (R)-2-amino-1-phenylethanol acts as the nucleophile, attacking the electrophilic carbon atom of 4-nitrophenethyl bromide, which is bonded to the bromine leaving group. The reaction occurs with inversion of configuration at the electrophilic carbon; however, since there is no stereocenter at this position in 4-nitrophenethyl bromide, this aspect is not relevant to the product's stereochemistry. The chirality of the final product is solely determined by the (R)-configuration of the starting amino alcohol, which is retained throughout the reaction.

G cluster_mechanism Sₙ2 Mechanism of N-Alkylation R_amine (R)-2-amino-1-phenylethanol (Nucleophile) transition_state Transition State R_amine->transition_state electrophile 4-Nitrophenethyl Bromide (Electrophile) electrophile->transition_state product This compound transition_state->product HBr HBr transition_state->HBr G cluster_mechanism Mechanism of Epoxide Ring-Opening R_epoxide (R)-Styrene Oxide transition_state Transition State (Attack at C2) R_epoxide->transition_state amine_nuc 2-(4-Nitrophenyl)ethanamine (Nucleophile) amine_nuc->R_epoxide Sₙ2 attack at C2 product This compound transition_state->product

Sources

Chemical properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Executive Summary

This compound is a chiral organic compound of significant interest within the pharmaceutical industry. Its structural complexity, featuring a specific stereoisomer and key functional groups, makes it a vital building block in the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, reactivity, and primary applications, with a focus on its role as a key intermediate in the manufacturing of Mirabegron, a β3-adrenergic agonist used for the treatment of overactive bladder. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies.

Compound Identification and Structure

This compound is a phenylethanolamine derivative. The precise spatial arrangement of its atoms, particularly at the chiral center, is crucial for its function in pharmaceutical synthesis.

  • IUPAC Name : (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol[1][2]

  • Synonyms : (R)-2-((4-nitrophenethyl)amino)-1-phenylethan-1-ol, (alphaR)-[[[2-(4-Nitrophenyl)ethyl]amino]methyl]benzenemethanol[3][4]

  • CAS Numbers :

    • 223673-34-5 (Free Base)[2][3][4]

    • 521284-21-9 (Hydrochloride Salt)[1][2]

Molecular Structure and Stereochemistry

The molecule's structure consists of a phenylethanol backbone, a secondary amino group, and a 4-nitrophenethyl substituent.[5] The designation "(R)" specifies the absolute configuration at the chiral carbon atom bonded to the hydroxyl group.[5][6] This specific stereochemistry is fundamental to its utility, as biological systems are highly sensitive to molecular chirality, and only the correct enantiomer will be compatible with the target enzymes and receptors in subsequent pharmaceutical applications.[4]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for its handling, storage, and application in synthetic processes. The data below pertains primarily to the hydrochloride salt, which is a common form for this intermediate.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₂O₃ (Free Base) C₁₆H₁₉ClN₂O₃ (HCl Salt)[1][3][5]
Molecular Weight 286.33 g/mol (Free Base) 322.78 g/mol (HCl Salt)[1][3][7]
Appearance White to light yellow or pale yellow solid/powder[4][8]
Melting Point 202-205°C (HCl Salt)[5][9]
Boiling Point 472.5 ± 24.0 °C at 760 mmHg (Estimated)[4][5]
Solubility Slightly soluble in DMSO and Water[9][10]
Purity Typically ≥98% or 99%[1][3]
Storage Conditions Inert atmosphere, Room Temperature or 0-8°C, Protect from light[3][10]

Synthesis and Manufacturing

The synthesis of this compound hydrochloride typically involves the reduction of a chiral amide precursor. The choice of reducing agent is critical for achieving high yield and purity without compromising the stereochemistry of the chiral center.

Synthetic Workflow Overview

The process often starts with a chiral amide, which is then reduced to form the corresponding secondary amine. The use of a borane-based reducing system is common. The final step involves forming the hydrochloride salt to improve stability and ease of handling.

Synthesis_Workflow Start (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl] -2-phenylacetamide Reduction Reductive Amination Start->Reduction Precursor Reagents 1. Sodium Borohydride (NaBH₄) 2. Iodine (I₂) 3. Tetrahydrofuran (THF) Reagents->Reduction Reagents Intermediate (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol (Free Base) Reduction->Intermediate Forms FinalProduct (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol HCl Intermediate->FinalProduct Salt Formation HCl_Addition HCl in Isopropanol HCl_Addition->FinalProduct

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Reduction of Amide Precursor

This protocol is a representative example of the synthesis of the hydrochloride salt from its amide precursor.[11]

  • Reaction Setup : To a stirred solution of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (100 g) in tetrahydrofuran (THF, 400 mL), add sodium borohydride (44.07 g) at ambient temperature (approx. 28°C).

    • Rationale: THF is used as the solvent due to its ability to dissolve the reactants and its relative inertness under these reaction conditions. Sodium borohydride is the initial reducing agent.

  • Cooling : Lower the reaction temperature to 2°C (±2).

  • Addition of Iodine : Slowly add a solution of iodine (169.03 g) in THF (600 mL) to the chilled mixture.

    • Rationale: The combination of NaBH₄ and I₂ generates diborane in situ, which is a more powerful reducing agent capable of reducing the amide to a secondary amine. The slow addition and low temperature are crucial for controlling the exothermic reaction.

  • Reflux : Increase the temperature to reflux and stir the mixture for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Quenching : After the reaction is complete, distill the THF and methanol under vacuum. Cool the reaction mixture to 30°C and dilute it with dichloromethane (800 mL) and aqueous ammonia solution (200 mL).

    • Rationale: The ammonia solution is used to quench any remaining reactive boron species. Dichloromethane is used to extract the organic product.

  • Salt Formation : Separate the organic layer. To this layer, slowly add a solution of hydrochloric acid in isopropanol (e.g., 17%, 100 mL) and stir for 3 hours.

    • Rationale: The addition of HCl protonates the basic amino group, forming the hydrochloride salt which is typically a crystalline solid and precipitates out of the non-polar solvent, facilitating its isolation.

  • Isolation and Drying : Filter the resulting solid, wash it with dichloromethane (100 mL), and dry it under vacuum at approximately 48°C to yield (R)-2-[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol monohydrochloride.[11]

Chemical Reactivity and Applications

The chemical behavior of this compound is governed by its three primary functional groups: the secondary amine, the benzylic hydroxyl group, and the aromatic nitro group.[5]

Reactivity cluster_groups Key Functional Groups cluster_reactivity Chemical Reactivity Compound (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol Amino Secondary Amine (-NH-) Compound->Amino Hydroxyl Hydroxyl (-OH) Compound->Hydroxyl Nitro Nitro (-NO₂) Compound->Nitro Base Acts as a Base (Protonation/Salt Formation) Amino->Base enables Nucleophile Nucleophilic Substitution Hydroxyl->Nucleophile can participate in Reduction Reduction to Amine (-NH₂) Nitro->Reduction key reaction

Caption: Relationship between functional groups and reactivity.

  • Amino Group : The secondary amine is basic and readily reacts with acids to form salts, such as the commonly used hydrochloride salt.[5] This improves the compound's stability and handling characteristics.

  • Nitro Group : The aromatic nitro group is a critical electrophilic site. Its most important reaction in the context of drug synthesis is its reduction to a primary amine (-NH₂). This transformation is the pivotal step in converting this intermediate into the aminophenyl derivative required for the synthesis of Mirabegron.[12]

  • Hydroxyl Group : The benzylic hydroxyl group can participate in reactions such as esterification or etherification, although its primary role in the synthesis of Mirabegron is its stereochemical influence.

Primary Application: Intermediate for Mirabegron

The principal application of this compound is as a key starting material for the synthesis of Mirabegron.[4][13][14] Mirabegron is a potent and selective β3-adrenergic agonist, which relaxes the detrusor smooth muscle in the bladder, thereby increasing bladder capacity.[12]

The synthesis involves two main transformations of the intermediate:

  • Reduction of the Nitro Group : The 4-nitro group is reduced to a 4-amino group, forming (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[12]

  • Amide Coupling : The newly formed primary amine is then coupled with 2-amino-thiazol-4-yl acetic acid to form the final Mirabegron molecule.[12]

Mirabegron_Synthesis Intermediate (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol Reduction Nitro Group Reduction Intermediate->Reduction Amine_Intermediate (R)-2-((4-Aminophenethyl)amino) -1-phenylethanol Reduction->Amine_Intermediate Coupling Amide Coupling with 2-aminothiazol-4-yl acetic acid Amine_Intermediate->Coupling Mirabegron Mirabegron Coupling->Mirabegron

Caption: Role as an intermediate in Mirabegron synthesis.

Other Potential Applications

This compound also serves as a synthetic intermediate for other experimental molecules, such as (aminothiazolyl)acetanilide derivatives, which have been investigated for potential applications in the treatment of diabetes.[10]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its hydrochloride salt.

  • GHS Hazard Statements :

    • H315 : Causes skin irritation.[7]

    • H319 : Causes serious eye irritation.[7]

    • H335 : May cause respiratory irritation.[7]

  • GHS Precautionary Statements :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P302+P352 : IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Signal Word : Warning

  • Storage : Store in a well-ventilated place. Keep container tightly closed in an inert atmosphere.[9][10]

Conclusion

This compound is a highly valuable chiral intermediate whose chemical properties are defined by its specific stereoconfiguration and the reactivity of its amine, hydroxyl, and nitro functional groups. Its well-established physicochemical properties and synthetic pathways underscore its critical role in the pharmaceutical industry, most notably as an indispensable precursor to the drug Mirabegron. A comprehensive understanding of its chemistry is essential for drug development professionals engaged in the synthesis of this and other complex therapeutic agents.

References

  • Exploring (1R)-2-[2-(4-Nitrophenyl)ethylamino]-1-Phenylethanol: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Cas 521284-21-9,this compound hydrochloride. LookChem. [Link]

  • Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed. [Link]

  • (R)-2-(4-NITROPHENETHYLAMINO)-1-PHENYLETHANOL HCL. ChemBK. [Link]

  • (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). PubChem. [Link]

  • Adrenergic agents. 1. Synthesis and potential .beta.-adrenergic agonist activity of some catechol amine analogs bearing a substituted amino functionality in the meta position. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Role of this compound Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. PubMed. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

  • Phenylethanolamine. Wikipedia. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

  • (R)-(+)-1-Phenylethylamine: Premium Chiral Amine Supplier for Synthesis and Resolution. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound hydrochloride (CAS No: 521284-21-9) API Intermediate Manufacturers. apicule. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. ClinPGx. [Link]

  • 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. PubChem. [Link]

  • A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

Sources

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical chiral intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis methodologies, analytical validation, and its pivotal role in the development of therapeutic agents, grounded in established scientific principles and field-proven insights.

Core Compound Identification and Physicochemical Profile

This compound is a complex organic molecule distinguished by its specific stereochemistry, which is fundamental to its utility.[1] It serves primarily as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3]

The compound is most commonly handled and referenced in its hydrochloride salt form for improved stability and handling characteristics.[4] However, it is essential to distinguish between the free amine and its salt, as they have different CAS numbers and molecular weights.

Table 1: Key Physicochemical Properties

PropertyValue (Free Amine)Value (Hydrochloride Salt)Source(s)
IUPAC Name (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride[5][6]
CAS Number 223673-34-5521284-21-9[7][8][9]
Molecular Formula C₁₆H₁₈N₂O₃C₁₆H₁₉ClN₂O₃[5][7]
Molecular Weight 286.33 g/mol 322.79 g/mol [8][10]
Appearance Light yellow powder / Off-white to light yellow solidOff-white to light yellow solid[7][10]
Solubility DMSO (Slightly), Water (Slightly)Soluble in DMSO, slightly in water[1]
Storage 0-8 °C, Inert atmosphere, Protect from lightRoom Temperature, Inert atmosphere[1][7][8]

Strategic Synthesis Pathway

The synthesis of a chiral molecule like this compound requires a strategy that establishes the correct stereocenter with high fidelity. A common and effective approach involves the reduction of a chiral amide precursor. This method is advantageous as it often proceeds with high stereochemical retention.

A validated method involves the reduction of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide using a reducing agent like sodium borohydride in the presence of iodine.[11] The iodine activates the borohydride, forming a more potent reducing species capable of reducing the amide carbonyl.

Experimental Protocol: Reductive Amination
  • Precursor Preparation: The synthesis begins with the chiral precursor, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This starting material already contains the required (R)-stereocenter at the benzylic alcohol position.

  • Reaction Setup: The amide precursor (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). The solution is stirred under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

  • Reducing Agent Addition: Sodium borohydride (NaBH₄, ~2 equivalents) is added to the stirred solution at ambient temperature. The reaction is then cooled to approximately 0-5°C in an ice bath. This temperature control is critical to manage the exothermic nature of the subsequent step and to minimize potential side reactions.

  • Activator Introduction: A solution of iodine (I₂, ~1.5-2 equivalents) dissolved in THF is added dropwise to the cooled reaction mixture. The iodine reacts with NaBH₄ to form borane-THF complex (BH₃-THF) in situ, which is the active reducing agent for the amide. This in situ generation is safer than handling highly reactive diborane gas directly.

  • Reaction Progression: After the addition is complete, the reaction temperature is gradually raised to reflux and maintained for several hours (e.g., 10-12 hours) to ensure complete conversion. The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Quenching: Upon completion, the reaction is cooled to room temperature. The excess reducing agent is carefully quenched by the slow addition of methanol, followed by dilution with a solvent like dichloromethane and an aqueous ammonia solution to neutralize the mixture.[11]

  • Salt Formation & Isolation: The organic layer is separated. To isolate the product as its hydrochloride salt, an isopropanolic solution of hydrochloric acid is added.[11] This protonates the secondary amine, forming the hydrochloride salt which precipitates from the non-polar organic solvent. The precipitation provides a significant purification advantage over direct isolation of the free amine oil.

  • Final Purification: The precipitated solid is collected by filtration, washed with a cold solvent (e.g., THF or dichloromethane) to remove residual impurities, and dried under vacuum to yield the final product.[11] Purity is then confirmed via HPLC, typically achieving >99%.[11]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reduction cluster_workup Step 3: Workup & Isolation Precursor (R)-Amide Precursor in THF Add_NaBH4 Add NaBH₄ Cool to 0-5°C Precursor->Add_NaBH4 1. Add_Iodine Add I₂ in THF (Forms BH₃-THF in situ) Add_NaBH4->Add_Iodine 2. Reflux Reflux for 10-12h (Amide Reduction) Add_Iodine->Reflux 3. Quench Quench with MeOH & Aqueous Ammonia Reflux->Quench 4. Extract Extract with Dichloromethane Quench->Extract 5. Salt Add HCl in Isopropanol (Precipitation) Extract->Salt 6. Filter_Dry Filter & Vacuum Dry Salt->Filter_Dry 7. Product (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol HCl Filter_Dry->Product Final Product

Caption: Key steps in the synthesis of the target compound via amide reduction.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized intermediate is paramount. A multi-pronged analytical approach is required for a self-validating system of quality control.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is the gold standard for determining the purity of the final compound. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically employed. The purity is determined by the area percentage of the main peak, with acceptance criteria usually set at >99%.[11]

  • Structural Elucidation (Spectroscopy):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals include the aromatic protons of the two distinct phenyl rings, the aliphatic protons of the ethyl bridge, and the characteristic methine proton of the chiral center.

    • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For the hydrochloride salt, the observed mass will correspond to the protonated free amine [M+H]⁺.

  • Chiral Integrity (Chiral HPLC): The enantiomeric purity is the most critical quality attribute. This cannot be determined by standard HPLC. A specialized chiral stationary phase (CSP) is required to separate the (R)- and (S)-enantiomers.[12] The goal is to demonstrate that the undesired (S)-enantiomer is below a specified limit, ensuring the stereochemical integrity required for the final API. The importance of such separation is rooted in the fact that enantiomers can have vastly different pharmacological or toxicological profiles.[12][13]

Analytical Workflow Diagram

Analytical_Workflow cluster_tests Quality Control Assays cluster_results Acceptance Criteria Sample Synthesized Batch of (R)-Intermediate HCl HPLC Purity Assay (Reversed-Phase HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC NMR Structure Confirmation (¹H, ¹³C NMR) Sample->NMR MS Identity Confirmation (Mass Spectrometry) Sample->MS Purity_Spec Purity > 99.0% HPLC->Purity_Spec Enantio_Spec Enantiomeric Excess > 99.5% Chiral_HPLC->Enantio_Spec Structure_Spec Structure Matches Reference Spectra NMR->Structure_Spec MW_Spec Correct Molecular Weight [M+H]⁺ Observed MS->MW_Spec

Caption: Standard analytical workflow for quality control and release of the intermediate.

Application in Drug Development: The Pathway to Mirabegron

This compound is not an end-product but a crucial building block. Its primary and most well-documented use is as a key intermediate in the synthesis of Mirabegron.[2][3][10]

Mirabegron is a potent and selective agonist of the β3-adrenergic receptor, a mechanism distinct from traditional antimuscarinic agents for treating overactive bladder (OAB).[14] Activation of β3-receptors in the detrusor muscle of the bladder leads to smooth muscle relaxation, increasing bladder capacity and alleviating the symptoms of OAB.[14][15]

The synthesis of Mirabegron involves further chemical modifications of the (R)-intermediate. The nitro group on the phenethyl moiety is a latent amino group, which is typically reduced to an amine in a subsequent synthetic step. This amine is then reacted with other reagents to build the final (aminothiazolyl)acetanilide portion of the Mirabegron molecule.[1][3] The phenylethanolamine core of the intermediate is the critical pharmacophore that interacts with the adrenergic receptor.

Drug Development Pathway

Drug_Development Intermediate (R)-Intermediate (CAS 521284-21-9) Synthesis Multi-Step Synthesis (e.g., Nitro Reduction, Amide Coupling) Intermediate->Synthesis Precursor API Mirabegron (API) Synthesis->API Forms Target β3-Adrenergic Receptor (in Bladder Smooth Muscle) API->Target Binds & Activates Effect Detrusor Muscle Relaxation (Therapeutic Effect) Target->Effect Leads to

Caption: From chemical intermediate to biological target and therapeutic action.

The Criticality of Chirality

The "(R)-" designation in the compound's name is not a trivial detail; it is the cornerstone of its function. Biological systems, particularly receptors like the β3-adrenergic receptor, are chiral environments.[13] Consequently, enantiomers of a drug often exhibit significantly different binding affinities and pharmacological activities.[16]

The phenylethanolamine structure is common to many adrenergic agents.[17][18] For these compounds, it is frequently observed that one enantiomer contains the vast majority of the desired biological activity, while the other may be inactive or even contribute to off-target effects.[16] Therefore, synthesizing the enantiomerically pure (R)-intermediate is essential to produce a safe and effective final drug product like Mirabegron, avoiding the complications of a racemic mixture.

References

  • The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. ACS Publications. [Link]

  • Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). LookChem. [Link]

  • Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Role of this compound Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (PDF) The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. ResearchGate. [Link]

  • (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Veeprho. [Link]

  • Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. PubMed. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. [Link]

  • 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. PubChem. [Link]

  • Phenylethanolamine. Wikipedia. [Link]

  • This compound hydrochloride (CAS No: 521284-21-9) API Intermediate Manufacturers. apicule. [Link]

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. NIH. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. [Link]

Sources

Molecular structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Abstract

This compound is a chiral organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a key intermediate in the synthesis of Mirabegron, a potent β3-adrenergic receptor agonist for the treatment of overactive bladder, its precise molecular architecture is fundamental to its utility. This guide provides a comprehensive examination of the compound's molecular structure, stereochemistry, and physicochemical properties. It further details a validated synthetic protocol, offering mechanistic insights into the reaction and a thorough spectroscopic characterization of the final product. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex pharmaceutical intermediates.

Introduction: A Critical Intermediate in Modern Drug Synthesis

This compound, often supplied as its hydrochloride salt, is a cornerstone building block in the multi-step synthesis of advanced therapeutic agents.[1][2] Its molecular framework contains the specific stereochemical and functional group arrangements necessary for elaboration into complex active pharmaceutical ingredients (APIs).

Compound Identification

The compound is identified by several key descriptors, with distinct CAS numbers for the free amine and its more common hydrochloride salt form.

IdentifierValue
Chemical Name (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol[3]
Synonyms (R)-2-((4-nitrophenethyl)amino)-1-phenylethan-1-ol, (alphaR)-alpha-[[[2-(4-Nitrophenyl)ethyl]amino]methyl]benzenemethanol[1][4]
Molecular Formula C₁₆H₁₈N₂O₃[4]
Molecular Weight 286.33 g/mol [3][4]
CAS Number (Free Amine) 223673-34-5[3][4][5]
CAS Number (HCl Salt) 521284-21-9[5][6]
Significance in Pharmaceutical Manufacturing

The primary utility of this molecule lies in its role as a direct precursor to Mirabegron and other (aminothiazolyl)acetanilide derivatives.[2][7][8] The (R)-configuration of the stereocenter and the presence of the nitro group are critical design elements. The chirality is essential for ensuring stereospecific interactions with the biological target, a fundamental principle in modern pharmacology.[9] The nitro group, while not present in the final API, serves as a versatile chemical handle, typically reduced to an amine for subsequent coupling reactions.[9]

Molecular Structure and Physicochemical Properties

The compound's functionality is a direct result of its three-dimensional structure and the interplay of its constituent functional groups.

Structural Elucidation and Stereochemistry

The molecule is composed of a phenylethanol backbone, a secondary amine linker, and a terminal 4-nitrophenethyl group.[7][9] The most crucial structural feature is the single chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethanol backbone). The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the substituents around this stereocenter, which is paramount for its biological efficacy in the final drug product.[9]

Caption: 2D structure of this compound highlighting key functional groups.

Physicochemical Data

The compound is typically a solid at room temperature with defined thermal properties.[1][9] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Appearance White to light yellow powder[1]
Boiling Point 472.5 ± 24.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 239.6 ± 22.9 °C[1]
Solubility Slightly soluble in DMSO and Water[7]
Purity (Typical) ≥98%[1][4]

Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride can be efficiently achieved via the reduction of an amide precursor. This method is advantageous as it preserves the stereochemistry of the chiral center.

Synthetic Workflow Diagram

The overall process involves the reduction of an amide to a secondary amine, followed by salt formation.

workflow start (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide reagents 1. NaBH₄, Iodine (I₂) in Tetrahydrofuran (THF) 2. Reflux start->reagents Reduction workup Quench & Extraction (Dichloromethane) reagents->workup Reaction Completion salt_formation HCl in Isopropanol workup->salt_formation Isolation of Free Base product This compound HCl salt_formation->product Precipitation

Caption: Synthetic workflow for the preparation of the target compound via amide reduction.

Detailed Experimental Protocol

The following protocol describes the synthesis of the hydrochloride salt from (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.[10]

Step 1: Reaction Setup

  • To a stirred solution of (100 g) (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran (400 mL), add sodium borohydride (44.07 g) at ambient temperature (28°C ±2).

Step 2: Addition of Iodine

  • Cool the reaction mixture to 2°C (±2).

  • Slowly add a solution of iodine (169.03 g) in tetrahydrofuran (600 mL) to the chilled suspension, maintaining the low temperature.

Step 3: Reflux

  • After the addition is complete, gradually increase the temperature to reflux and maintain for 10 hours. Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).

Step 4: Workup and Extraction

  • Cool the reaction mass to 28°C (±2) and dilute with dichloromethane (600 mL).

  • If necessary, quench the reaction carefully with an appropriate aqueous solution.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude free base.

Step 5: Hydrochloride Salt Formation

  • Dissolve the obtained residue in tetrahydrofuran (200 mL) and cool the solution to 10°C.

  • Add a solution of hydrochloric acid in isopropanol (e.g., 17%, 100 mL) to the cooled mixture.

  • Stir the resulting precipitate, filter the solid, wash with fresh tetrahydrofuran, and dry under vacuum at 40°C to yield the final product.[10]

Rationale Behind Experimental Choices
  • Reducing Agent: The combination of sodium borohydride (NaBH₄) and iodine (I₂) in THF generates diborane (B₂H₆) in situ. This is a powerful and selective reagent system for the reduction of amides to amines, often favored over harsher reagents like lithium aluminum hydride (LAH) for its milder conditions and functional group tolerance.

  • Temperature Control: The initial cooling during iodine addition is crucial to control the exothermic reaction of borohydride with iodine and to prevent potential side reactions. The subsequent reflux provides the necessary thermal energy to drive the amide reduction to completion.

  • Salt Formation: Converting the final amine product to its hydrochloride salt serves two main purposes: it facilitates purification through crystallization and precipitation, and it improves the compound's stability and handling characteristics for long-term storage.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. The data provided here corresponds to the hydrochloride salt.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (400 MHz, DMSO-d₆) ¹³C-NMR (400 MHz, DMSO-d₆)
δ (ppm) δ (ppm)
2.99-3.24 (m, 6H)31.4
5.05 (d, 1H)47.5
6.24 (s, 1H)53.9
7.28-7.40 (m, 5H)68.5
7.54 (d, J=8.2 Hz, 2H)123.9
8.16 (d, J=8.2 Hz, 2H)126.2
9.4 (br s, 2H)128.0, 128.6, 130.4, 142.1, 146.0, 146.7
  • ¹H-NMR Interpretation: The multiplet between 7.28-7.40 ppm corresponds to the five protons of the unsubstituted phenyl ring. The two doublets at 7.54 and 8.16 ppm are characteristic of the para-substituted nitrophenyl ring. The broad singlet at 9.4 ppm is indicative of the ammonium protons of the HCl salt.

  • ¹³C-NMR Interpretation: The signal at 68.5 ppm is assigned to the carbon bearing the hydroxyl group. The peak at 123.9 ppm corresponds to the aromatic carbons ortho to the nitro group, while the signals at 146.0 and 146.7 ppm are assigned to the aromatic carbons attached to the nitro group and the ethyl chain, respectively.[10]

Infrared (IR) and Mass Spectrometry (MS) Data
  • FTIR (KBr, cm⁻¹): Key stretches include a broad peak around 3542 cm⁻¹ (O-H stretch), peaks in the 2400-3000 cm⁻¹ region (N-H⁺ stretch of the ammonium salt and C-H stretches), and strong absorptions at 1522 and 1347 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[10]

  • Mass Spectrometry (MS): The mass spectrum typically shows a prominent peak at m/z = 287 (M+H)⁺, which corresponds to the protonated molecular ion of the free base, confirming the molecular weight of 286.33 g/mol .[10]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

  • Safety Profile: The compound is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust (P261) and using protective equipment.

  • Storage Conditions: For long-term stability, the compound should be stored at 4°C, protected from light.[4] Some suppliers recommend storage under an inert atmosphere.[7]

Conclusion

This compound is a well-defined chemical entity whose value is intrinsically linked to its specific molecular structure. The (R)-stereochemistry, combined with its unique arrangement of functional groups, makes it an indispensable intermediate in the synthesis of Mirabegron and other pharmaceuticals. The synthetic and analytical methods outlined in this guide provide a robust framework for its preparation and characterization, ensuring the high purity and structural integrity required for drug development applications.

References

  • LookChem. Cas 521284-21-9,this compound hydrochloride. [Link]

  • Autech Industry Co.,Ltd. Exploring (1R)-2-[2-(4-Nitrophenyl)ethylamino]-1-Phenylethanol: Properties and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound Hydrochloride in Drug Synthesis. [Link]

  • PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]

  • PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). [Link]

  • Apicule. This compound hydrochloride (CAS No: 521284-21-9) API Intermediate. [Link]

Sources

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Executive Summary

This compound is a chiral organic compound primarily recognized within the pharmaceutical industry as a key synthetic intermediate for Mirabegron, a potent and selective β3-adrenergic receptor agonist. While direct pharmacological characterization of this intermediate is not extensively published, its molecular architecture provides a robust foundation for a predictive analysis of its mechanism of action. This guide deconstructs the compound's structure based on established principles of medicinal chemistry and structure-activity relationships (SAR) to posit a primary hypothesis: This compound is a direct-acting adrenergic receptor agonist with a strong predicted selectivity for β-adrenergic receptors.

This document will explore the structural basis for this hypothesis, outline a comprehensive, multi-stage experimental workflow to definitively validate its pharmacological profile, and consider potential secondary mechanisms. The intended audience for this guide includes researchers in pharmacology, medicinal chemistry, and drug development who require a deep, predictive understanding of novel chemical entities based on their structural heritage.

Molecular Profile and Stereochemical Significance

The compound's biological activity is intrinsically linked to its specific three-dimensional arrangement and the interplay of its functional groups.

Chemical Identity and Properties:

PropertyValueSource(s)
IUPAC Name (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol
Synonyms This compound hydrochloride
CAS Number 223673-34-5 (Free Base), 521284-21-9 (HCl Salt)
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol (Free Base), 322.79 g/mol (HCl Salt)
Appearance Off-white to light yellow solid

Core Structural Features:

The molecule is built upon a β-phenylethanolamine scaffold, the classic pharmacophore for many adrenergic agents. Key features include:

  • Unsubstituted Phenyl Ring: Provides a foundational hydrophobic interaction within the receptor binding pocket.

  • Chiral β-Hydroxyl Group: The hydroxyl group is in the (R)-configuration. For direct-acting sympathomimetics, this specific stereoisomer is essential for maximal agonist activity, as it forms a critical hydrogen bond with a conserved serine residue in the adrenergic receptor binding site.

  • Secondary Amine: A secondary amine is a common feature of potent adrenergic agonists. At physiological pH, this group is protonated, forming a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor.

  • 4-Nitrophenethyl Substituent on the Amine: This is the most distinctive feature. The size and electronic nature of this group are predicted to be the primary determinants of receptor selectivity.

The Adrenergic System: The Primary Hypothetical Target

The structural homology of this compound to known catecholamines strongly implicates the adrenergic receptor family as its primary biological target. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine. They are broadly classified into α and β subtypes.

The β-adrenergic receptors (β1, β2, β3) typically couple to the Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This second messenger cascade mediates a variety of physiological responses, including increased heart rate (β1), smooth muscle relaxation (β2), and lipolysis/thermogenesis (β3).

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., R-NPE) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Experimental_Workflow start Compound Synthesis & Purification binding Tier 1: Receptor Binding Assays (Determine Affinity & Selectivity) start->binding Ki determination functional Tier 2: Second Messenger Assays (Determine Potency & Efficacy) binding->functional EC50 & Emax determination tissue Tier 3: Ex Vivo Tissue Assays (Confirm Physiological Function) functional->tissue Functional validation end Pharmacological Profile Established tissue->end

Caption: Tiered Experimental Workflow for Pharmacological Characterization.

Tier 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity profile of this compound across human adrenergic receptor subtypes.

Methodology: Competitive Radioligand Binding

  • Preparation: Cell membranes are prepared from stable cell lines individually overexpressing a high density of a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2, β3).

  • Assay Setup: For each receptor subtype, a constant concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β1/β2, [¹²⁵I]-Iodocyanopindolol for β3) is incubated with the cell membranes.

  • Competition: A range of concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.

  • Incubation & Separation: The mixture is incubated to equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

Expected Outcome: A table of Ki values that will reveal if the compound binds preferentially to any adrenergic receptor subtype. Based on the SAR hypothesis, we expect to see significantly lower Ki values for β-receptors than for α-receptors.

Tier 2: Functional Second Messenger Assays

Objective: To characterize the compound as an agonist, antagonist, or inverse agonist and to determine its potency (EC50) and efficacy (Emax).

Methodology: cAMP Accumulation Assay (for β-receptors)

  • Cell Culture: CHO or HEK293 cells stably expressing a single human β-adrenergic receptor subtype (β1, β2, or β3) are cultured in multi-well plates.

  • Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are stimulated with a range of concentrations of this compound. A known full agonist (e.g., Isoproterenol) is used as a positive control.

  • Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Concentration-response curves are generated, and data are fitted to a sigmoidal dose-response equation to determine the EC50 (concentration producing 50% of the maximal response) and Emax (the maximum response relative to the full agonist).

Expected Outcome: This assay will confirm whether the compound activates β-receptors (agonist activity) and provide its potency and efficacy at each subtype, allowing for a quantitative comparison of its functional selectivity.

Consideration of Alternative Mechanisms

A comprehensive scientific investigation must also consider alternative hypotheses. The phenylethanolamine structure is the endogenous substrate for the enzyme Phenylethanolamine N-Methyltransferase (PNMT) , which catalyzes the conversion of norepinephrine to epinephrine. It is conceivable that the compound could act as a substrate or inhibitor of this enzyme.

Proposed Validation: A simple in vitro PNMT enzyme activity assay could be performed. The assay would measure the conversion of a substrate (e.g., norepinephrine) to its methylated product in the presence and absence of this compound. A reduction in product formation would indicate inhibitory activity. While less likely to be the primary mechanism, this would provide a more complete pharmacological profile.

Conclusion

Based on a rigorous analysis of its molecular structure and established principles of structure-activity relationships, this compound is strongly predicted to function as a direct-acting β-adrenergic receptor agonist. Its large N-phenethyl substituent is the key driver of its predicted selectivity for β-receptors over α-receptors. This hypothesis is further substantiated by its known role as a direct precursor to the β3-selective agonist, Mirabegron.

While this predictive analysis provides a powerful starting point, it is not a substitute for empirical data. The proposed multi-tiered experimental workflow, progressing from receptor binding to functional cellular assays, provides a clear and robust pathway to definitively elucidate the compound's mechanism of action, affinity, potency, and selectivity. The execution of these studies would provide the conclusive evidence required to fully characterize this important pharmaceutical intermediate.

References

  • Smolecule. (2023, August 15). This compound hydrochloride.
  • LookChem. This compound hydrochloride. Retrieved from [Link]

  • Imbert, G. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. Retrieved from [Link]

  • Lecture. (2023). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents.
  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. Retrieved from [Link]

  • Singh, S. B. (2020, April 18). SAR of simpathomimetic/adrenergic/phenylethanolamine agonist. YouTube. Retrieved from [Link]

  • Chapleo, C. B., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113–118. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound Hydrochloride in Drug Synthesis. Retrieved from [Link]

  • PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Retrieved from [Link]

  • Ningbo Inno Pharmchem. Buy this compound - Premium Quality CAS 223673-34-5. Retrieved from [Link]

  • PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). *2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLE

An In-Depth Technical Guide on the Biological Activity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

A roadmap for the comprehensive pharmacological characterization of a key pharmaceutical intermediate.

Introduction

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily recognized for its role as a crucial intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1][2][3] While its synthetic utility is well-established, a significant knowledge gap exists regarding the intrinsic biological activity of this molecule. Its chemical structure, featuring a phenylethanolamine backbone, suggests a potential for interaction with biological targets, particularly within the adrenergic system.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of this compound. We will delve into its structural and physicochemical properties, propose hypothesized biological activities based on established pharmacophores, and outline a detailed in vitro and in vivo evaluation strategy. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a logical progression for uncovering the potential therapeutic applications of this compound.

Structural and Physicochemical Properties Analysis

The structure of this compound comprises several key functional groups that may confer biological activity.[4][5][6]

  • Phenylethanolamine Scaffold: This core structure is a well-known pharmacophore present in a vast array of endogenous catecholamines (e.g., adrenaline, noradrenaline) and synthetic drugs that interact with adrenergic receptors. The stereochemistry at the benzylic hydroxyl group is crucial for receptor recognition and activation. The (R)-configuration at this position is of particular interest.

  • 4-Nitrophenethyl Group: The presence of a nitro (NO2) group on the phenethyl moiety significantly influences the molecule's electronic properties and polarity.[7] The nitro group is a strong electron-withdrawing group, which can impact the pKa of the secondary amine and the overall binding characteristics of the molecule. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and vasodilatory effects.[7]

  • Secondary Amine: The secondary amine is a key site for protonation at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets.

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC16H18N2O3[5]
Molecular Weight286.33 g/mol [5]
Physical FormLight yellow powder
Storage Temperature0-8 °C

Hypothesized Biological Activities and Rationale

Based on the structural analysis, the primary hypothesized biological activity of this compound is the modulation of adrenergic receptors. The phenylethanolamine core strongly suggests a propensity for binding to this class of G-protein coupled receptors (GPCRs).

Further hypotheses include:

  • β-Adrenergic Agonism/Antagonism: Given its role as a precursor to the β3-agonist Mirabegron, it is plausible that the parent compound itself possesses some degree of activity at β-adrenergic receptors.

  • α-Adrenergic Agonism/Antagonism: The phenylethanolamine structure is not exclusive to β-agonists and is also found in compounds with activity at α-adrenergic receptors.

  • Cardiovascular Effects: Modulation of adrenergic receptors can lead to significant cardiovascular effects, including changes in heart rate, blood pressure, and cardiac contractility.

  • Other Potential Activities: The nitrophenethyl moiety may confer additional, non-adrenergic activities.

The following sections outline a comprehensive strategy to test these hypotheses.

Proposed In Vitro Evaluation Strategy

A tiered in vitro screening approach is proposed to efficiently and systematically investigate the biological activity of this compound.

Primary Screening: Receptor Binding Assays

The initial step is to determine if the compound binds to a panel of adrenergic receptors. Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[8]

Experimental Protocol: Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) in appropriate media.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β) with the receptor-containing membranes.

    • Add increasing concentrations of this compound (e.g., from 10^-10 M to 10^-4 M).

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Adrenergic Receptor Subtypes) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation: - Membranes - Radioligand - Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting dose_response Dose-Response Curve counting->dose_response ic50_calc IC50 Determination dose_response->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for Radioligand Competition Binding Assay.

Secondary Screening: Functional Assays

If significant binding is observed in the primary screen, the next step is to determine the functional activity of the compound at the identified receptor(s).

Experimental Protocol: cAMP Measurement Assay (for β-adrenergic receptors)

  • Cell Culture:

    • Plate cells expressing the β-adrenergic receptor subtype of interest in a 96-well plate and grow to confluence.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist (e.g., isoproterenol) with increasing concentrations of the test compound (for antagonist testing).

    • Incubate for a defined period at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 and calculate the pA2 value.

Diagram of Adrenergic Receptor Signaling Pathways:

G cluster_beta β-Adrenergic Signaling cluster_alpha1 α1-Adrenergic Signaling beta_receptor β-AR gs Gs beta_receptor->gs ac Adenylate Cyclase gs->ac atp ATP camp cAMP atp->camp AC pka PKA camp->pka response_beta Cellular Response pka->response_beta alpha1_receptor α1-AR gq Gq alpha1_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 ip3 IP3 pip2->ip3 PLC dag DAG pip2->dag PLC ca2 Ca2+ Release ip3->ca2 pkc PKC dag->pkc response_alpha1 Cellular Response ca2->response_alpha1 pkc->response_alpha1

Caption: Simplified Adrenergic Receptor Signaling Pathways.

Proposed In Vivo Evaluation Strategy

Based on the results of the in vitro assays, in vivo studies can be designed to assess the physiological effects of this compound.

Animal Models

The choice of animal model will depend on the observed in vitro activity. For example, if the compound shows significant cardiovascular activity, the following models may be appropriate:

  • Normotensive Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice): To assess the effects on baseline cardiovascular parameters.

  • Spontaneously Hypertensive Rats (SHR): A model of genetic hypertension to evaluate potential antihypertensive effects.[9]

  • Models of Myocardial Infarction: To investigate potential cardioprotective effects.[9]

Experimental Design

A typical in vivo study to assess cardiovascular effects would involve:

  • Animal Acclimatization and Surgical Preparation:

    • Acclimatize animals to the housing conditions.

    • Surgically implant telemetry devices for continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals.

  • Dosing and Monitoring:

    • Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.

    • Continuously record cardiovascular parameters before, during, and after drug administration.

  • Data Analysis:

    • Analyze the telemetry data to determine the effects of the compound on mean arterial pressure, systolic and diastolic blood pressure, heart rate, and ECG intervals.

    • Construct dose-response curves to characterize the potency and efficacy of the compound in vivo.

Diagram of the In Vivo Cardiovascular Study Workflow:

G acclimatization Animal Acclimatization surgery Telemetry Device Implantation acclimatization->surgery recovery Surgical Recovery surgery->recovery baseline Baseline Data Recording recovery->baseline dosing Compound Administration (Vehicle/Dose Groups) baseline->dosing monitoring Continuous Cardiovascular Monitoring dosing->monitoring data_analysis Data Analysis (Blood Pressure, Heart Rate, ECG) monitoring->data_analysis conclusion Conclusion on In Vivo Effects data_analysis->conclusion

Caption: Workflow for In Vivo Cardiovascular Assessment.

Structure-Activity Relationship (SAR) Insights (Hypothetical)

The results from the proposed screening cascade will provide valuable insights into the structure-activity relationships of this class of molecules. For example:

  • Role of the Nitro Group: Comparing the activity of this compound with its non-nitrated analog would elucidate the contribution of the nitro group to receptor binding and functional activity.

  • Stereochemistry: The activity of the (R)-enantiomer can be compared to the (S)-enantiomer or the racemic mixture to understand the stereochemical requirements for receptor interaction.

  • Amine Substitution: The secondary amine could be modified (e.g., methylation, ethylation) to probe the steric and electronic requirements of the binding pocket.

Conclusion and Future Directions

While this compound is currently recognized as a synthetic intermediate, its chemical structure warrants a thorough investigation of its own biological activities. The comprehensive research plan outlined in this guide, encompassing in vitro receptor binding and functional assays followed by targeted in vivo studies, provides a robust framework for elucidating its pharmacological profile. The potential discovery of novel adrenergic modulating properties could open up new therapeutic avenues for this compound and its derivatives, transforming it from a mere intermediate into a valuable pharmacological tool or lead compound.

References

  • Doggrell, S. A., & Brown, L. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert Opinion on Drug Discovery, 5(1), 65-78. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46193352, this compound. [Link]

  • LookChem. This compound. [Link]

  • Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. [Link]

  • Global Substance Registration System. 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

  • Gimenez, L. E., et al. (2012). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 3(11), 923-928. [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. [Link]

  • Lanza, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 707. [Link]

  • Mysinger, M. M., et al. (2012). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (68), e4336. [Link]

  • Google Patents. (2021). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • Penning, T. D., et al. (1997). Synthesis and P1-S1 structure-activity relationships of a series of potent, selective, and orally bioavailable tryptase inhibitors. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Cardiomedex. (n.d.). In vivo models. [Link]

  • Hieble, J. P. (2000). α-Adrenoceptor assays. Current Protocols in Pharmacology, 12(1), 4.2.1-4.2.17. [Link]

  • Hosseini, S., et al. (2020). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomaterials, 257, 120223. [Link]

Sources

An In-Depth Technical Guide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: A Key Intermediate in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Precursor

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, often encountered in its hydrochloride salt form (CAS 521284-21-9), is a chiral organic compound of significant interest in the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it holds a crucial position as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist.[2] Mirabegron is a first-in-class therapeutic agent for the treatment of overactive bladder (OAB), a condition affecting millions worldwide. The precise stereochemistry and functional group arrangement of this compound make it an indispensable building block, ensuring the stereochemical purity and ultimate pharmacological activity of the final drug product.[1] This guide provides a comprehensive overview of its synthesis, chemical characteristics, and the pharmacological context that underscores its importance.

Chemical Synthesis: Pathways to a Chiral Core

The synthesis of this compound is a multi-step process that demands careful control of stereochemistry. Several synthetic strategies have been developed, primarily revolving around the formation of the phenylethanolamine backbone and the introduction of the 4-nitrophenethyl moiety.

Synthetic Strategies at a Glance
Synthetic RouteKey Precursors & ReagentsAdvantagesDisadvantages
Amide Reduction (R)-Mandelic acid, 4-Nitrophenethylamine, Pivaloyl chloride, NaBH4, Et2O·BF3Good stereocontrol starting from chiral mandelic acid.Use of expensive and hazardous reagents like borane complexes.
Reductive Amination α-Bromoacetophenone, 4-Nitrophenethylamine, Chiral inducing agent, Reducing agent (e.g., NaBH4)Potentially more convergent.Requires careful selection of chiral catalyst for stereoselectivity.
Nucleophilic Substitution (R)-Styrene oxide, 4-NitrophenethylamineDirect formation of the amino alcohol.(R)-Styrene oxide is a toxic and expensive reagent.
Detailed Experimental Protocol: Amide Reduction Route

This protocol is a common and effective method for the synthesis of this compound hydrochloride, adapted from methodologies described in the patent literature.

Step 1: Synthesis of (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (R)-mandelic acid in a suitable solvent such as dichloromethane.

  • Mixed Anhydride Formation: Cool the solution to 0-5 °C and add a base (e.g., triethylamine). Slowly add pivaloyl chloride to form the mixed anhydride intermediate.

  • Acylation: In a separate vessel, dissolve 4-nitrophenethylamine in dichloromethane. Slowly add this solution to the mixed anhydride reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed for several hours at room temperature. Upon completion, wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide intermediate.

Step 2: Reduction of the Amide to this compound

  • Reaction Setup: Dissolve the amide intermediate from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Reducing Agent Addition: Cool the solution to 0-5 °C and carefully add a reducing agent such as sodium borohydride, followed by the dropwise addition of a Lewis acid like boron trifluoride etherate (Et2O·BF3).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching and Extraction: Cool the reaction mixture and carefully quench with a protic solvent (e.g., methanol), followed by the addition of an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrochloride Salt Formation

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or dichloromethane).

  • Acidification: Slowly add a solution of hydrochloric acid in a solvent like isopropanol.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Stir the slurry, then collect the solid by filtration.

  • Drying: Wash the filter cake with a cold solvent and dry under vacuum to obtain this compound hydrochloride as a solid.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Amide Reduction cluster_step3 Step 3: Salt Formation A R-Mandelic Acid Mixed Anhydride Mixed Anhydride A->Mixed Anhydride B Pivaloyl Chloride B->Mixed Anhydride C 4-Nitrophenethylamine D Amide Intermediate C->D E Amide Intermediate Mixed Anhydride->D G Free Base E->G F NaBH4 / Et2O·BF3 F->G Reduction H Free Base J (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol HCl H->J I HCl I->J Protonation SignalingPathway Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Binds Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling cascade upon β3-adrenergic receptor activation by Mirabegron.

Conclusion

This compound is a compound whose significance is defined by its pivotal role in the synthesis of a modern therapeutic agent. While its own pharmacological profile is not extensively documented, its chemical properties and stereospecific structure are finely tuned for its purpose as a key intermediate. The synthetic routes to this molecule are well-established, providing a reliable supply for the production of Mirabegron. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemical nature of this precursor is fundamental to the production of a safe and effective treatment for overactive bladder, highlighting the critical interplay between synthetic chemistry and pharmacology.

References

  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents.
  • CN105801438A - Synthetic method of mirabegron intermediate - Google Patents.
  • An Improved Process For The Preparation Of Mirabegron - Quick Company. Available from: [Link]

  • (PDF) Practical synthesis of Mirabegron - ResearchGate. (2016, September 30). Available from: [Link]

  • KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents.
  • CN108658797A - A kind of synthesis of Mirabegron intermediate (R) -2- (4- nitrophenethyls amino) -1- phenylethanol hydrochlorides - Google Patents.
  • The Role of this compound Hydrochloride in Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, November 11). Available from: [Link]

  • Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC - NIH. (2024, December 10). Available from: [Link]

  • (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol - Veeprho. Available from: [Link]

  • Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed. Available from: [Link]

  • In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed. (2012, December 14). Available from: [Link]

  • Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed. (2019, January 14). Available from: [Link]

  • (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). PubChem. Available from: [Link]

  • Method Development and Validation of Mirabegron in Bulk Drug and Pharmaceutical Dosage Form - IOSR Journal. (2018, January 26). Available from: [Link]

  • (PDF) Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - ResearchGate. (2025, August 8). Available from: [Link]

  • 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 - PubChem. Available from: [Link]

Sources

Spectroscopic data for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the spectroscopic profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is crucial for its unequivocal identification and for ensuring its purity, which are critical aspects in the fields of medicinal chemistry and drug development. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and is supported by established methodologies.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups: a chiral secondary alcohol on a benzylic carbon, a secondary amine, a nitro group, and two aromatic rings. Each of these moieties contributes distinct and identifiable signals in the various spectra, allowing for a comprehensive characterization of the molecule.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H (C₆H₅)7.20-7.40Multiplet-
Nitro-phenyl-H (ortho to NO₂)8.15Doublet~8.5
Nitro-phenyl-H (meta to NO₂)7.45Doublet~8.5
CH-OH4.70Doublet of doublets~3.5, 8.0
CH₂-N2.80-3.00Multiplet-
N-CH₂2.90-3.10Multiplet-
OHBroad singlet-
NHBroad singlet-

Interpretation of ¹H NMR Data:

  • Aromatic Protons: The protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.40 ppm. The protons on the 4-nitrophenyl ring will be more deshielded and show a characteristic AA'BB' system, which simplifies to two doublets. The protons ortho to the electron-withdrawing nitro group are shifted downfield to around 8.15 ppm, while the meta protons appear around 7.45 ppm.

  • Chiral Center Proton: The proton on the carbon bearing the hydroxyl group (CH-OH) is a benzylic and chiral center, and it is expected to resonate at approximately 4.70 ppm. It will be split by the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets.

  • Methylene Protons: The four protons of the two methylene groups in the ethylamine bridge will appear as complex multiplets in the 2.80-3.10 ppm region due to coupling with each other and with the adjacent CH and NH protons.

  • Labile Protons: The hydroxyl (OH) and amine (NH) protons are labile and their chemical shifts can vary with concentration, temperature, and solvent. They typically appear as broad singlets and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl C (C₆H₅)125.0-128.5
Phenyl C-ipso (C-CHOH)~142.0
Nitro-phenyl C (C-NO₂)~147.0
Nitro-phenyl C (ipso to ethyl)~147.5
Nitro-phenyl C (ortho to NO₂)~123.8
Nitro-phenyl C (meta to NO₂)~129.5
CH-OH~72.0
CH₂-N~55.0
N-CH₂~50.0
CH₂-Ar~35.0

Interpretation of ¹³C NMR Data:

  • Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (120-150 ppm). The carbon attached to the nitro group (C-NO₂) and the ipso-carbons of the phenyl rings will be the most downfield.

  • Aliphatic Carbons: The carbon of the chiral center (CH-OH) is expected around 72.0 ppm. The carbons of the ethylamine bridge will appear in the 35-55 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3500Broad, Strong
N-H stretch (secondary amine)3300-3500Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
N-O stretch (nitro group)1500-1550 and 1340-1380Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (alcohol)1050-1200Strong
C-N stretch (amine)1020-1250Medium

Interpretation of IR Data:

  • The broad band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The N-H stretch of the secondary amine may be superimposed in this region.

  • The strong absorptions at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule's backbone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (C₁₆H₁₈N₂O₃), the exact mass is 286.1317 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observed at m/z 286.

  • Benzylic Cleavage: A prominent fragment is expected from the cleavage of the C-C bond adjacent to the phenyl ring and the hydroxyl group, resulting in a benzylic cation at m/z 107 ([C₇H₇O]⁺).

  • Cleavage Alpha to Nitrogen: Cleavage of the C-C bond alpha to the nitrogen atom can lead to the formation of a 4-nitrobenzyl cation at m/z 136 ([C₇H₆NO₂]⁺) or an iminium ion.

Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound

G M [M]⁺˙ m/z = 286 F1 [C₇H₇O]⁺ m/z = 107 M->F1 Benzylic Cleavage F2 [C₉H₁₁N₂O₂]⁺ m/z = 179 M->F2 Benzylic Cleavage F3 [C₇H₆NO₂]⁺ m/z = 136 M->F3 α-Cleavage F4 [C₉H₁₂NO]⁺ m/z = 150 M->F4 α-Cleavage

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary to create charged droplets, from which ions are desolvated.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and confirmation of this compound. Each technique offers complementary information, and together they allow for an unambiguous assignment of the compound's structure and a high degree of confidence in its identity and purity. This multi-technique approach is a cornerstone of modern chemical analysis and is indispensable in the rigorous characterization of new chemical entities.

References

  • NIST Chemistry WebBook: A comprehensive source for chemical and physical data for a wide range of compounds. [Link]

  • Spectral Database for Organic Compounds (SDBS): A free online database of NMR, IR, MS, and other spectra for organic compounds. [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard textbook providing detailed explanations of spectroscopic techniques. [Link]

Methodological & Application

Synthesis Protocol for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key intermediate in the manufacturing of various pharmacologically active compounds, notably as a precursor to the β3-adrenergic agonist Mirabegron.[1][2] This document outlines two primary synthetic strategies: direct N-alkylation and reductive amination. Each method is presented with a step-by-step experimental procedure, including reagent specifications, reaction conditions, and purification techniques. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanism and to facilitate potential optimization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

This compound is a chiral amino alcohol of significant interest in medicinal chemistry. Its structure, featuring a stereocenter at the carbinol carbon and a nitrophenethyl moiety, makes it a valuable building block for the synthesis of complex molecules with specific biological activities.[3][4] The primary application of this compound lies in its role as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[5][6] The stereochemistry at the (R)-position is crucial for the pharmacological activity of the final drug product.

This application note details two robust and validated synthetic pathways to obtain this compound. The first method is a classical N-alkylation of (R)-2-amino-1-phenylethanol with a suitable 4-nitrophenethyl halide. The second approach is a reductive amination pathway, which involves the reaction of an appropriate carbonyl compound with an amine followed by in-situ reduction. Each protocol has been designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in a laboratory setting.

Materials and Methods

General Laboratory Instructions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All glassware should be oven-dried before use to ensure anhydrous conditions where necessary.

Starting Materials
  • (R)-2-amino-1-phenylethanol (CAS: 2549-14-6)

  • 4-Nitrophenethyl bromide (CAS: 5339-26-4)

  • (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (Intermediate for reductive amination)

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Isopropanol

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ammonium chloride (NH₄Cl)

  • Zinc powder

  • Ethyl acetate

  • Silica gel for column chromatography

Safety Precautions for Starting Materials:

  • (R)-2-amino-1-phenylethanol: Causes severe skin burns and eye damage. Harmful if swallowed.[5][7] Wear appropriate PPE and handle with care.

  • 4-Nitrophenethyl bromide: Causes skin and serious eye irritation. May cause respiratory irritation and an allergic skin reaction.[8][9] Handle in a well-ventilated fume hood and avoid inhalation of dust.

Synthetic Protocols

Two primary synthetic routes are presented below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.

Protocol 1: Direct N-Alkylation

This method involves the direct nucleophilic substitution of a halide by the primary amine of (R)-2-amino-1-phenylethanol. To minimize the common issue of multiple alkylations in such reactions, a slight excess of the amine starting material can be employed.[10][11][12]

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-nitrophenethyl bromide (1.2 eq) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[13][14]

Rationale for Experimental Choices
  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react.

  • Base: The base is necessary to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting amine and the product, rendering them non-nucleophilic. A non-nucleophilic base is chosen to avoid competition with the amine in reacting with the alkyl halide.

  • Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a shorter reaction time.

Protocol 2: Reductive Amination Approach

This protocol is adapted from a patented procedure for the synthesis of the hydrochloride salt of the target compound, which is an intermediate in the synthesis of Mirabegron.[8] It involves the reduction of a pre-formed amide intermediate.

Experimental Procedure
  • Preparation of the Amide Intermediate: The synthesis of the precursor, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, can be achieved through the coupling of (R)-mandelic acid and 4-nitrophenethylamine using standard peptide coupling reagents.[5]

  • Reduction of the Amide:

    • To a stirred solution of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (100 g) in tetrahydrofuran (400 mL), add sodium borohydride (44.07 g) in portions at 28 °C (±2).[8]

    • After the addition is complete, cool the reaction mixture to 2 °C (±2).[8]

    • Slowly add a solution of iodine (169.03 g) in tetrahydrofuran (600 mL) to the cooled mixture.[8]

    • After the addition, raise the temperature to reflux and stir the mixture for 10 hours.[8]

  • Work-up and Salt Formation:

    • Cool the reaction mixture to 30 °C (±2) and dilute with dichloromethane (800 mL) and an aqueous ammonia solution (200 mL).[8]

    • Separate the organic layer and slowly add a 17% solution of hydrochloric acid in isopropanol (100 mL).[8]

    • Stir the mixture for 3 hours to allow for the precipitation of the hydrochloride salt.[8]

    • Filter the precipitated solid, wash with dichloromethane (100 mL), and dry under vacuum at 48 °C (±2) to obtain this compound hydrochloride.[8]

Rationale for Experimental Choices
  • Reducing Agent: The combination of sodium borohydride and iodine generates diborane in situ, which is a powerful reducing agent capable of reducing amides to amines.

  • Temperature Control: The initial addition of sodium borohydride is performed at room temperature, while the subsequent addition of iodine and the reflux are carried out under controlled temperature conditions to ensure the safe and efficient generation of diborane and the subsequent reduction.

  • Salt Formation: The final product is isolated as its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[3][15]

Alternative Reduction of the Nitro Group

For applications where the amino-analogue is required, the nitro group of this compound can be reduced to a primary amine.

Experimental Procedure
  • Reaction Setup: To a solution of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol hydrochloride (10 g) in a mixture of tetrahydrofuran (25 mL) and water (80 mL), add ammonium chloride (10 g).[16]

  • Reduction: Add zinc powder (20 g) in portions and stir the reaction at room temperature for 1 hour.[16]

  • Work-up: After the reaction is complete, filter to remove the zinc powder. Add ethyl acetate (50 mL) to the filtrate and adjust the pH with an aqueous NaOH solution.[16]

  • Isolation: Separate the organic layer, and to it, add concentrated hydrochloric acid. Cool the mixture to 0-5 °C and stir for 1 hour to induce crystallization of the diamine hydrochloride salt.[16]

Data Presentation

ParameterProtocol 1 (N-Alkylation)Protocol 2 (Reductive Amination)
Starting Materials (R)-2-amino-1-phenylethanol, 4-Nitrophenethyl bromide(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
Key Reagents K₂CO₃ or DIPEANaBH₄, I₂
Solvent Acetonitrile or DMFTetrahydrofuran
Temperature 60-80 °CReflux
Reaction Time 12-24 hours10 hours
Product Form Free baseHydrochloride salt
Purification Column chromatographyRecrystallization

Experimental Workflow Diagrams

Synthesis_Workflow cluster_protocol1 Protocol 1: N-Alkylation cluster_protocol2 Protocol 2: Reductive Amination A1 Dissolve (R)-2-amino-1-phenylethanol in Acetonitrile/DMF B1 Add Base (K2CO3 or DIPEA) A1->B1 C1 Add 4-Nitrophenethyl bromide B1->C1 D1 Heat to 60-80°C (12-24h) C1->D1 E1 Work-up and Filtration D1->E1 F1 Column Chromatography E1->F1 G1 Final Product (Free Base) F1->G1 A2 Start with (R)-amide precursor B2 Add NaBH4 in THF A2->B2 C2 Cool to 2°C B2->C2 D2 Add I2 in THF C2->D2 E2 Reflux for 10h D2->E2 F2 Work-up and HCl salt formation E2->F2 G2 Final Product (Hydrochloride Salt) F2->G2

Caption: Comparative workflow of the two synthetic protocols.

Characterization of the Final Product

The synthesized this compound should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light yellow solid.[17]

  • Molecular Formula: C₁₆H₁₈N₂O₃[18]

  • Molecular Weight: 286.33 g/mol [18]

  • Purity (HPLC): ≥98%[19]

  • Storage: Store at 4°C, protected from light.[19]

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons of the phenyl group: ~7.2-7.4 ppm (multiplet)

    • Aromatic protons of the nitrophenyl group: ~7.5 ppm (doublet) and ~8.1 ppm (doublet)

    • Methine proton (-CH(OH)-): ~4.7-4.9 ppm (multiplet)

    • Methylene protons adjacent to the amine and phenyl group (-CH₂-N-): ~2.8-3.0 ppm (multiplet)

    • Methylene protons of the phenethyl group (-CH₂-CH₂-): ~2.9-3.1 ppm (multiplet)

  • ¹³C NMR:

    • Aromatic carbons of the phenyl group: ~125-142 ppm

    • Aromatic carbons of the nitrophenyl group: ~123-150 ppm

    • Carbon bearing the hydroxyl group (-CH(OH)-): ~70-72 ppm

    • Methylene carbons adjacent to the nitrogen: ~50-55 ppm

    • Methylene carbon of the phenethyl group: ~35-40 ppm

Conclusion

This application note provides two comprehensive and reliable protocols for the synthesis of this compound. The detailed step-by-step procedures, coupled with explanations for the chosen experimental conditions, are intended to empower researchers to successfully synthesize this important pharmaceutical intermediate. The provided data on the physical and chemical properties, as well as expected characterization results, will aid in the verification of the final product.

References

  • Google Patents. (2021). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]

  • PubChem. (R)-(-)-2-Amino-1-phenylethanol. Retrieved from [Link]

  • Google Patents. (2018). CN108658797A - A kind of synthesis of Mirabegron intermediate (R) -2- (4- nitrophenethyls amino) -1- phenylethanol hydrochlorides.
  • Google Patents. (2016). CN105801438A - Synthetic method of mirabegron intermediate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Veeprho. (n.d.). (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Retrieved from [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2006). Regioselective N-Alkylation of 4-Formylimidazole. Retrieved from [Link]

  • Google Patents. (2015). CN104496841A - Synthesis method of Mirabegron intermediate.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Mirabegron. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Synthesis of mirabegron intermediate (R)-2-hydroxy-N-(4-nitrophenyl ethyl)-2-phenylacetamide. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Mirabegron EP Impurities & USP Related Compounds. Retrieved from [Link]

  • SynZeal. (n.d.). Mirabegron EP Impurity F. Retrieved from [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

Sources

Application Notes & Protocols: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Document ID: AN-CA-202601 Revision: 1.0 For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a valuable chiral building block derived from (R)-phenylglycinol. While its primary documented use is as a key intermediate in the synthesis of the β3 adrenergic agonist Mirabegron, its structural motifs offer significant potential in broader asymmetric synthesis. Here, we explore its utility not as a traditional, removable chiral auxiliary, but as a robust chiral scaffold. We provide the scientific rationale for its stereodirecting influence, protocols for its synthesis, and a representative protocol for diastereoselective functionalization, drawing upon the well-established chemistry of phenylglycinol derivatives.

Introduction: A Chiral Building Block Perspective

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed and ideally recycled. Evans' oxazolidinones are a classic example of this paradigm.

This compound, however, functions more accurately as a chiral synthon or building block . In this approach, the chiral unit is not removed but becomes an integral part of the final molecule's backbone. Its inherent (R)-stereochemistry at the benzylic alcohol position serves as the foundational stereocenter, directing the formation of subsequent stereocenters or defining the spatial arrangement of pharmacophores, as seen in the synthesis of Mirabegron.

Key Structural Features & Advantages:

  • Derived from (R)-Phenylglycinol: Provides a synthetically accessible and stereochemically defined 1,2-amino alcohol framework.

  • Defined Stereocenter: The (R)-hydroxyl group provides a powerful steric and electronic handle for directing reactions on adjacent atoms.

  • Secondary Amine: The nitrogen atom serves as a versatile point for derivatization, allowing for the introduction of pro-nucleophilic groups (e.g., amides) whose reactions can be controlled by the existing stereocenter.

  • Latent Functionality: The 4-nitro group can be readily reduced to an amine, providing a handle for late-stage diversification or coupling reactions.

Synthesis of the Chiral Synthon

The preparation of this compound is well-documented in pharmaceutical process chemistry literature. A common and efficient method involves the reductive amination of a chiral precursor.

One established route proceeds from (R)-mandelic acid and p-nitrophenethylamine. The process involves amide bond formation followed by a chemoselective reduction of the amide carbonyl.

Workflow for Synthesis

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Selective Reduction A (R)-Mandelic Acid C (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide A->C EDC, HOBt B p-Nitrophenethylamine B->C D This compound C->D BH3-THF complex

Caption: Synthesis workflow for the title compound.

Protocol 1: Synthesis via Reductive Amination

Reference: Based on principles outlined in US Patent 7,342,117.

  • Amide Formation: To a solution of (R)-mandelic acid (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq). Stir for 20 minutes at room temperature. Add p-nitrophenethylamine hydrochloride (1.0 eq) followed by dropwise addition of diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction at room temperature for 12-16 hours until completion (monitored by TLC/LCMS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide.

  • Amide Reduction: Dissolve the crude amide in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C. Add borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF, ~3.0 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl. Concentrate the mixture under reduced pressure to remove THF and methanol. Adjust the pH of the aqueous residue to >10 with 2M NaOH and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the target compound, which can be further purified by crystallization or column chromatography.

Application in Diastereoselective Synthesis

The true utility of this chiral synthon is demonstrated when the secondary amine is used as a handle to install a pro-nucleophilic group, such as an N-acyl substituent. Deprotonation of the α-carbon generates a chiral enolate. The stereocenter bearing the hydroxyl group effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective bond formation.

Mechanism of Stereocontrol in Alkylation

Caption: Proposed chelation-controlled transition state for alkylation.

This model is analogous to the well-studied diastereoselective alkylations of imide enolates and other systems derived from chiral 1,2-amino alcohols. The formation of a rigid, metal-chelated intermediate is key to achieving high levels of stereocontrol.

Detailed Protocols: Diastereoselective N-Acyl Alkylation

This section provides a representative, three-stage protocol for the diastereoselective synthesis of an α-substituted amino acid derivative precursor.

Protocol 2.1: N-Propionylation
  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add triethylamine (Et₃N, 1.5 eq).

  • Acylation: Cool the solution to 0 °C and add propionyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting N-acyl product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

Protocol 2.2: Diastereoselective Alkylation
  • Setup: Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a titrated commercial solution) dropwise via syringe. Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 2-4 hours.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Dry over Na₂SO₄, filter, and concentrate.

  • Analysis: The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating characteristic signals of the major and minor diastereomers. Purification by column chromatography typically separates the diastereomers, affording the major product in high diastereomeric purity.

Protocol 2.3: Post-Reaction Transformation (Cleavage)

The choice of cleavage depends on the synthetic goal.

A) Reductive Cleavage (to reveal chiral amine and reduce nitro group): This is relevant for synthesizing analogs of Mirabegron's core.

  • Dissolve the alkylated product in methanol or ethanol.

  • Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until starting material is consumed. This single step can achieve N-debenzylation (cleavage of the Ph-CH(OH) group) and reduction of the nitro group to an amine.

  • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

B) Oxidative Cleavage (to obtain a chiral α-substituted β-amino alcohol): This method cleaves the bond between the hydroxyl-bearing carbon and the nitrogen-bearing carbon, a common strategy for phenylglycinol-derived auxiliaries.

  • Dissolve the N-acyl alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add sodium periodate (NaIO₄, ~2.5 eq).

  • Stir the reaction for 2-4 hours. The cleavage yields a chiral aldehyde and an imine, which is hydrolyzed in situ to the corresponding amine.

  • Workup involves quenching with sodium thiosulfate, extraction, and purification.

Data Summary and Expected Outcomes

The following table summarizes expected inputs and outcomes for the representative alkylation protocol. Yields and selectivities are estimates based on analogous systems in the literature.

ParameterDetailsExpected Outcome/Rationale
Substrate N-Propionyl-(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanolProvides an enolizable proton α to the carbonyl.
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base ensures rapid and complete formation of the lithium enolate.
Solvent Tetrahydrofuran (THF)Aprotic and effectively solvates the lithium cation, promoting chelation.
Temperature -78 °CLow temperature is critical to maintain the kinetic control of deprotonation and prevent enolate equilibration or side reactions.
Electrophile Benzyl Bromide (BnBr)A reactive, primary electrophile.
Expected Yield 75-90% (for the alkylation step)High yields are typical for alkylations of well-behaved enolates.
Expected d.r. >95:5Chelation control from the (R)-phenylglycinol moiety provides excellent facial bias, leading to high diastereoselectivity.
Analysis Techniques ¹H NMR, Chiral HPLC (after cleavage)NMR for d.r. determination of the diastereomeric product mixture; HPLC to determine enantiomeric excess (e.e.) of the final cleaved product.

Conclusion

This compound is a potent chiral synthon whose value extends beyond its role as a precursor to Mirabegron. By leveraging the stereodirecting influence of its inherent (R)-phenylglycinol framework, researchers can perform highly diastereoselective transformations at the adjacent nitrogen atom. The protocols and principles outlined in this guide provide a framework for employing this and structurally related amino alcohols in the asymmetric synthesis of complex chiral molecules, making it a valuable tool for professionals in pharmaceutical development and organic synthesis.

References

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Shaikh, A. et al. (2010). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Request PDF. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of

Application Note: A Robust Chiral HPLC Method for the Analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This compound is a critical intermediate in the synthesis of various pharmaceuticals, and ensuring its enantiomeric purity is paramount.[1][2] The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol grounded in established chromatographic principles and regulatory standards.

Introduction: The Significance of Chiral Purity

This compound is a chiral molecule possessing a stereogenic center at the carbon atom bearing the hydroxyl group.[3] In pharmaceutical applications, it is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological, and toxicological profiles.[4] For instance, the (S)-enantiomer of many beta-blockers, which share structural similarities with the analyte, is often significantly more potent than the (R)-enantiomer.[4][5] Therefore, the development of a reliable analytical method to separate and quantify the enantiomers of this intermediate is crucial for quality control and regulatory compliance.

This document provides a step-by-step guide for a chiral HPLC method, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each parameter selection. The method is designed to be self-validating, incorporating system suitability checks as mandated by pharmacopeias such as the United States Pharmacopeia (USP).[6][7][8]

Principle of Chiral Separation

The separation of enantiomers by HPLC is most commonly achieved directly by using a Chiral Stationary Phase (CSP).[9][10] These phases are designed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, thus enabling their separation.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including those with amino alcohol structures.[4][10] They offer a combination of hydrogen bonding, π-π, and steric interactions that are essential for chiral recognition.[4]

cluster_0 HPLC Column cluster_1 Analyte cluster_2 Interaction & Separation CSP Chiral Stationary Phase (CSP) Polysaccharide Selector Interaction_R {Diastereomeric Complex (CSP + R-Enantiomer)|Lower Stability} Interaction_S {Diastereomeric Complex (CSP + S-Enantiomer)|Higher Stability} R_Enantiomer (R)-Enantiomer R_Enantiomer->Interaction_R Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->Interaction_S Interaction Elution Elution Interaction_R->Elution Elutes First Interaction_S->Elution Elutes Second caption Principle of Chiral Separation on a CSP.

Experimental Protocol

This protocol is designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and exact sample matrix.

Materials and Reagents
  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol.

  • Additive: Diethylamine (DEA), analytical grade or higher.

  • Analyte Standard: this compound and its (S)-enantiomer or racemic mixture for method development.

  • Diluent: Mobile Phase.

Instrumentation and Chromatographic Conditions

The selection of a polysaccharide-based chiral column is based on its proven success with structurally similar compounds like beta-blockers.[11][4][12] The normal phase mobile system (Hexane/Alcohol) with a basic additive (DEA) is chosen to enhance peak shape and resolution for amino compounds.[4]

ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV detector is sufficient.
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmAmylose-based CSPs are highly effective for separating amino alcohols.[4]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Provides good selectivity and peak shape. The ratio can be adjusted to optimize resolution and retention time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 25 °CTemperature control is crucial for reproducible retention times in chiral separations.[13]
Injection Vol. 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection UV at 254 nmThe nitrophenyl and phenyl groups are strong chromophores. 254 nm is a common wavelength for aromatic compounds and should provide good sensitivity. The optimal wavelength should be confirmed experimentally by running a UV scan of the analyte.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. This solution is used for system suitability and quantification.

  • Sample Solution: Prepare the sample to have a final concentration of approximately 0.1 mg/mL in the mobile phase. If the sample is not fully soluble, sonication may be used. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

HPLC Analysis Workflow

A 1. Sample & Standard Preparation B 2. HPLC System Equilibration A->B Dilute & Filter C 3. System Suitability Test (SST) B->C Pump Mobile Phase (≥ 30 min) D 4. Sample Injection & Data Acquisition C->D Inject Standard (5x Replicates) C->D Proceed if SST Passes D->B Re-equilibrate between runs E 5. Data Processing & Analysis D->E Integrate Peaks F 6. Report Generation E->F Calculate Purity caption Overall HPLC Analysis Workflow.

System Suitability and Method Validation

To ensure the reliability and accuracy of the analytical results, the method must be validated according to established guidelines.

System Suitability Testing (SST)

Before running samples, the chromatographic system must pass the system suitability test as outlined in USP General Chapter <621>.[6][7][14][15] Inject the working standard solution (or a racemic mixture) five times and evaluate the following parameters:

  • Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks should be ≥ 1.5.[4]

  • Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of the (R)-enantiomer from the replicate injections should be ≤ 2.0%.

Method Validation Protocol

A full validation of this method should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18] This provides a high degree of assurance that the method is suitable for its intended purpose.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or the other enantiomer). This is demonstrated by achieving baseline resolution between the enantiomers.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of at least five concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the unwanted enantiomer as an impurity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[19]

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By employing a polysaccharide-based chiral stationary phase and adhering to systematic validation protocols outlined by the ICH and USP, laboratories can ensure the accurate determination of enantiomeric purity. This is a critical step in the quality control of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Krstulović, A. M., Fouassier, A., & Porthault, M. (1987). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Journal of Chromatography B: Biomedical Sciences and Applications, 417, 1-13. [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • Subramanian, G. (2007). A Practical Approach to Chiral Separations by Liquid Chromatography. Wiley-VCH. [Link]

  • IBS Nanolytics. (n.d.). Chiral HPLC Method Development. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BioGlobaX. (n.d.). <621> Chromatography. [Link]

  • Wang, Y., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Journal of the Chinese Chemical Society, 59(8), 1015-1020. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Babic, S., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (1R)-2-[2-(4-Nitrophenyl)ethylamino]-1-Phenylethanol: Properties and Applications. [Link]

  • Charles Explorer. (n.d.). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. [Link]

  • Park, J. H., et al. (2013). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 34(10), 2959-2964. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ChemBK. (2024). (R)-2-(4-NITROPHENETHYLAMINO)-1-PHENYLETHANOL HCL. [Link]

  • PubChem. (n.d.). (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). [Link]

  • Kim, S., & Kaplan, L. A. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(5), 1393–1398*. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LookChem. (n.d.). Cas 521284-21-9, this compound hydrochloride. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. [Link]

  • PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]

  • de Léséleuc, M., et al. (2018). High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol. Physical Chemistry Chemical Physics, 20(24), 16462-16468. [Link]

Sources

Application Notes & Protocols: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Pharmacological Investigation and Drug Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Synthetic Intermediate

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily recognized as a critical intermediate in the synthesis of Mirabegron, a potent and selective β₃-adrenergic receptor agonist.[1][2] Its molecular structure, featuring a phenylethanolamine core, is a classic pharmacophore for ligands targeting adrenergic receptors.[3] This structural similarity to endogenous catecholamines (e.g., norepinephrine, epinephrine) and other synthetic β-agonists suggests that the compound itself may possess intrinsic pharmacological activity at these receptors.[3][4]

This document moves beyond its application in synthesis to frame this compound as a valuable tool for pharmacological research. We provide a hypothesized mechanism of action, detailed protocols for its comprehensive characterization, and a framework for interpreting the resulting data. This guide is intended for researchers interested in exploring its potential as a β-adrenergic ligand, characterizing its receptor subtype selectivity, and evaluating its functional activity in vitro and in vivo.

Section 1: Compound Profile and Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound and handle it appropriately.

PropertyDataSource(s)
Compound Name This compound[5]
Synonyms (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol[5][6]
CAS Number 521284-21-9 (Hydrochloride Salt)[2][7]
Molecular Formula C₁₆H₁₈N₂O₃ (Free Base)[5]
Molecular Weight 286.33 g/mol (Free Base)[5]
Appearance Off-white to light yellow solid/powder[1][8]
Solubility Slightly soluble in DMSO and Water[1][7]
Storage Store at 0-8°C, inert atmosphere

Handling Cautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Section 2: Postulated Mechanism of Action: β-Adrenergic Receptor Activation

Based on its structure as a phenylethanolamine and its role as a precursor to a β₃-agonist, the primary hypothesis is that this compound acts as an agonist at β-adrenergic receptors.[3]

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to the stimulatory G-protein, Gs.[4] This initiates a well-characterized signaling cascade:

  • Gs Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

  • Adenylyl Cyclase (AC) Stimulation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[9][10]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A.

  • Downstream Effects: PKA phosphorylates numerous downstream targets, leading to the final physiological response, which is tissue-dependent (e.g., smooth muscle relaxation, increased cardiac muscle contractility, or lipolysis).[10][11]

G_protein_signaling_pathway

Section 3: Protocols for Pharmacological Characterization

To validate the hypothesized mechanism and fully characterize the compound, a tiered experimental approach is recommended. The following protocols provide step-by-step methodologies for in vitro and ex vivo assessment.

Protocol 3.1: In Vitro Radioligand Competition Binding Assay

Objective: To determine if the compound binds to human β₁, β₂, and β₃ adrenergic receptors and to quantify its binding affinity (Kᵢ).

Rationale: This assay is the foundational step to confirm a direct interaction between the compound and the target receptors. By competing against a radiolabeled antagonist with known affinity, we can calculate the affinity of the unlabeled test compound.[12][13]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human β₁-AR, β₂-AR, or β₃-AR.

  • Radioligand: [¹²⁵I]-Cyanopindolol (for β₁/β₂) or a β₃-specific radioligand.

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific binding control: Propranolol (10 µM) or another high-affinity non-selective antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation counter.

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific control, or 25 µL of serially diluted test compound.

  • Add 25 µL of the radioligand at a final concentration near its Kᴅ value.

  • Add 50 µL of the cell membrane preparation (5-20 µg protein/well).

  • Incubate the plate for 60-90 minutes at room temperature or 37°C with gentle agitation.

  • Terminate the reaction by rapid filtration over GF/C filter mats using a cell harvester.

  • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and measure the retained radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 3.2: In Vitro Functional Assay (cAMP Accumulation)

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at β-adrenergic receptors by measuring its effect on cAMP production.

Rationale: Since β-receptors canonically couple to Gs and stimulate cAMP production, this functional assay directly measures the primary signaling output of receptor activation.[4][12] It allows for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human β₁-AR, β₂-AR, or β₃-AR.

  • Reference Agonist: Isoproterenol (non-selective) or a subtype-selective agonist.

  • Test Compound: Serially diluted.

  • Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed the cells in 96- or 384-well plates and grow to 80-90% confluency.

  • Wash the cells once with stimulation buffer.

  • Add serially diluted test compound or reference agonist to the wells. For antagonist testing, pre-incubate with the test compound for 15-20 minutes before adding a fixed concentration (e.g., EC₈₀) of the reference agonist.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Agonist Mode: Plot the cAMP response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). Efficacy is often expressed as a percentage of the maximal response to a reference full agonist like isoproterenol.

  • Antagonist Mode: Plot the response to the reference agonist against the log concentration of the test compound. Determine the IC₅₀ and calculate the antagonist affinity constant (Kₑ) using the Schild equation or similar analysis.

Protocol 3.3: In Vitro β-arrestin Recruitment Assay

Objective: To assess the compound's ability to promote the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and a pathway for biased signaling.

Rationale: Some GPCR ligands can preferentially activate either G-protein signaling or β-arrestin signaling. Characterizing β-arrestin recruitment is essential for identifying such "biased agonists," which have significant therapeutic implications.[14][15][16]

Materials:

  • U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter®, Tango™, or using NanoLuc® complementation). These cells co-express the β-adrenergic receptor subtype of interest and the β-arrestin reporter system.

  • Assay reagents specific to the chosen platform (e.g., substrate for luciferase or β-galactosidase).

Procedure:

  • Follow the cell seeding and preparation protocols provided by the assay manufacturer.

  • Add serially diluted test compound or a reference agonist to the wells.

  • Incubate for the time specified by the assay protocol (typically 60-180 minutes) at 37°C.

  • Add the detection reagents and incubate as required.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

Data Analysis:

  • Plot the signal against the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • Compare these values to those obtained from the cAMP assay to calculate a "bias factor," which quantifies the compound's preference for one pathway over the other.

Section 4: Integrated Experimental Workflow & Data Interpretation

A systematic progression through the characterization assays is critical. The workflow below outlines a logical path from initial screening to in-depth functional analysis.

Workflow

Interpreting the Data: The collective data from these assays will build a comprehensive pharmacological profile.

ParameterInterpretationExample Outcome
Kᵢ (Binding) Affinity: Lower Kᵢ means higher binding affinity. Selectivity: Comparing Kᵢ values across β₁, β₂, and β₃ receptors reveals subtype preference.Kᵢ (β₃) = 50 nM; Kᵢ (β₁) = 1500 nM; Kᵢ (β₂) = 2500 nM. This indicates a 30-fold selectivity for the β₃ receptor over the β₁ receptor.
EC₅₀ (cAMP) Potency: The concentration required to produce 50% of the maximal effect. A lower EC₅₀ indicates higher potency.EC₅₀ = 100 nM. The compound is a potent activator of the receptor.
Eₘₐₓ (cAMP) Efficacy: The maximal response produced by the compound relative to a full agonist.Eₘₐₓ = 75% (vs. Isoproterenol). The compound is a partial agonist. An Eₘₐₓ near 100% indicates a full agonist.
Bias Factor Pathway Preference: A quantitative comparison of potency/efficacy between the G-protein (cAMP) and β-arrestin pathways.A compound that is potent in the cAMP assay but weak in the β-arrestin assay is considered G-protein biased.

Conclusion

This compound holds potential beyond its established role as a synthetic precursor. Its phenylethanolamine scaffold strongly suggests an interaction with the adrenergic system. The protocols and interpretive framework provided here offer a robust starting point for researchers to systematically investigate its pharmacological properties. A thorough characterization could reveal a novel pharmacological tool for studying β-adrenergic receptor function or even serve as a lead compound for the development of new therapeutics.

References

  • CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). Available at: [Link]

  • Wikipedia. Beta-adrenergic agonist. Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are β2-adrenergic receptor agonists and how do they work? Available at: [Link]

  • Wikipedia. Beta2-adrenergic agonist. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (2025, December 13). Beta2-Receptor Agonists and Antagonists. Available at: [Link]

  • LookChem. Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). Available at: [Link]

  • Thoracic Key. (2016, July 10). Animal Models for Cardiac Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound Hydrochloride in Drug Synthesis. Available at: [Link]

  • Apicule. This compound hydrochloride (CAS No: 521284-21-9) API Intermediate Manufacturers. Available at: [Link]

  • Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Available at: [Link]

  • PMC - NIH. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Available at: [Link]

  • ACS Publications - Journal of Medicinal Chemistry. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Available at: [Link]

  • ResearchGate. Animal Models in Cardiovascular Research. Available at: [Link]

  • PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Available at: [Link]

  • ResearchGate. (2024, April 24). Experimental Animal Models in Heart Disease. Available at: [Link]

  • bioRxiv. (2020, April 10). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Available at: [Link]

  • PubMed Central. Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Available at: [Link]

  • Revista Española de Cardiología. Animal Models of Cardiovascular Disease. Available at: [Link]

  • PMC - NIH. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Available at: [Link]

  • PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). Available at: [Link]

  • bioRxiv. (2024, March 29). Molecular insights into G protein specificity and biased agonism at the β2-adrenergic receptor. Available at: [Link]

  • Gsrs. 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. Available at: [Link]

  • PubMed. Neuropharmacological and Neurochemical Properties of N-(2-cyanoethyl)-2-phenylethylamine, a Prodrug of 2-phenylethylamine. Available at: [Link]

  • Wikipedia. Phenethylamine. Available at: [Link]

  • PubChem - NIH. 4-Nitrophenethylamine. Available at: [Link]

  • Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]

  • PMC - PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis and Transformation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral amino alcohol of significant interest in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably Mirabegron, a β3 adrenergic agonist for the treatment of overactive bladder.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, detailing the experimental setup for the synthesis and subsequent chemical transformations of this key intermediate. The protocols herein are grounded in established chemical principles, emphasizing safety, efficiency, and analytical validation. We will explore its synthesis via reductive amination and a primary subsequent reaction: the reduction of its nitro moiety.

Compound Profile & Physicochemical Properties

The molecular structure of the target compound features a stereocenter at the carbinol carbon, a secondary amine, and an aromatic nitro group, all of which dictate its reactivity.[3] Its hydrochloride salt is a common form for handling and storage.[4]

PropertyValueSource(s)
IUPAC Name (1R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol[5]
Molecular Formula C₁₆H₁₈N₂O₃[5]
Molecular Weight 286.33 g/mol [5]
CAS Number 223673-34-5 (Free Base)[4]
CAS Number 521284-21-9 (HCl Salt)[4]
Appearance Pale yellow solid/powder[1]
Storage Store at 0-8 °C

Section 1: Synthesis via One-Pot Reductive Amination

The most efficient and widely utilized method for preparing the title compound is the reductive amination between a chiral amine precursor and a nitrophenyl aldehyde.[6] This one-pot procedure is favored for its operational simplicity and broad substrate scope.[7]

Principle of the Reaction

Reductive amination involves the initial condensation of a primary amine with an aldehyde to form a Schiff base (imine intermediate). This imine is then reduced in situ to the desired secondary amine. The success of this one-pot reaction hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[8][9]

Expert Rationale for Reagent Selection

While several borohydride reagents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this application.[9][10]

  • Selectivity: STAB is a mild and sterically hindered reducing agent, making it highly selective for the reduction of iminium ions in the presence of aldehydes.[7][8] Unlike the more powerful Sodium Borohydride (NaBH₄), it will not significantly reduce the starting 2-(4-nitrophenyl)acetaldehyde under neutral or weakly acidic conditions.[11]

  • Safety & Handling: Compared to Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not risk the release of hazardous cyanide byproducts.[7][9]

  • Reaction Conditions: It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are compatible with its mild water sensitivity.[9][11] A small amount of acetic acid is often used to catalyze imine formation without compromising the reagent.[7]

Detailed Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from (R)-2-amino-1-phenylethanol and 2-(4-nitrophenyl)acetaldehyde.

Materials:

  • (R)-2-amino-1-phenylethanol (1.0 eq.)

  • 2-(4-nitrophenyl)acetaldehyde (1.05 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Glacial Acetic Acid (optional, 0.1 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (R)-2-amino-1-phenylethanol (1.0 eq.) and 2-(4-nitrophenyl)acetaldehyde (1.05 eq.) in anhydrous DCE (approx. 0.1 M concentration relative to the amine).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This initial period allows for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.[6]

  • Reduction: To the stirring mixture, add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 30°C. If the amine starting material was an HCl salt, a tertiary amine base (e.g., triethylamine, 1.1 eq.) should be added during step 1 to liberate the free amine.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate and starting amine.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.

  • Purification (Initial): Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Chemical Transformation cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Reactants Amine + Aldehyde in DCE Imine Imine Formation (1-2h, RT) Reactants->Imine Stir STAB Add STAB Imine->STAB Reduction Reduction (12-24h, RT) STAB->Reduction Quench Quench (NaHCO3) Reduction->Quench Extract Extract (DCM) Quench->Extract Dry Dry & Concentrate Extract->Dry Chroma Column Chromatography Dry->Chroma Product Pure Product Chroma->Product

Caption: Workflow for the synthesis via reductive amination.

Section 2: Key Transformation - Reduction of the Nitro Group

A primary utility of the title compound is its conversion to the corresponding aniline derivative, a direct precursor to Mirabegron.[12] This is achieved by the reduction of the aromatic nitro group.

Principle of the Reaction

Catalytic hydrogenation is a clean and high-yielding method for reducing aromatic nitro groups to anilines. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).[12] An alternative for laboratories not equipped for high-pressure hydrogenation is transfer hydrogenation or reduction with metals in acidic media.[13]

Detailed Experimental Protocol: Nitro Reduction

This protocol describes the reduction of the nitro group using catalytic hydrogenation.

Materials:

  • This compound (1.0 eq.)

  • Palladium on Carbon (10% Pd/C, ~5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation flask, add the starting nitro compound (1.0 eq.) and the solvent (MeOH or EtOH).

  • Catalyst Addition: Carefully add 10% Pd/C (~5 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times, then evacuate and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the reaction vigorously.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH). Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Keep it wet with solvent during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, which can be used directly or purified further if necessary.

Nitro Reduction Workflow Diagramdot

G cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Isolation cluster_product 4. Final Product Reactants Nitro Compound + Pd/C in MeOH Purge Purge with N2, then H2 Reactants->Purge Stir Stir under H2 (2-6h, RT) Purge->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Amine Product Concentrate->Product

Sources

Anwendungs- und Protokollhandbuch: Derivatisierung von (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol für die analytische Charakterisierung

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Gemini, Senior Application Scientist

Datum: 2026-01-03

Version: 1.0

Zusammenfassung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, einem wichtigen chiralen Zwischenprodukt in der pharmazeutischen Synthese, insbesondere für den Wirkstoff Mirabegron.[1][2] Die direkte Analyse dieser Verbindung kann aufgrund ihrer Polarität und, je nach analytischer Plattform, unzureichender Flüchtigkeit oder Detektierbarkeit eine Herausforderung darstellen. Die hier beschriebenen Protokolle zielen darauf ab, diese Hürden zu überwinden, indem sie die sekundäre Amin- und die Hydroxylgruppe der Zielverbindung modifizieren. Dies führt zu einer signifikanten Verbesserung des chromatographischen Verhaltens und der Nachweisempfindlichkeit in der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie-Massenspektrometrie (GC-MS). Es werden sowohl Strategien zur Verbesserung der Detektion als auch zur Ermöglichung der Analyse der enantiomeren Reinheit erörtert.

Einleitung: Die analytische Herausforderung

This compound besitzt zwei polare funktionelle Gruppen: eine sekundäre Aminogruppe und eine sekundäre Alkoholgruppe.[3] Diese verleihen dem Molekül Eigenschaften, die eine direkte Analyse erschweren:

  • Für die Gaschromatographie (GC): Die hohe Polarität und die Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen reduzieren die Flüchtigkeit und thermische Stabilität der Verbindung.[4][5] Dies kann zu schlechter Peakform (Tailing), verminderter Empfindlichkeit und sogar zum Abbau des Analyten im Injektor oder auf der Säule führen.[4][5]

  • Für die Hochleistungsflüssigkeitschromatographie (HPLC): Obwohl die Nitrophenethyl-Gruppe eine UV-Absorption ermöglicht, kann die Empfindlichkeit für die Quantifizierung von Spurenmengen, wie z. B. bei der Analyse von Verunreinigungen, unzureichend sein. Viele Moleküle mit primären und sekundären Aminogruppen besitzen keinen nativen Chromophor oder Fluorophor, was zu einer geringen Nachweisempfindlichkeit mit gängigen HPLC-Detektoren wie UV-Vis und Fluoreszenzdetektoren führt.[6] Eine Derivatisierung zur Einführung eines stark absorbierenden oder fluoreszierenden Restes kann die Nachweisgrenzen drastisch senken.[6]

  • Für die chirale Analyse: Die Bestimmung der enantiomeren Reinheit ist für pharmazeutische Zwischenprodukte von entscheidender Bedeutung.[3] Die direkte Trennung von Enantiomeren erfordert spezielle chirale stationäre Phasen (CSPs) in der HPLC.[7][8] Während die direkte Methode oft erfolgreich ist, kann in manchen Fällen die Derivatisierung mit einem chiralen Derivatisierungsreagenz (CDR) zur Bildung von Diastereomeren eine alternative oder ergänzende Strategie sein, die eine Trennung auf achiralen Phasen ermöglicht.[7]

Die in diesem Handbuch beschriebenen Derivatisierungsstrategien zielen darauf ab, diese spezifischen Herausforderungen zu adressieren.

Strategien zur Derivatisierung für die HPLC-Analyse

Für die HPLC-Analyse liegt der Fokus auf der Einführung einer Markierung an der sekundären Aminogruppe, um die Detektionsempfindlichkeit zu erhöhen. Dansylchlorid ist hierfür ein weit verbreitetes und robustes Reagenz.

Dansylierung zur Fluoreszenzdetektion

Die Reaktion von this compound mit Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) führt zur Bildung eines hoch fluoreszierenden Sulfonamids.[6] Diese Reaktion, bekannt als Dansylierung, findet unter alkalischen Bedingungen statt, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist.[6]

Mechanismus: Die Reaktion ist eine nukleophile Substitution, bei der das freie Elektronenpaar des sekundären Amins die elektrophile Sulfonylchloridgruppe des Dansylchlorids angreift.[6]

Dansylierung cluster_reaction Reaktionsschritte Analyte This compound (mit sekundärem Amin) Reaction Dansylierungs- reaktion Analyte->Reaction Nukleophiler Angriff DansylCl Dansylchlorid (elektrophiles Reagenz) DansylCl->Reaction Product Stabiles, hoch fluoreszierendes Dansyl-Derivat HPLC RP-HPLC-Analyse (Fluoreszenzdetektion) Product->HPLC Analyse Base Alkalischer Puffer (z.B. Carbonat, pH 9.5-10.5) Base->Reaction aktiviert Amin Reaction->Product Bildung von Sulfonamid caption Workflow der Dansylierungsreaktion.

Abbildung 1: Workflow der Dansylierungsreaktion.

Vorteile der Dansylierung:

  • Hohe Empfindlichkeit: Ermöglicht den Nachweis im Piko- bis Femtomol-Bereich.[6]

  • Stabile Derivate: Die gebildeten N-Dansyl-Sulfonamide sind sehr stabil.[6]

  • Verbesserte Chromatographie: Die erhöhte Hydrophobizität der Derivate verbessert die Retention und Trennung auf Umkehrphasen-Säulen (RP-HPLC).[6]

Tabelle 1: Spektroskopische Eigenschaften von Dansyl-Derivaten

EigenschaftWellenlänge/BereichAnmerkungenQuelle
UV-Absorption (λmax)~254 nm und ~340 nmDie genauen Maxima können je nach Lösungsmittel variieren.[9]
Fluoreszenz-Anregung (λex)~340-350 nm[5][9]
Fluoreszenz-Emission (λem)~520-550 nmStark lösungsmittelabhängig (Stokes-Shift).[9][10]
Detailliertes Protokoll: Prä-Säulen-Dansylierung für HPLC-FLD

Dieses Protokoll ist ein allgemeiner Leitfaden und muss möglicherweise für spezifische Probenmatrices und Instrumente optimiert werden.

1. Reagenzien und Materialien:

  • This compound Standard- oder Probelösung

  • Dansylchlorid-Lösung (50 mM in Acetonitril): Frisch ansetzen und vor Licht schützen.

  • Derivatisierungspuffer (100 mM Natriumcarbonat/Bicarbonat, pH 9,8).[3]

  • Quench-Lösung (z.B. 10% Methylamin-Lösung in Wasser): Zum Stoppen der Reaktion.[3]

  • HPLC-Eluenten: z.B. Eluent A: Wässriger Puffer (z.B. 25 mM Natriumacetat, pH 5,9), Eluent B: Acetonitril.

2. Durchführung der Derivatisierung:

  • Probenvorbereitung: Überführen Sie 25 µL der Standard- oder Probelösung in ein Mikrozentrifugenröhrchen.

  • Reagenz-Zugabe: Geben Sie 50 µL der frisch angesetzten Dansylchlorid-Lösung und 50 µL des Derivatisierungspuffers hinzu.[3]

  • Mischen und Inkubation: Mischen Sie die Lösung gründlich (Vortex). Inkubieren Sie das Gemisch für 30-60 Minuten bei 60-80 °C im Dunkeln (z.B. in einem Heizblock).[3][11]

  • Abkühlen: Kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Quenchen: Geben Sie 10-20 µL der Quench-Lösung hinzu, um überschüssiges Dansylchlorid zu neutralisieren. 5 Minuten bei Raumtemperatur stehen lassen.[3]

  • Zentrifugation: Zentrifugieren Sie die Probe, um eventuelle Ausfällungen zu entfernen.

  • Analyse: Injizieren Sie den Überstand in das HPLC-System.

3. HPLC-Bedingungen (Beispiel):

  • Säule: C18 Umkehrphasen-Säule (z.B. 150 x 4,6 mm, 5 µm)

  • Detektion: Fluoreszenzdetektor (FLD), λex = 345 nm, λem = 514 nm.[5]

  • Flussrate: 1,0 mL/min

  • Injektionsvolumen: 10 µL

  • Gradientenelution: Ein typischer Gradient beginnt mit einem höheren Anteil an wässrigem Puffer und erhöht schrittweise den Acetonitril-Anteil, um das hydrophobere Derivat zu eluieren.

Strategien zur Derivatisierung für die GC-MS-Analyse

Für die GC-MS-Analyse müssen sowohl die Hydroxyl- als auch die sekundäre Aminogruppe derivatisiert werden, um die Flüchtigkeit zu erhöhen und polare Wechselwirkungen zu minimieren. Silylierung ist hierfür die Methode der Wahl.

Silylierung mit BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) ist ein leistungsstarkes Silylierungsreagenz, das aktive Wasserstoffatome an Hydroxyl-, Amin-, Carboxyl- und Thiolgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[4] Die resultierenden TMS-Ether und TMS-Amine sind deutlich flüchtiger und thermisch stabiler.[4]

Silylierung cluster_reaction Reaktionsschritte Analyte This compound (mit -OH und -NH Gruppen) Reaction Silylierungs- reaktion Analyte->Reaction Reaktion mit aktivem H BSTFA BSTFA (+/- 1% TMCS) (Silylierungsreagenz) BSTFA->Reaction Product Flüchtiges, thermisch stabiles Di-TMS-Derivat GCMS GC-MS-Analyse Product->GCMS Analyse Solvent Wasserfreies Lösungsmittel (z.B. Pyridin, Acetonitril) Solvent->Reaction Lösungsmittel Reaction->Product Bildung von TMS-Ether & TMS-Amin caption Workflow der Silylierungsreaktion.

Abbildung 2: Workflow der Silylierungsreaktion.

Massenspektrometrische Fragmentierung: TMS-Derivate zeigen charakteristische Fragmentierungsmuster im Massenspektrum. Häufige Fragmente sind m/z 73 ([Si(CH₃)₃]⁺) und M-15 ([M-CH₃]⁺).[12] Die spezifischen Fragmentierungsmuster können zur Strukturaufklärung und Identifizierung herangezogen werden.[13]

Detailliertes Protokoll: Silylierung für GC-MS

Wichtiger Hinweis: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Alle Glasgeräte, Lösungsmittel und Proben müssen absolut wasserfrei sein.[4][14]

1. Reagenzien und Materialien:

  • Getrocknete Probe von this compound

  • BSTFA (+ 1% Trimethylchlorsilan, TMCS, als Katalysator)

  • Wasserfreies Lösungsmittel (z.B. Pyridin oder Acetonitril)

  • Heizblock oder Ofen

  • GC-Vials mit Inlets und Kappen

2. Durchführung der Derivatisierung:

  • Probentrocknung: Überführen Sie 1-5 mg der Probe in ein GC-Vial. Wenn die Probe in Lösung vorliegt, muss sie vollständig zur Trockne eingedampft werden (z.B. unter einem Stickstoffstrom).[4]

  • Reagenz-Zugabe: Geben Sie 100-200 µL des wasserfreien Lösungsmittels hinzu, um die Probe zu lösen. Fügen Sie anschließend 100-200 µL BSTFA (+1% TMCS) hinzu.[14]

  • Mischen und Inkubation: Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt. Erhitzen Sie das Vial für 60-120 Minuten bei 70-100 °C.

  • Abkühlen: Lassen Sie die Probe vor der Injektion auf Raumtemperatur abkühlen.

3. GC-MS-Bedingungen (Beispiel):

  • Säule: Standard-nichtpolare Säule (z.B. HP-5MS, 30 m x 0,25 mm, 0,25 µm)

  • Injektor-Temperatur: 250 °C

  • Trägergas: Helium, konstante Flussrate (z.B. 1 mL/min)

  • Ofenprogramm: Start bei 100 °C, dann mit einer Rate von 10-15 °C/min auf 280-300 °C heizen.

  • MS-Detektion: Elektronenstoßionisation (EI) bei 70 eV, Scan-Bereich m/z 50-550.

Strategien für die chirale Analyse

Die Bestätigung der (R)-Konfiguration und die Bestimmung der enantiomeren Reinheit sind essenziell.

Direkte Enantiomerentrennung mittels HPLC

Die leistungsfähigste Methode zur Trennung von Enantiomeren ist die HPLC mit einer chiralen stationären Phase (CSP).[8] Für Verbindungen wie Phenylethanolamine haben sich Polysaccharid-basierte CSPs (z.B. derivatisierte Cellulose oder Amylose) und Pirkle-Typ-Phasen als sehr effektiv erwiesen.[15][16]

Prinzip: Die CSP schafft eine chirale Umgebung, in der die beiden Enantiomere vorübergehend diastereomere Komplexe mit unterschiedlicher Stabilität bilden.[16] Dies führt zu unterschiedlichen Retentionszeiten und somit zur Trennung. Die Wechselwirkungen können Wasserstoffbrückenbindungen, π-π-Wechselwirkungen, Dipol-Dipol-Wechselwirkungen und sterische Anpassungen umfassen.[16]

Tabelle 2: Auswahl an chiralen stationären Phasen (CSPs) für die HPLC

CSP-TypBasisTypische EluentenAnwendungsbereichQuelle
PolysaccharidCellulose-/Amylose-DerivateNormalphase (Hexan/Alkohol), Polar-organisch (ACN/Alkohol), UmkehrphaseBreites Anwendungsspektrum, sehr populär für Pharmazeutika[16]
Pirkle-Typ (π-Säure/π-Base)z.B. Dinitrobenzoyl-PhenylglycinNormalphase (Hexan/Alkohol)Aromatische Verbindungen, Amide, Ester, Alkohole[15]
LigandenaustauschAminosäuren auf KieselgelWässrige Puffer mit Cu²⁺-IonenUnterivatisierte Aminosäuren, Hydroxysäuren[16]

Methodenentwicklung: Die Auswahl der geeigneten CSP und des Eluentensystems ist oft ein empirischer Prozess.[8] Es wird empfohlen, mit Screening-Protokollen zu beginnen, bei denen verschiedene Säulen und mobile Phasen getestet werden.

Schlussfolgerung

Die chemische Derivatisierung ist ein unverzichtbares Werkzeug für die umfassende Analyse von this compound. Die Dansylierung ermöglicht eine hochempfindliche Quantifizierung mittels HPLC-FLD, während die Silylierung die Analyse mittels GC-MS erst praktikabel macht. Beide Techniken verbessern die chromatographischen Eigenschaften und die Detektierbarkeit des Moleküls erheblich. In Kombination mit der direkten chiralen Trennung auf geeigneten CSPs ermöglichen diese Methoden eine vollständige Charakterisierung, einschließlich der Bestimmung von Identität, Reinheit und enantiomerer Integrität dieses wichtigen pharmazeutischen Zwischenprodukts. Die hier bereitgestellten Protokolle dienen als validierte Ausgangspunkte für die Methodenentwicklung und -implementierung in Forschungs-, Entwicklungs- und Qualitätskontrolllaboren.

Referenzen

  • Smolecule. (2023-08-15). This compound hydrochloride. Verfügbar unter:

  • Benchchem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization. Verfügbar unter:

  • MDPI. (2020-05-18). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Verfügbar unter: [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. Verfügbar unter: [Link]

  • PMC - NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Verfügbar unter: [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Verfügbar unter: [Link]

  • PMC - NIH. (n.d.). Targeted quantification of amino acids by dansylation. Verfügbar unter: [Link]

  • ResearchGate. (2025-08-07). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Verfügbar unter: [Link]

  • PubMed. (2019-12-05). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Verfügbar unter: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound Hydrochloride in Drug Synthesis. Verfügbar unter: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Verfügbar unter: [Link]

  • apicule. (n.d.). This compound hydrochloride (CAS No: 521284-21-9) API Intermediate Manufacturers. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Dansyl amide. Verfügbar unter: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass spectrometry of drug derivatives: A contribution to the characterization of fragmentation reactions by labelling with stabl. Verfügbar unter: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.. Verfügbar unter: [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Verfügbar unter: [Link]

  • Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Verfügbar unter: [Link]

  • National Institute of Standards and Technology. (2025-07-21). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyra. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Verfügbar unter: [Link]

  • SpringerLink. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Verfügbar unter: [Link]

  • Labinsights. (2023-05-08). Acylation Reagents for Gas Chromatography. Verfügbar unter: [Link]

  • Chalmers Publication Library. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Verfügbar unter: [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Verfügbar unter: [Link]

  • SpringerLink. (n.d.). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Verfügbar unter: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Verfügbar unter: [Link]

  • PMC - NIH. (2024-03-18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Verfügbar unter: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020-06-04). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Verfügbar unter: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate, notably used in the synthesis of Mirabegron. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield in Reductive Amination

Question: My reductive amination reaction between a phenylglyoxal derivative and 4-nitrophenethylamine is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in this reductive amination are a common challenge and can often be attributed to several factors, primarily related to the stability of the intermediate imine and the choice of reducing agent.

Causality:

  • Imine Formation Equilibrium: The initial step is the formation of an imine (or Schiff base) from the carbonyl compound and the amine. This is a reversible reaction, and the equilibrium may not favor the imine, leading to a significant amount of unreacted starting materials.

  • Aldehyde/Ketone Self-Condensation: Aldehydes, in particular, can undergo self-condensation reactions (like an aldol condensation) under basic or acidic conditions, consuming the starting material.

  • Over-reduction: A strong reducing agent, such as sodium borohydride, can reduce the starting aldehyde or ketone to the corresponding alcohol before it has a chance to form the imine.

  • Sub-optimal pH: The pH of the reaction is critical. An acidic medium is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the imine. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Switch to a milder reducing agent that is selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose. STAB is often preferred as it is less toxic than NaBH₃CN.

  • pH Control: Maintain a weakly acidic pH, typically between 5 and 6. This can be achieved by adding a small amount of acetic acid to the reaction mixture.

  • One-Pot Procedure: A one-pot, or in situ, reductive amination is generally more efficient. This involves mixing the carbonyl compound, the amine, and the reducing agent together from the start. This approach keeps the concentration of the imine low at any given time, driving the equilibrium towards the product as the imine is consumed by the reducing agent.

  • Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Running the reaction at room temperature is often sufficient, but gentle heating (40-50°C) may sometimes be required to drive the reaction to completion.

Workflow for Optimized Reductive Amination:

G A Combine (R)-2-amino-1-phenylethanol and 4-nitrophenylacetaldehyde in a suitable solvent (e.g., DCE, THF) B Add a mild acid catalyst (e.g., acetic acid) to achieve pH 5-6 A->B C Add Sodium Triacetoxyborohydride (STAB) in portions B->C D Stir at room temperature and monitor reaction progress by TLC/LC-MS C->D E Aqueous work-up and extraction D->E F Purification by column chromatography or crystallization E->F G Final Product: This compound F->G

Caption: Optimized one-pot reductive amination workflow.

Issue 2: Formation of Di-alkylation and Other Byproducts

Question: I am observing significant amounts of impurities in my final product, including what appears to be a di-alkylation product. How can I minimize the formation of these byproducts?

Answer:

The formation of byproducts is a common cause of low yield and purification difficulties. The primary culprits are often over-alkylation and reactions involving impurities in the starting materials.

Causality:

  • Over-alkylation (Di-alkylation): If the starting amine has more than one reactive N-H bond, it can react with a second molecule of the carbonyl compound, leading to a tertiary amine byproduct. In the synthesis of the target molecule, this is less of a concern if you are starting with a primary amine and a carbonyl compound. However, if you are using an alkylating agent approach, such as reacting (R)-2-amino-1-phenylethanol with a 4-nitrophenethyl halide, the newly formed secondary amine product can be further alkylated.

  • Impurity-Related Byproducts: The purity of your starting materials is paramount. For instance, if your 4-nitrophenethylamine starting material is contaminated with the corresponding alcohol, this can lead to ether byproducts.

  • Side Reactions of the Nitro Group: Under certain reductive conditions, particularly with stronger reducing agents or catalytic hydrogenation at high pressure, the nitro group can be reduced to an amine. This can lead to the formation of the corresponding amino-phenethyl derivative.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine and the carbonyl compound. A slight excess of the amine can sometimes be used to ensure the complete consumption of the more valuable carbonyl component.

  • Purify Starting Materials: Ensure the purity of your starting materials by re-crystallization, distillation, or column chromatography before use.

  • Choice of Synthetic Route: If over-alkylation is a persistent issue with an alkylation approach, consider switching to a reductive amination strategy, which is generally more selective for mono-alkylation.

  • Selective Reduction Conditions: When performing a reaction on a molecule containing a nitro group, be mindful of the choice of reducing agent. For the reduction of an imine in the presence of a nitro group, agents like STAB are generally safe. If a subsequent reduction of the nitro group is desired, this should be performed as a separate, controlled step. A patent for the synthesis of the amino derivative (a subsequent step in the synthesis of Mirabegron) suggests using zinc powder and ammonium chloride for the selective reduction of the nitro group.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivityAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) LowInexpensive, readily availableCan reduce aldehydes/ketones, less selective for imines
Sodium Cyanoborohydride (NaBH₃CN) HighHighly selective for imines, effective in acidic pHToxic (releases HCN in strong acid), requires careful handling
Sodium Triacetoxyborohydride (STAB) HighSelective for imines, less toxic than NaBH₃CN, commercially availableMore expensive than NaBH₄
Catalytic Hydrogenation (e.g., H₂/Pd-C) Variable"Green" reducing agent, high efficiencyCan also reduce nitro groups and other functional groups, requires specialized equipment
Issue 3: Difficulty in Product Purification and Isolation

Question: My crude product is an oil and is difficult to purify by column chromatography. How can I effectively isolate and purify the final product to a high degree of purity?

Answer:

The purification of polar amino alcohols like this compound can be challenging due to their physical properties. Crystallization is often the most effective method for obtaining high-purity material.

Causality:

  • Polarity: The presence of both an amino and a hydroxyl group makes the molecule quite polar, which can lead to tailing on silica gel columns.

  • Physical State: The free base of the product may be a viscous oil or a low-melting solid, making it difficult to handle and purify by crystallization.

  • Formation of Salts: The basic amino group can form salts with acidic impurities or even with atmospheric carbon dioxide, complicating the purification process.

Troubleshooting Protocol:

  • Salt Formation for Purification: Convert the crude free base to its hydrochloride or sulfate salt. These salts are typically crystalline solids that are much easier to purify by recrystallization. To do this, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) and add a solution of HCl in the same solvent or concentrated hydrochloric acid.

  • Recrystallization: Once the salt is formed, perform a recrystallization from a suitable solvent system. A mixture of an alcohol (e.g., ethanol, isopropanol) and an anti-solvent (e.g., diethyl ether, hexane) is often effective.

  • Solvent Selection for Recrystallization:

    • Good Solvents (at elevated temperature): Methanol, Ethanol, Isopropanol

    • Anti-Solvents (at room temperature): Diethyl ether, Hexane, Toluene

    • Experiment with different solvent pairs and ratios to find the optimal conditions for crystal formation and impurity rejection.

  • Column Chromatography of the Free Base: If column chromatography is necessary, use a solvent system that minimizes tailing. A common approach is to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane).

Purification Workflow:

G A Crude Product (Free Base) B Dissolve in a suitable solvent (e.g., Ethyl Acetate) A->B C Add HCl solution (e.g., in Isopropanol) B->C D Precipitate the Hydrochloride Salt C->D E Isolate by Filtration D->E F Recrystallize from a suitable solvent system (e.g., Ethanol/Ether) E->F G High-Purity Crystalline Product (HCl Salt) F->G

Caption: Purification via hydrochloride salt formation and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to ensure high enantiomeric purity?

The most critical factor is the enantiomeric purity of your chiral starting material. If you are using a chiral precursor such as (R)-2-amino-1-phenylethanol or (R)-styrene oxide, its enantiomeric excess (ee) will directly determine the maximum possible ee of your final product. It is crucial to source high-purity chiral starting materials and to verify their ee before use. Additionally, ensure that your reaction conditions do not cause racemization. For most of the common synthetic routes, the chiral center is not directly involved in the reaction and is therefore stable.

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of chiral compounds. You will need a chiral stationary phase (CSP) column. For amino alcohol derivatives, columns based on cyclodextrins, cyclofructans, or macrocyclic glycopeptides are often effective. A typical mobile phase would be a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. It is essential to develop a method that provides baseline separation of the two enantiomers.

Q3: Are there any safety concerns I should be aware of during this synthesis?

Yes, several safety precautions should be taken:

  • Sodium Cyanoborohydride: If you choose to use this reagent, be aware that it is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Solvents: Many of the solvents used (e.g., dichloromethane, tetrahydrofuran, diethyl ether) are flammable and/or toxic. Handle them with care in a fume hood and away from ignition sources.

  • Borohydrides: Sodium borohydride and its derivatives react with water and alcohols to produce hydrogen gas, which is flammable. Add these reagents in a controlled manner and be prepared for gas evolution.

Q4: Can I use (R)-mandelic acid as a starting material?

Yes, (R)-mandelic acid is an excellent and often cost-effective chiral starting material. A common strategy involves first converting the carboxylic acid to an amide with 4-nitrophenethylamine, followed by the reduction of the amide to the corresponding amine. However, the reduction of an amide typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃), which can also reduce the nitro group. Therefore, a chemoselective reduction or a protection strategy for the nitro group might be necessary.

References

  • Smolecule. (2023, August 15). This compound hydrochloride.
  • Google Patents. (2021). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. (KR20210073972A).
  • PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Retrieved from [Link]

  • Google Patents. (2015).
  • Google Patents. (2018). A kind of synthesis of Mirabegron intermediate (R) -2- (4- nitrophenethyls amino) -1- phenylethanol hydrochlorides. (CN108658797A).
  • LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Agilent Technologies, Inc. (2019, September 17). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • ResearchGate. (2016, September 30). Practical synthesis of Mirabegron.
  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Chromatography Today. (2016, August 23).
  • Veeprho. This compound Hydrochloride. Retrieved from [Link]

  • Patsnap Eureka. (2018). Synthesis of mirabegron intermediate (R)-2-hydroxy-N-(4-nitrophenyl ethyl)-2-phenylacetamide.

Technical Support Center: Optimizing Reaction Conditions for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and enantiopurity. As a key intermediate in the synthesis of pharmaceuticals like Mirabegron, mastering the preparation of this chiral β-amino alcohol is crucial. This document provides in-depth, field-proven insights in a question-and-answer format to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable approach is the reductive amination between a chiral source of (R)-1-phenylethanolamine (like (R)-phenylglycinol) and a 4-nitrophenethyl carbonyl equivalent, typically 4-nitrophenylacetaldehyde. This one-pot reaction is favored for its efficiency, avoiding multiple isolation steps and reducing waste. The choice of a mild and selective reducing agent is critical to the success of this method.

Q2: Which reducing agent is recommended for the reductive amination to synthesize the target molecule?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that efficiently reduces the intermediate imine/iminium ion in situ without significantly reducing the starting aldehyde. This chemoselectivity is crucial for preventing the formation of the corresponding alcohol from the aldehyde starting material, which would lead to lower yields of the desired product. Sodium cyanobohydride (NaBH₃CN) is another option, but NaBH(OAc)₃ is often preferred to avoid the potential toxicity of cyanide byproducts.

Q3: Why is my reaction yield consistently low?

A3: Low yields in this reductive amination can stem from several factors. The most common culprits are:

  • Incomplete imine formation: The equilibrium between the amine, aldehyde, and imine must favor the imine for successful reduction. This can be influenced by pH and the presence of water.

  • Side reactions of the aldehyde: The aldehyde can undergo self-condensation (aldol reaction) under basic conditions or be reduced to an alcohol if the reducing agent is not selective enough.

  • Over-alkylation of the amine: While less common with a secondary amine product, it's a possibility to consider.

Refer to the Troubleshooting Guide below for detailed solutions.

Q4: How critical is maintaining the (R)-stereochemistry, and what can cause its loss?

A4: Maintaining the (R)-stereochemistry at the benzylic alcohol center is paramount, as the pharmacological activity of the final drug product is often enantiomer-specific. The primary risk of racemization or epimerization at this center is low under standard reductive amination conditions. The chiral center on the starting (R)-phenylglycinol is not directly involved in the imine formation or reduction. However, harsh reaction conditions, such as prolonged exposure to strong acids or bases, or high temperatures, should be avoided as they can potentially lead to side reactions that might affect the chiral integrity of the molecule.

Q5: What are the best practices for purifying the final product?

A5: The product is typically a solid and can be purified by crystallization. The choice of solvent system is critical and may require some screening. A common approach is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Mixtures of polar and non-polar solvents, such as ethanol/water or isopropanol/heptane, are often effective. Column chromatography on silica gel can also be employed, particularly for removing closely related impurities, though this may be less scalable.

Troubleshooting Guide

This section provides a more in-depth look at potential issues and their remedies.

Problem 1: Low Reaction Yield
Symptom Potential Cause Troubleshooting Steps
TLC/LC-MS shows significant unreacted (R)-phenylglycinol. Inefficient imine formation. The equilibrium may not favor the imine.1. pH Adjustment: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6) which protonate the carbonyl group, making it more electrophilic, but without excessively protonating the amine, which would render it non-nucleophilic. Adding a catalytic amount of acetic acid can be beneficial. 2. Water Removal: The formation of an imine from an amine and an aldehyde releases a molecule of water. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium towards the imine.
A significant byproduct corresponding to the mass of 4-nitrophenethyl alcohol is observed. Reduction of the starting aldehyde. The reducing agent is not selective enough or the reaction conditions favor aldehyde reduction.1. Choice of Reducing Agent: Ensure you are using a mild reducing agent like NaBH(OAc)₃. If using NaBH₄, the aldehyde is more likely to be reduced. 2. Staged Addition: Add the reducing agent after allowing the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reductant.
A complex mixture of byproducts is observed. Aldol condensation of the aldehyde or other side reactions. 1. Control Temperature: Run the reaction at room temperature or below. Elevated temperatures can promote side reactions. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the aldehyde is consumed primarily in the desired reaction.
Problem 2: Incomplete Reaction
Symptom Potential Cause Troubleshooting Steps
TLC/LC-MS shows both starting materials and some product, even after extended reaction time. Poor quality of reagents or insufficient reducing agent. 1. Check Reagent Purity: Ensure the aldehyde is of high purity and has not oxidized to the corresponding carboxylic acid. Use freshly opened or properly stored reducing agents. 2. Increase Reducing Agent: Increase the equivalents of the reducing agent to 1.5-2.0 equivalents. 3. Solvent Choice: Ensure the chosen solvent (e.g., dichloromethane, methanol, or THF) fully dissolves the starting materials.
Problem 3: Difficulty in Product Isolation and Purification
Symptom Potential Cause Troubleshooting Steps
Product oils out during crystallization. Inappropriate solvent system or presence of impurities. 1. Solvent Screening: Experiment with different solvent systems for crystallization. Consider slow cooling or anti-solvent addition techniques. 2. Initial Purification: If the crude product is very impure, consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
Product is difficult to handle as the free base. The free amine may be hygroscopic or have a low melting point. 1. Salt Formation: Convert the final product to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., ethyl acetate or isopropanol) with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The resulting salt is often a more stable and crystalline solid.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Preparation of 4-Nitrophenylacetaldehyde (if not commercially available)

4-Nitrophenylacetaldehyde can be prepared by the oxidation of 4-nitrophenethyl alcohol.

  • To a solution of 4-nitrophenethyl alcohol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which should be used immediately in the next step.

Step 2: Reductive Amination

  • In a round-bottom flask, dissolve (R)-phenylglycinol (1 equivalent) in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of amine).

  • Add a solution of 4-nitrophenylacetaldehyde (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or ethanol.

  • Slowly add a non-polar anti-solvent, such as heptane or hexane, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods
Parameter Method Typical Conditions
Reaction Monitoring Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)TLC: Silica gel plates, mobile phase (e.g., 5-10% methanol in dichloromethane). Visualize with UV light and/or a potassium permanganate stain.
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (HPLC)Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). Mobile Phase: Typically a mixture of hexane/isopropanol or heptane/ethanol with a small amount of an amine modifier like diethylamine to improve peak shape.
Structural Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with the expected structure of this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions R-Phenylglycinol R-Phenylglycinol Imine_Intermediate Imine Intermediate R-Phenylglycinol->Imine_Intermediate + 4-Nitrophenylacetaldehyde - H₂O 4-Nitrophenylacetaldehyde 4-Nitrophenylacetaldehyde Aldehyde_Reduction 4-Nitrophenethyl Alcohol 4-Nitrophenylacetaldehyde->Aldehyde_Reduction + Reducing Agent Aldol_Condensation Aldol Adduct 4-Nitrophenylacetaldehyde->Aldol_Condensation + Aldehyde (base) Target_Product This compound Imine_Intermediate->Target_Product + NaBH(OAc)₃

Caption: Main synthetic route and common side reactions.

Troubleshooting Decision Tree

Technical Support Center: Troubleshooting Low Enantiomeric Excess with (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for asymmetric synthesis protocols utilizing the chiral amino alcohol, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis, and this resource will help you diagnose and resolve the underlying issues to achieve your desired stereoselectivity.

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

Experiencing a lower-than-expected enantiomeric excess can be frustrating. This section provides a logical workflow to systematically identify and address the potential causes.

Step 1: Validate Your Analytical Method

Before optimizing your reaction, it is crucial to ensure that your method for determining enantiomeric excess is accurate and reliable. An unoptimized analytical method can often be the source of misleading results.[1]

Question: My chiral HPLC/GC analysis shows a low ee. Where do I start?

Answer: The first step is to confirm that your analytical method can effectively separate the enantiomers of your product.

Protocol for Analytical Method Validation:

  • Prepare a Racemic Standard: Synthesize or purchase a racemic sample (50:50 mixture of both enantiomers) of your target compound.

  • Analyze the Racemic Standard: Inject the racemic standard into your chiral HPLC or GC system.

  • Evaluate the Chromatogram: You should observe two baseline-separated peaks with equal peak areas.

  • Troubleshooting: If the peaks are not well-resolved, you will need to optimize your analytical method before you can trust the ee values from your reaction.[1] This may involve screening different chiral columns, adjusting the mobile phase composition, or optimizing the temperature and flow rate.[2][3]

Step 2: Scrutinize Reagents and Catalyst Quality

The purity of all components in your reaction is paramount for achieving high enantioselectivity. Impurities can interfere with the catalyst or participate in non-selective background reactions.[4][5]

Question: How do impurities in my starting materials or the chiral ligand affect the enantiomeric excess?

Answer: Impurities can have a significant negative impact on enantioselectivity. Here's a checklist to ensure the quality of your reagents:

  • Purity of this compound:

    • Verification: Confirm the enantiomeric and chemical purity of your ligand using techniques like chiral HPLC, NMR spectroscopy, and elemental analysis. The presence of the opposite enantiomer will directly decrease the final ee of your product.

    • Purification: If necessary, purify the ligand through recrystallization.[6]

  • Substrate Purity:

    • Potential Issues: Impurities in the substrate can act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in the desired stereoselectivity.[1]

    • Solution: Purify the substrate by distillation, recrystallization, or column chromatography.

  • Solvent and Other Reagents:

    • Anhydrous Conditions: Ensure all solvents are anhydrous, as water can often deactivate the catalyst or alter the reaction pathway.[4]

    • Reagent Quality: Use high-purity reagents and ensure they have not degraded during storage. For example, some organometallic reagents can decompose over time.

Step 3: Evaluate and Optimize Reaction Conditions

The reaction conditions, particularly temperature and solvent, play a critical role in determining the energy difference between the diastereomeric transition states that lead to the two enantiomers.[4]

Question: My reagents are pure, but my ee is still low. What reaction parameters should I investigate?

Answer: Systematic optimization of reaction conditions is the next logical step.

Temperature Optimization

Temperature is a critical parameter influencing enantioselectivity.[5] In many cases, lower temperatures lead to higher enantiomeric excess because the small energy differences between the diastereomeric transition states become more significant.[5] However, this is not a universal rule, and some reactions show improved enantioselectivity at higher temperatures.

Recommended Approach: Conduct a temperature screening study at various points (e.g., -78°C, -40°C, 0°C, room temperature).

Temperature (°C)Enantiomeric Excess (% ee)Conversion (%)
-789560
-409285
08598
25 (Room Temp)78>99

This table illustrates a common trend where lower temperatures favor higher ee at the expense of reaction rate.

Solvent Screening

The choice of solvent can significantly influence the stereochemical outcome of a reaction by stabilizing or destabilizing the transition states.[4][5]

Recommended Approach: Perform a solvent screening experiment with a range of solvents of varying polarity and coordinating ability.

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.492
Dichloromethane (DCM)9.188
Tetrahydrofuran (THF)7.585
Acetonitrile37.575

This table provides an example of how solvent polarity can impact enantioselectivity.

Catalyst Loading and Concentration

The concentration of the catalyst and substrate can also affect the enantioselectivity. High catalyst concentrations may lead to the formation of less selective catalyst aggregates, while low concentrations might allow a non-catalyzed, non-selective background reaction to become more prominent.[5]

Recommended Approach: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific transformation.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Enantiomeric Excess Observed validate_analytical Step 1: Validate Analytical Method Is the ee measurement reliable? start->validate_analytical check_reagents Step 2: Scrutinize Reagents & Catalyst Are all components pure? validate_analytical->check_reagents  Yes optimize_analytical Optimize Chiral Separation (Column, Mobile Phase, Temp.) validate_analytical->optimize_analytical  No optimize_conditions Step 3: Evaluate Reaction Conditions Are the conditions optimal? check_reagents->optimize_conditions  Yes purify_reagents Purify Ligand, Substrate, and Solvents check_reagents->purify_reagents  No resolution High Enantiomeric Excess Achieved optimize_conditions->resolution  Yes screen_params Screen Temperature, Solvent, & Concentration optimize_conditions->screen_params  No optimize_analytical->validate_analytical purify_reagents->check_reagents screen_params->optimize_conditions

Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What types of reactions is this compound typically used for?

A1: Chiral β-amino alcohols like this compound are versatile ligands commonly employed in various asymmetric transformations. These include the enantioselective reduction of prochiral ketones to chiral secondary alcohols, often in the form of oxazaborolidine catalysts (CBS reduction) or in transition metal-catalyzed transfer hydrogenations (e.g., with Ruthenium or Rhodium).[7][8][9][10][11][12] They are also used in the enantioselective addition of organometallic reagents to aldehydes and ketones.[13][14]

Q2: Could the in-situ formation of the catalyst be the problem?

A2: Yes, if your protocol involves the in-situ formation of a catalyst, for example, by reacting the amino alcohol with a borane source to form an oxazaborolidine, incomplete formation of the active catalyst can lead to low enantioselectivity.[4] Ensure that the catalyst formation step is complete by allowing sufficient time and appropriate conditions before adding the substrate.

Q3: My reaction is very slow and gives a low yield in addition to poor ee. Are these issues related?

A3: Yes, low reactivity and poor enantioselectivity can often be linked. A sluggish reaction may indicate a problem with catalyst activity or suboptimal reaction conditions, which in turn affects the stereochemical outcome.[4] Addressing factors that improve the reaction rate, such as ensuring anhydrous conditions and using fresh, high-quality reagents, will often simultaneously improve the enantiomeric excess.

Q4: How does the structure of the substrate impact the potential for high enantiomeric excess?

A4: The steric and electronic properties of the substrate are crucial. For instance, in the reduction of ketones, a significant steric difference between the two substituents on the carbonyl group generally leads to higher enantioselectivity. The presence of coordinating groups on the substrate can also influence the way it binds to the chiral catalyst, affecting the stereochemical outcome.

Q5: Are there any known mechanistic details for catalysts derived from this type of ligand that could help in troubleshooting?

A5: For asymmetric transfer hydrogenation catalyzed by Ru(II)-amino alcohol complexes, the mechanism is often described as a metal-ligand bifunctional catalysis.[15][16] The reaction proceeds through a six-membered pericyclic transition state where the substrate interacts with both the metal center and the amine of the ligand.[15] Understanding this can help in rationalizing the effect of solvent and substrate structure. For example, a solvent that can effectively solvate the transition state may enhance the reaction rate and selectivity.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

Catalytic_Cycle cluster_0 Catalytic Cycle catalyst [Ru]-H (Active Catalyst) substrate_complex Substrate Coordination catalyst->substrate_complex + Ketone transition_state Diastereomeric Transition State (Hydride Transfer) substrate_complex->transition_state product_release Product Release transition_state->product_release - Chiral Alcohol product_release->catalyst + H-source

Caption: A simplified representation of a catalytic cycle for asymmetric transfer hydrogenation.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • TBA. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem.
  • TBA. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. TBA.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia.
  • TBA. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
  • Borzuya University. (2017). Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya University.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis. BenchChem.
  • ResearchGate. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Request PDF.
  • PMC. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. NIH.
  • NIH. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
  • Smolecule. (2023). This compound hydrochloride. Smolecule.
  • Echemi. (n.d.). This compound hydrochloride | 521284-21-9, (R). Echemi.
  • ResearchGate. (n.d.). Optimization of reaction time for improved conversion and enantiomeric excess. ResearchGate.
  • PMC. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. NIH.
  • ChemRxiv. (n.d.). Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv.
  • BenchChem. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. BenchChem.
  • MDPI. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.
  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia.
  • BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem.
  • ChemScene. (n.d.). 223673-34-5 | this compound. ChemScene.
  • Royal Society of Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.
  • BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols. BenchChem.
  • PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • TBA. (n.d.). asymmetric-hydrogenation-2015.pdf. TBA.
  • BOC Sciences. (n.d.). CAS 521284-21-9 this compound hydrochloride. BOC Sciences.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Viwit. (n.d.). This compound Hydrochloride-VIWIT-Innovation driven. Viwit.
  • ACS Publications. (n.d.). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3. PubChem.
  • Advanced ChemBlocks. (n.d.). This compound 99% | CAS. Advanced ChemBlocks.
  • BenchChem. (n.d.). Application Notes: Asymmetric Synthesis of β-Blocker Analogs using (R)-(-)-2-Bromo-1-phenylethanol. BenchChem.
  • Royal Society of Chemistry. (2021). Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts. Catalysis Science & Technology.
  • ACS Publications. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Industrial & Engineering Chemistry Research.
  • NIH. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. NIH.

Sources

Technical Support Center: Purification of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important chiral amino alcohol intermediate.[1][2]

I. Understanding the Molecule and Potential Impurities

This compound is a chiral secondary amino alcohol. Its structure contains a basic secondary amine, a polar hydroxyl group, and a nitroaromatic ring, making it a relatively polar molecule.[3][4] Understanding its synthesis is key to anticipating impurities. A common route is the nucleophilic substitution of a chiral precursor with 4-nitrophenylethylamine or through reductive amination of a carbonyl compound.[3][5]

Common Impurities to Expect:

  • Unreacted Starting Materials: (R)-styrene oxide, (R)-2-amino-1-phenylethanol, 4-nitrophenethyl bromide, or 4-nitrophenylacetaldehyde.

  • Over-alkylation Products: Tertiary amines formed if the secondary amine product reacts further with the alkylating agent.

  • Diastereomers or Enantiomers: If the stereochemical control of the reaction is not absolute.

  • By-products from the Reducing Agent: Borate salts or other residues from reagents like NaBH₄.[6][7]

  • Imine Intermediate: Incomplete reduction during reductive amination can leave the intermediate imine as a significant impurity.[6]

A preliminary purity assessment by Thin Layer Chromatography (TLC) is essential before selecting a purification strategy.

II. Purification Strategy Decision Workflow

The choice of purification method depends on the nature of the impurities and the scale of your experiment. This workflow provides a logical progression from simpler to more advanced techniques.

Purification Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Analysis Crude Crude Product (Post-Workup) TLC Analyze by TLC/ LC-MS Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Product is solid & major component AcidBase Acid-Base Extraction TLC->AcidBase Non-basic impurities (e.g., aldehyde) PurityCheck Check Purity (TLC, NMR, LC-MS) Recrystallization->PurityCheck Assess Purity AcidBase->Recrystallization Isolate free base Column Column Chromatography Final Pure Product Column->Final Collect pure fractions Final->PurityCheck Final QC PurityCheck->Column Impurities persist PurityCheck->Final Purity ≥ 98%

Caption: Decision workflow for purifying the target compound.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is an oil and won't solidify. What is the best first step?

Answer: Oiling out is common when significant impurities are present, acting as a solvent and depressing the melting point. Do not immediately resort to column chromatography. An Acid-Base Extraction is often the most powerful initial step to remove non-basic impurities. The secondary amine in your target compound is basic and can be protonated and moved into an aqueous layer, leaving non-basic impurities (like unreacted aldehyde or alkyl halide starting materials) in the organic layer.[8][9]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (aq). Repeat 2-3 times. The protonated amine salt will move into the aqueous layer.

  • Separate Layers: Combine the aqueous layers. The organic layer contains neutral or acidic impurities and can be discarded.

  • Basification & Re-extraction: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH 9-10, check with pH paper). Your deprotonated product may precipitate as a solid or oil.

  • Isolation: Extract the free base back into an organic solvent (EtOAc or DCM) 2-3 times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

The resulting product should be significantly purer and more likely to crystallize.

FAQ 2: I tried recrystallization, but my yield is very low or the purity didn't improve. What went wrong?

Answer: This indicates a poor choice of solvent or the presence of impurities that co-crystallize. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[10] For a polar amino alcohol, a moderately polar solvent or a two-solvent system is often required.

Troubleshooting Recrystallization
IssueProbable CauseRecommended Solution
Low Recovery The compound is too soluble in the chosen solvent, even when cold.Try a less polar solvent or a solvent mixture. For example, if you used pure ethanol, try an ethanol/water or isopropanol/hexane mixture.
No Crystals Form Solution is too dilute, or supersaturation has not been achieved.Concentrate the solution. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available.
Purity Doesn't Improve Impurities have similar solubility and are co-crystallizing with the product.The impurity profile is not suitable for recrystallization. Proceed to Column Chromatography .
Product Oils Out The boiling point of the solvent is higher than the melting point of the solute. Impurities are depressing the melting point.Use a lower-boiling point solvent. Ensure the crude material is sufficiently pure before attempting recrystallization (e.g., after an acid-base wash).

Recommended Solvents to Screen:

  • Single Solvents: Isopropanol, Ethanol, Acetone, Ethyl Acetate.

  • Two-Solvent Systems: Ethanol/Water, Isopropanol/Hexanes, Ethyl Acetate/Hexanes.

FAQ 3: My TLC plate shows streaking and poor separation. How can I set up an effective column chromatography purification?

Answer: Streaking on a silica gel TLC plate is a classic sign of an acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the silica surface.[11] This leads to poor separation, tailing peaks, and potential product loss on the column.

Solution: Neutralize the silica's acidity by adding a small amount of a competing base to your eluent system.

Protocol: Flash Column Chromatography for a Basic Amine
  • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient. For very difficult separations, basic alumina can be considered.[12][13]

  • Eluent Selection (Mobile Phase):

    • Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate.

    • If more polarity is needed, switch to Dichloromethane/Methanol.

    • Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture. This will occupy the acidic sites on the silica, allowing your compound to travel smoothly down the column.[11][14]

  • Column Packing: Pack the column using the chosen eluent system (containing TEA). Never use a different solvent for packing than for running the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or DCM. For less soluble compounds, pre-adsorb the material onto a small amount of silica gel ("dry loading").

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 20% EtOAc in Hexanes to 80% EtOAc). Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo. The TEA is volatile and will be removed under vacuum.

Chromatography cluster_0 Mechanism of Tailing on Silica Gel cluster_1 Solution: Adding Triethylamine (TEA) node1 Silica Surface (Acidic Si-OH) R₂NH (Basic Amine) node2 Strong Interaction Protonation [R₂NH₂]⁺ Tailing & Poor Separation node1:f1->node2:f0 Binds tightly node3 Silica Surface (Acidic Si-OH) Et₃N (Competing Base) node4 Neutralized Surface R₂NH Elutes Smoothly Sharp Peaks node3:f1->node4:f0 Preferentially binds

Caption: Tailing on silica gel and the effect of a basic modifier.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer: A combination of techniques is necessary to confirm purity and structure.

  • Thin Layer Chromatography (TLC): The final product should appear as a single spot in multiple eluent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The spectra should be clean, with correct chemical shifts, integration values, and coupling constants corresponding to the structure of this compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the [M+H]⁺ ion.

  • Chiral HPLC: To confirm enantiomeric purity (R vs. S), analysis on a chiral stationary phase is required.[15] This is critical in pharmaceutical development.

IV. References

  • Smolecule. (2023, August 15). This compound hydrochloride. Available from:

  • King Group. Successful Flash Chromatography. Available from:

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Engineering Ideas Clinic, Confluence. Acid and Base Extraction. Available from: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Reddit r/Chempros. (2024, March 12). Amine workup. Available from: [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]

  • Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols. Available from: [Link]

  • LookChem. Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). Available from: [Link]

  • Google Patents. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. Available from:

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids. Available from:

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]

  • PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]

  • Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. (2014, July 30). How can I recrystallize an amino acid derivative? Available from: [Link]

Sources

Technical Support Center: Stereochemical Integrity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral amino alcohol. The compound, a key intermediate in the synthesis of pharmaceuticals like Mirabegron, possesses a stereocenter at the benzylic alcohol position that is susceptible to inversion under various chemical conditions. Maintaining the (R)-configuration is paramount for biological activity and regulatory compliance.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during synthesis, purification, and storage.

Part 1: Understanding the Risk of Racemization

This section covers the fundamental principles behind the stereochemical instability of your target molecule.

FAQ 1: What makes the chiral center in this compound susceptible to racemization?

Answer: The primary site of vulnerability is the carbon atom bearing the hydroxyl group (the benzylic alcohol). This carbon is a stereocenter, and its position next to a phenyl group makes the attached proton (the benzylic proton) weakly acidic. Under certain conditions, this proton can be removed, leading to a planar intermediate, which subsequently can be reprotonated from either face, resulting in a loss of stereochemical purity.

Key Mechanisms of Racemization:

  • Base-Catalyzed Enolization/Deprotonation: Strong bases can abstract the acidic benzylic proton. The resulting planar carbanion intermediate loses its chirality. Reprotonation then occurs non-stereoselectively, yielding a racemic mixture.

  • Acid-Catalyzed Dehydration-Rehydration: Strongly acidic conditions, particularly at elevated temperatures, can protonate the hydroxyl group, turning it into a good leaving group (water). This can lead to the formation of a planar carbocation intermediate. Re-addition of water will result in a racemic mixture of the alcohol.

  • Oxidation-Reduction Sequence: The secondary alcohol can be oxidized to a ketone. This process destroys the stereocenter. A subsequent reduction of the achiral ketone will typically produce a racemic mixture of the alcohol.

FAQ 2: At which stages of my experimental workflow is racemization most likely to occur?

Answer: Racemization is not limited to a single step and can occur throughout your entire workflow. Vigilance is required at every stage.

  • Synthesis: The reaction conditions themselves are a major risk. High temperatures, the use of strong acids or bases as reagents or catalysts, or the presence of certain metal catalysts can induce racemization.

  • Work-up: Quenching a reaction or performing liquid-liquid extractions with highly acidic or basic aqueous solutions can cause racemization of the final product. For example, ester and amide bonds in pharmaceuticals are known to be prone to hydrolysis at extreme pH levels, a principle that applies to the stability of functional groups in your intermediate.

  • Purification: Standard silica gel chromatography can be problematic as silica gel is inherently acidic. Prolonged exposure of your compound to the silica surface can catalyze racemization.

  • Storage: Long-term storage under inappropriate conditions (e.g., in solution at room temperature, exposure to light or air) can lead to slow degradation and racemization over time.

Part 2: Proactive Prevention & Troubleshooting

This section provides actionable strategies and protocols to maintain the enantiomeric excess (%ee) of your compound.

FAQ 3: My latest batch shows significant racemization after synthesis. How can I troubleshoot the reaction step?

Answer: When racemization occurs during the reaction itself, a systematic review of your reagents and conditions is necessary. The goal is to create a less harsh, yet effective, chemical environment.

Troubleshooting Workflow for Synthesis-Step Racemization

Caption: Troubleshooting workflow for synthesis-induced racemization.

Recommended Actions:

  • Temperature Control: Whenever possible, run reactions at lower temperatures. If a reaction requires heat, determine the minimum temperature necessary for an acceptable reaction rate. Benzylic alcohols can be racemized by treatment with solid acids at temperatures from 20-150°C.

  • pH Control: Avoid using strong bases like hydroxides or alkoxides. Opt for milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, NaHCO₃). If an acid catalyst is required, use the minimum catalytic amount necessary.

  • Solvent Choice: Protic solvents can facilitate proton transfer and stabilize charged intermediates that may lead to racemization. Switching to a non-polar, aprotic solvent like THF, DCM, or toluene can significantly suppress this pathway.

FAQ 4: How do I choose the best purification method to preserve stereochemistry?

Answer: The purification method must be chosen as carefully as the reaction conditions. The wrong choice can undo a successful stereoselective synthesis.

Purification MethodProsCons / Racemization RiskMitigation Strategy
Crystallization Excellent for high purity; scalable; can sometimes resolve enantiomers.Racemization can occur in the mother liquor if conditions are harsh (pH, temp).Use a neutral solvent system; perform crystallization at the lowest feasible temperature.
Standard Silica Gel Chromatography Widely available; good separation power.High Risk. The acidic nature of silica can catalyze racemization on the column.1. Deactivate Silica: Prepare a slurry of silica gel with 1-2% triethylamine in the eluent to neutralize acidic sites. 2. Use Alumina: Switch to neutral or basic alumina as the stationary phase. 3. Minimize Time: Run the column as quickly as possible.
Chiral HPLC / SFC The gold standard for analytical and preparative separation of enantiomers.Low risk if mobile phases are neutral. Some additives can be problematic.Use standard mobile phases (e.g., Hexane/IPA, CO₂/Methanol). Avoid strong acid/base additives unless necessary for elution. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent.

Protocol Recommendation: Neutralized Flash Chromatography

1

Technical Support Center: Interpreting NMR Spectra of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment of this key pharmaceutical intermediate.[1][2] As a critical tool in pharmaceutical development, NMR provides unparalleled insight into molecular structure, but interpreting spectra, especially in the presence of impurities, can be challenging.[3]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Understanding the Target Molecule: Structure and Expected NMR Spectrum

This compound (MW: 286.33 g/mol , Formula: C₁₆H₁₈N₂O₃) is a chiral molecule whose stereochemical purity is critical for its intended applications.[4][5] Before identifying impurities, it is essential to understand the NMR signature of the pure compound.

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

This table provides the expected chemical shifts for the protons of the target molecule. Values are approximate and can vary based on solvent and concentration.

Proton LabelDescriptionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-bAromatic (ortho to -NO₂)8.1 - 8.2Doublet (d)2H
H-cAromatic (meta to -NO₂)7.4 - 7.5Doublet (d)2H
H-aAromatic (unsubstituted ring)7.2 - 7.4Multiplet (m)5H
H-dMethine (-CH(OH)-)4.6 - 4.8Doublet of doublets (dd)1H
H-e, H-f, H-g, H-hMethylene groups2.7 - 3.0Multiplets (m)6H total
-OH, -NHHydroxyl, AmineVariable, often broadSinglet (s, broad)2H
Table 2: Predicted ¹³C NMR Chemical Shifts

The expected carbon resonances provide complementary structural information.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-NO₂)~147
Aromatic (unsubstituted, C-CH(OH))~144
Aromatic (nitro-substituted)129 - 131
Aromatic (unsubstituted)125 - 129
Aromatic (nitro-substituted, C-H)~124
Methine (-CH(OH)-)70 - 74
Methylene (-CH₂-N)50 - 55
Methylene (-CH₂-ArNO₂)35 - 40
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the NMR analysis of this compound.

Q1: My spectrum has very broad peaks and a rolling baseline. What's wrong?

This is a common issue that can stem from several factors related to sample preparation and instrument settings.[6][7][8]

Causality & Troubleshooting Steps:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most frequent cause of broad peaks.

    • Solution: Re-shim the instrument. If the sample is highly concentrated, this can also negatively affect the field homogeneity. Try diluting the sample.

  • Improper Phasing: Incorrectly set phase parameters distort peak shapes and the baseline.[6]

    • Solution: Use the software's automatic phase correction. If this fails, perform a manual phase correction by adjusting the zero-order (rp) and first-order (lp) parameters until a sharp, symmetric peak shape is achieved across the spectrum.

  • High Sample Concentration: Overly concentrated samples can increase viscosity, leading to slower molecular tumbling and broader signals.

    • Solution: Prepare a more dilute sample (typically 5-10 mg in 0.6 mL of solvent).

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[8]

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, filtering the NMR sample through a small plug of celite or silica may help.

  • Chemical Exchange: The -OH and -NH protons can exchange with each other or with trace water in the solvent, leading to broad signals.[8]

    • Solution: This is expected for these protons. To confirm, perform a D₂O shake (see Protocol 2).

Q2: I see unexpected peaks in my spectrum. How do I identify them?

Unexpected peaks are typically due to impurities from the synthesis or residual solvents.[8][9] A logical approach is required to identify their source.

start Unexpected Peak Observed in NMR Spectrum check_solvent Compare peak to known solvent shifts. Is it a solvent? start->check_solvent solvent Identify as Residual Solvent (e.g., Ethyl Acetate, Acetone, DCM) check_solvent->solvent Yes check_sm Compare to spectra of starting materials (e.g., 1-phenylethanol, 4-nitrophenethylamine). Is it a starting material? check_solvent->check_sm No sm Identify as Unreacted Starting Material check_sm->sm Yes check_byproduct Consider reaction mechanism (reductive amination). Could it be an imine intermediate or over-alkylation product? check_sm->check_byproduct No byproduct Hypothesize By-product Structure check_byproduct->byproduct Yes check_stereo Is the spectrum complex with duplicate signals for the main compound? Could it be a diastereomer? check_byproduct->check_stereo No stereo Identify as Diastereomeric Impurity check_stereo->stereo Yes unknown Impurity is Unknown. Requires further analysis (2D NMR, MS). check_stereo->unknown No

Caption: Workflow for troubleshooting unknown peaks in an NMR spectrum.

Q3: My spectrum has signals that might be unreacted starting materials. What do they look like?

The synthesis of the target molecule often involves the reductive amination of a ketone or aldehyde with an amine.[10][11] Therefore, unreacted starting materials are a common impurity class.

  • (R)-1-Phenylethanol:

    • ¹H NMR: A characteristic quartet around 4.8-4.9 ppm (methine proton, -CH(OH)-) and a corresponding doublet around 1.4-1.5 ppm (methyl group, -CH₃).[12][13] The five aromatic protons will appear in the 7.2-7.4 ppm region.

    • ¹³C NMR: Key signals around 70 ppm (C-OH) and 25 ppm (CH₃).[12][14]

  • 4-Nitrophenethylamine:

    • ¹H NMR: Two triplets for the ethylene bridge protons around 2.8-3.1 ppm . The aromatic region will show two doublets characteristic of a 1,4-disubstituted benzene ring, similar to the target compound (~8.1 ppm and ~7.4 ppm).

  • Imine Intermediate:

    • Reductive amination proceeds via an imine intermediate.[10][11] Incomplete reduction will leave this impurity. The key signal is the imine proton (-N=CH- ), which would appear significantly downfield, typically in the 8.0-8.5 ppm region.

Q4: The spectrum is very clean, but some peaks appear doubled. Could this be a diastereomer?

Yes, this is a very likely scenario. The target molecule has two chiral centers. If the synthesis is not perfectly stereoselective, the (S,R) or (R,S) diastereomer could be present alongside your desired (R,R) or (S,S) product.

Why Diastereomers are Distinguishable by NMR: Diastereomers have different spatial arrangements of atoms. This results in distinct chemical environments for their nuclei, meaning they are no longer chemically equivalent.[15][16][17] Consequently, a mixture of diastereomers will show two separate sets of signals in the NMR spectrum.

What to Look For:

  • Doubled Signals: Look for pairs of peaks for the same proton type, especially for the methine proton (H-d) and the adjacent methylene protons. The chemical shift difference might be small.[18]

  • Complex Multiplets: Overlapping signals from both diastereomers can make multiplets appear more complex than expected.

  • Quantification: The ratio of the two diastereomers (diastereomeric ratio, or d.r.) can be determined by comparing the integration of corresponding, well-resolved peaks.[15][18]

Q5: How can I definitively identify the -OH and -NH protons?

These protons are "exchangeable" and their signals can be broad and variable in position. The definitive method for their identification is a D₂O shake experiment .[19]

The Principle: When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the labile -OH and -NH protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals for these protons will disappear or significantly decrease in intensity.

Experimental Protocols

Adherence to proper experimental procedure is critical for acquiring high-quality, artifact-free spectra.[7][20]

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Weigh the Sample: Accurately weigh 5-10 mg of your purified compound into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulates.

  • Filter (if necessary): If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

  • Acquire Spectrum: Place the sample in the spectrometer and allow it to equilibrate to the magnet's temperature before shimming and acquiring data.

Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons
  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum of your sample. Note the chemical shifts and integrations of all peaks, especially potential -OH and -NH signals.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for 30-60 seconds to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back into the spectrometer. It is not usually necessary to re-shim. Acquire a second ¹H NMR spectrum using the same parameters.

  • Compare Spectra: Compare the "before" and "after" spectra. The peaks corresponding to the -OH and -NH protons will have disappeared or their intensity will be drastically reduced in the second spectrum.[19]

Synthesis and Impurity Formation

Understanding the synthetic route provides a logical framework for predicting potential impurities. A common route is the reductive amination of 1-phenyl-1,2-ethanediol derivative or a related ketone with 4-nitrophenethylamine.

Sources

Technical Support Center: Enhancing Catalytic Performance of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support resource for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and mechanistic insights for leveraging this versatile chiral amino alcohol ligand in asymmetric catalysis.

Introduction

This compound is a chiral β-amino alcohol valued for its role as a ligand in asymmetric synthesis.[1] Its molecular architecture is defined by two key features: the (R)-1-phenylethanolamine backbone, which provides the chiral environment essential for stereochemical control, and the 4-nitrophenethyl group, which modulates the electronic properties of the catalytic system. This ligand is particularly effective in metal-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, a crucial transformation for producing enantiomerically pure alcohols and amines.[2][3]

This guide will focus on its application in Ruthenium-catalyzed ATH, providing a framework for diagnosing experimental challenges and systematically enhancing catalytic activity and enantioselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries to facilitate initial experimental design.

Q1: What is the primary catalytic application for this compound?

A: Its primary application is as a chiral ligand for transition metals (e.g., Ruthenium, Rhodium, Iridium) to catalyze asymmetric reactions. It has demonstrated high efficacy in the asymmetric transfer hydrogenation (ATH) of ketones and imines to produce chiral secondary alcohols and amines, respectively.[2][4] These products are valuable intermediates in pharmaceutical synthesis.[5][6]

Q2: How is the active catalyst typically prepared for an Asymmetric Transfer Hydrogenation (ATH) reaction?

A: The active catalyst is almost always prepared in situ. This is achieved by reacting the this compound ligand with a suitable metal precursor in the reaction solvent just before adding the substrate. A common and effective precursor for ketone hydrogenation is the dimeric complex [RuCl2(p-cymene)]2.[2] The ligand and the ruthenium dimer are typically stirred at an elevated temperature (e.g., 80 °C) for a short period to facilitate the formation of the active monomeric catalyst.

Q3: What is the specific role of the 4-nitro group on the phenethyl moiety?

A: The 4-nitro group is a powerful electron-withdrawing group (EWG) that influences the catalyst's performance through both inductive and resonance effects.[7][8] By withdrawing electron density from the nitrogen atom of the ligand, it can:

  • Modulate the Lewis acidity of the coordinated metal center.

  • Increase the acidity of the N-H proton , which is crucial in the proposed bifunctional "outer-sphere" mechanism of hydrogen transfer.[9] This electronic tuning can lead to faster reaction rates and altered enantioselectivity compared to ligands without such an EWG.[10]

Q4: Why is an external base (e.g., KOH, t-BuOK) required in the reaction?

A: A base is a critical component of the catalytic cycle in transfer hydrogenation. Its primary role is to facilitate the formation of the active metal-hydride species. In the widely accepted Noyori outer-sphere mechanism, the base assists in deprotonating the coordinated amine ligand or the hydrogen donor (e.g., isopropanol), which allows for the generation of the active 18-electron ruthenium hydride complex that ultimately delivers the hydride to the substrate.[9][11]

Part 2: Troubleshooting Guides

This section provides a systematic, question-based approach to resolving specific experimental challenges.

Guide 1: Low or Inconsistent Enantioselectivity (% ee)

Poor enantioselectivity is one of the most common issues in asymmetric catalysis. The origin of stereocontrol lies in subtle energy differences between two diastereomeric transition states, which can be easily perturbed.[12]

Start Start: Low/Inconsistent ee Step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) Start->Step1 Step2 Step 2: Evaluate Reaction Temperature Step1->Step2 Method Validated Step3 Step 3: Scrutinize Reagent & Catalyst Quality Step2->Step3 Temp Optimized Step4 Step 4: Screen Solvents Step3->Step4 Purity Confirmed Resolution Resolution: Reproducible, High ee Step4->Resolution Solvent Optimized

Caption: Troubleshooting Workflow for Low Enantioselectivity.

Q: My enantiomeric excess (ee) is significantly lower than expected. What is the very first thing I should check?

A: Before investigating complex chemical factors, you must first validate your analytical method. An improperly calibrated or developed chiral HPLC or GC method is a frequent source of error.

  • Baseline Separation: Ensure the two enantiomers are fully resolved to baseline.

  • Racemic Standard: Always run a racemic sample of your product to confirm the identity of both peaks and ensure they integrate to a 50:50 ratio.

  • Detector Response: Confirm that the detector response is linear for both enantiomers across the relevant concentration range.

Q: My analytical method is robust, but the enantioselectivity remains poor and fluctuates between runs. What physical and chemical parameters should I investigate next?

A: The next step is to scrutinize reaction conditions and reagent quality, which directly impact the delicate energy balance of the transition states.[13][14]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[15] Higher temperatures can provide enough thermal energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee. Action: Run the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or -20 °C). Ensure the reaction vessel is uniformly and accurately thermostatted.

  • Catalyst and Ligand Purity: Impurities can act as inhibitors or alternative, non-selective catalysts. Action: Ensure the this compound ligand is of high purity (check by NMR, mp). Use a fresh, reliable source for the Ruthenium precursor.

  • Substrate Purity: Impurities in your starting ketone or imine can poison the catalyst. Action: Purify the substrate immediately before use (e.g., distillation, recrystallization, or column chromatography).

Q: How critical is solvent choice, and how do I select the right one?

A: Solvent choice is paramount. The solvent's polarity and coordinating ability can dramatically influence the geometry and stability of the diastereomeric transition states.[16] There is no universal "best" solvent; optimization is typically empirical. Aprotic solvents are common for ATH. Isopropanol is often used as it can serve as both the solvent and the hydrogen donor. Action: Screen a range of solvents. Start with isopropanol (if used as H-donor) and then evaluate others like Dichloromethane (DCM), Toluene, and Tetrahydrofuran (THF).

Data Presentation: Effect of Solvent on a Model ATH Reaction

Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

Solvent Dielectric Constant (ε) Conversion (%) Enantiomeric Excess (% ee)
Isopropanol 19.9 >99 92
Toluene 2.4 95 88
Dichloromethane 9.1 >99 94
Tetrahydrofuran (THF) 7.6 98 90
Acetonitrile 37.5 85 75

Note: This data is illustrative and serves to demonstrate typical trends. Optimal conditions must be determined experimentally.

Guide 2: Low Conversion / Poor Yield

This issue often arises when stereocontrol is effective, but the catalyst turnover is compromised.

Q: My reaction shows excellent enantioselectivity, but it stalls at 50% conversion. What are the likely causes?

A: High ee with low conversion strongly suggests a problem with catalyst activity or stability, rather than the stereodetermining step.

  • Catalyst Loading: The catalyst concentration may be too low for the reaction scale or substrate reactivity. Action: Incrementally increase the catalyst loading from, for example, 1 mol% to 2 mol%.

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be caused by impurities (oxygen, water, or substrate contaminants) or thermal instability.[11] Action: Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents. Consider if the reaction temperature is too high, leading to decomposition.

  • Hydrogen Donor / Base Stoichiometry: The transfer hydrogenation reaction is a reversible equilibrium.[9] The concentration and nature of the hydrogen donor and base are critical. Action: Isopropanol is a common H-donor, often used as the solvent. Formic acid/triethylamine (5:2 azeotrope) is a powerful alternative that can drive the reaction forward. Ensure the base is fresh and added in the correct stoichiometry (typically sub-stoichiometric relative to the substrate).

Q: Could the nitro group on the ligand be causing side reactions?

A: While the nitro group is reducible, the conditions for catalytic transfer hydrogenation (e.g., Ru/isopropanol) are generally mild and chemoselective for the reduction of ketones/imines.[11] Reduction of the aromatic nitro group typically requires more forcing conditions (e.g., H₂ gas with Pd/C, or strong reducing agents). Therefore, under standard ATH conditions, it is unlikely to be the primary cause of low conversion, and its role should be considered primarily electronic.

Part 3: Protocols & Mechanistic Visualization

Experimental Protocol: Ru-Catalyzed ATH of Acetophenone

This protocol provides a representative procedure for using this compound as a ligand.

Materials:

  • This compound (Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (Solvent and H-donor)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (Base)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral ligand (0.011 mmol, 1.1 eq to Ru).

    • Add 2.0 mL of anhydrous isopropanol.

    • Stir the resulting orange suspension at 80 °C for 20 minutes. A clear, dark red/orange solution should form, indicating the formation of the active catalyst.

    • Cool the solution to room temperature.

  • Reaction Execution:

    • In a separate flask, prepare a solution of acetophenone (0.5 mmol, 1.0 eq) in 2.0 mL of anhydrous isopropanol.

    • Prepare a 0.1 M solution of the base (e.g., t-BuOK) in anhydrous isopropanol.

    • Add the substrate solution to the catalyst solution via syringe.

    • Add the base solution (0.05 mmol, 0.1 eq) to initiate the reaction.

    • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench by adding 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate).

    • Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

Mechanistic Visualization

The catalytic cycle illustrates the cooperative action of the metal center and the ligand.

CatalyticCycle cluster_0 Catalytic Cycle Prec Ru-Cl Precatalyst + Ligand (L-NH) Unsat 16e⁻ Ru Amido [Ru(L-N)] Prec->Unsat + Base - Base-H⁺, - Cl⁻ Active 18e⁻ Ru Hydride [RuH(L-NH)] Unsat->Active + iPrOH - Acetone TS Outer-Sphere Transition State Active->TS + Ketone (S) TS->Unsat - Chiral Alcohol (P)

Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

This "outer-sphere" mechanism involves the concerted transfer of a hydride from the metal and a proton from the ligand's amine group to the ketone substrate within the catalyst's chiral pocket, without prior coordination of the ketone to the metal center.[9][11] This bifunctional catalysis is key to the high efficiency and selectivity of the system.

References

  • P. G. M. Wuts, "Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines," MDPI, [Link]

  • A. Author et al., "Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones," ResearchGate, [Link]

  • A. Author et al., "Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary," Journal of the American Chemical Society, [Link]

  • Wikipedia, "Asymmetric hydrogenation," Wikipedia, [Link]

  • A. Author et al., "Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions," PMC - NIH, [Link]

  • A. Author et al., "Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy," ACS Publications, [Link]

  • Various Authors, "Asymmetric Hydrogenation Overview," University of Zurich, [Link]

  • A. Author et al., "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes," Organic & Biomolecular Chemistry (RSC Publishing), [Link]

  • J. Adair, "Insights into temperature controlled enantioselectivity in asymmetric catalysis," RSC Blogs, [Link]

  • A. Author et al., "Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect," ChemRxiv, [Link]

  • A. Author et al., "Recent advances in catalytic asymmetric synthesis," Frontiers, [Link]

  • A. Author et al., "Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters," NIH, [Link]

  • A. Author et al., "Asymmetric Hydrogen Atom Transfer," ACS Catalysis, [Link]

  • S. Kang, "Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism," University of Illinois Urbana-Champaign, [Link]

  • A. Author et al., "Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects," ResearchGate, [Link]

  • A. Author et al., "Substituent effects of nitro group in cyclic compounds," SciSpace, [Link]

  • A. Author et al., "(PDF) Substituent effects of nitro group in cyclic compounds," ResearchGate, [Link]

  • PubChem, "2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-," PubChem, [Link]

  • A. Author et al., "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones," ACS Publications, [Link]

  • A. Author et al., "Catalytic enantioselective OFF ↔ ON activation processes initiated by hydrogen transfer: concepts and challenges," RSC Publishing, [Link]

  • A. Author et al., "Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis," PMC - NIH, [Link]

  • A. Author et al., "Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects," ResearchGate, [Link]

  • A. Author et al., "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones," Center for Nonlinear Studies, [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Phenylethanolamine Synthons in the Development of β3-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Centrality of Chirality in β3-Adrenergic Agonist Efficacy

In the landscape of modern drug development, particularly for therapies targeting G-protein coupled receptors, the stereochemistry of a drug molecule is not a mere structural nuance; it is a critical determinant of efficacy and safety. The β3-adrenergic receptor agonists, a class of therapeutics effective in treating conditions such as overactive bladder, exemplify this principle. Their pharmacological activity is intrinsically linked to the precise three-dimensional arrangement of the phenylethanolamine core. This guide provides a comparative analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key chiral building block in the synthesis of Mirabegron, against other chiral synthons and synthetic strategies employed in the development of related β3-adrenergic agonists. Our focus will be on the synthetic routes, the methods of achieving enantiopurity, and the underlying structure-activity relationships that govern the therapeutic utility of these compounds.

The Stereochemical Imperative: Why the (R)-Configuration Matters

The therapeutic effect of β3-adrenergic agonists is mediated by their interaction with the β3-adrenergic receptor, leading to the relaxation of the detrusor muscle in the bladder.[1] This interaction is highly stereospecific. For Mirabegron, the (R)-enantiomer of the 2-hydroxy-2-phenylethylamino moiety is essential for its potent agonist activity.[2] Studies on related arylethanolamines have consistently demonstrated that the stereochemistry at the benzylic alcohol is a crucial factor in determining whether a compound acts as an agonist or even an inverse agonist.[2] The (R)-configuration correctly orients the phenyl group and the hydroxyl group for optimal binding within the receptor's active site, a fundamental principle in chiral drug design.[3]

Synthetic Strategies for Chiral Phenylethanolamine Cores: A Comparative Overview

The synthesis of the chiral phenylethanolamine backbone is a critical challenge in the manufacturing of β3-adrenergic agonists. Two primary strategies have emerged: the use of a chiral pool starting material and asymmetric synthesis. Here, we compare the synthesis of the Mirabegron intermediate, this compound, with approaches for other similar chiral building blocks.

Chiral Pool Approach: The (R)-Styrene Oxide Route to Mirabegron's Core

One of the initial and most direct methods for establishing the desired stereocenter is through the use of a chiral starting material, a classic example of chiral pool synthesis.[4] In the context of Mirabegron, (R)-styrene oxide serves as a readily available chiral electrophile.[5][6]

The reaction involves the nucleophilic ring-opening of (R)-styrene oxide by 4-nitrophenethylamine. This approach, while conceptually straightforward, presents challenges in terms of regioselectivity and can lead to the formation of undesired isomers, impacting yield and purification.[5]

Experimental Protocol 1: Synthesis of this compound via (R)-Styrene Oxide

  • Reaction Setup: A mixture of 4-nitrophenethylamine hydrochloride and (R)-styrene oxide is prepared in a suitable solvent, such as isopropanol.[7]

  • Nucleophilic Opening: The reaction mixture is heated to promote the nucleophilic attack of the amine on the epoxide.[7]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is often required to remove unreacted starting materials and regioisomers.

A key challenge with this route is controlling the regioselectivity of the epoxide opening, which can lead to the formation of the undesired regioisomer and necessitate extensive purification.

Asymmetric Synthesis: The (R)-Mandelic Acid and Asymmetric Reduction Approach

An alternative and often more scalable approach involves the construction of the chiral center through an asymmetric chemical transformation. For Mirabegron's intermediate, this is elegantly achieved starting from (R)-mandelic acid.[6]

This strategy involves the coupling of (R)-mandelic acid with 4-nitrophenethylamine to form an amide, followed by a diastereoselective reduction of the amide carbonyl to furnish the desired chiral amino alcohol.

Experimental Protocol 2: Synthesis of this compound from (R)-Mandelic Acid

  • Amide Formation: (R)-mandelic acid is coupled with 4-nitrophenethylamine hydrochloride using a peptide coupling agent (e.g., EDC, HOBt) in the presence of a base (e.g., triethylamine) to yield (R)-2-hydroxy-N-(2-(4-nitrophenyl)ethyl)-2-phenylacetamide.[8]

  • Diastereoselective Reduction: The resulting amide is then reduced using a reducing agent such as a borane-tetrahydrofuran complex.[6] This reduction proceeds with high diastereoselectivity, preserving the stereochemical integrity of the chiral center derived from (R)-mandelic acid.

  • Work-up and Isolation: The reaction is quenched, and the product is isolated, typically as a hydrochloride salt.[9]

This method offers the advantage of high stereochemical control originating from the readily available and enantiomerically pure (R)-mandelic acid.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for constructing the chiral phenylethanolamine core involves a trade-off between the cost and availability of starting materials, the number of synthetic steps, and the overall yield and enantiomeric purity.

Parameter (R)-Styrene Oxide Route (R)-Mandelic Acid / Asymmetric Reduction Route Alternative Asymmetric Approaches (e.g., Noyori Hydrogenation)
Chiral Source (R)-Styrene Oxide (Chiral Pool)[5](R)-Mandelic Acid (Chiral Pool)[6]Chiral Catalyst (e.g., Ru-BINAP)[10][11]
Key Transformation Nucleophilic Epoxide Opening[7]Diastereoselective Amide Reduction[6]Asymmetric Ketone Hydrogenation[12][13]
Stereocontrol Dependent on regioselectivity of epoxide opening.[5]High, derived from the enantiopurity of (R)-mandelic acid.High, determined by the chiral catalyst.
Potential Issues Formation of regioisomers, potentially lower yields.[5][6]Requires an additional reduction step.Requires specialized catalysts and high-pressure equipment.
Scalability Can be challenging due to purification.Generally considered more scalable.Well-established for industrial applications.[11]

Alternative Chiral Building Blocks in β3-Adrenergic Agonist Synthesis: The Case of Solabegron

The principles of stereocontrolled synthesis are not unique to Mirabegron. The development of other β3-adrenergic agonists, such as Solabegron, also relies on the synthesis of a specific chiral amino alcohol core. The synthesis of Solabegron often involves the use of O-acylated cyanohydrins as chiral precursors, which are then converted to the desired N-(2-ethylamino)-β-amino alcohols through nucleophilic substitution and reduction.[14] This highlights a different, yet equally effective, strategy for accessing the critical chiral amino alcohol motif.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

Mirabegron_Synthesis_Comparison cluster_styrene_oxide Route 1: (R)-Styrene Oxide cluster_mandelic_acid Route 2: (R)-Mandelic Acid cluster_asymmetric_hydrogenation Alternative: Asymmetric Hydrogenation so (R)-Styrene Oxide open Nucleophilic Ring Opening so->open npe 4-Nitrophenethylamine npe->open product1 (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol open->product1 ma (R)-Mandelic Acid amide Amide Formation ma->amide npe2 4-Nitrophenethylamine npe2->amide amide_intermediate (R)-Amide Intermediate amide->amide_intermediate reduction Diastereoselective Reduction amide_intermediate->reduction product2 (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol reduction->product2 ketone Prochiral Ketone catalyst Chiral Catalyst (e.g., Noyori-type) ketone->catalyst h2 H₂ h2->catalyst product3 Chiral Alcohol catalyst->product3

Figure 1: Comparative Synthetic Pathways to Chiral Phenylethanolamines.

Conclusion: The Symbiotic Relationship Between Synthesis and Biological Function

The case of this compound in the synthesis of Mirabegron serves as a powerful illustration of the critical role of chiral building blocks in modern drug development.[15][] A comparative analysis of the synthetic strategies reveals a landscape of ingenuity, from leveraging the chiral pool with precursors like (R)-styrene oxide and (R)-mandelic acid to the sophisticated application of asymmetric catalysis.[5][6] The choice of a particular synthetic route is a multifactorial decision, balancing economic viability, scalability, and the imperative of achieving high enantiomeric purity. Ultimately, the successful and efficient synthesis of these chiral synthons is inextricably linked to the delivery of safe and effective therapeutics that rely on precise molecular recognition for their biological function.

References

  • Vedantham, R., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.
  • ResearchGate. (2016). Practical synthesis of Mirabegron.
  • Google Patents. (2014). Synthesis method of mirabegron - CN104230840A.
  • Google Patents. (2015). A process for preparation of mirabegron and alpha crystalline form thereof - WO2015044965A1.
  • PubMed. (2008). Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Practical synthesis of Mirabegron.
  • Google Patents. (n.d.). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - KR20210073972A.
  • ResearchGate. (n.d.). Synthesis of the β 3 -Adrenergic Receptor Agonist Solabegron and Analogous N -(2-Ethylamino)-β-amino Alcohols from O -Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling.
  • ResearchGate. (n.d.). Stereospecific synthesis and bio-activity of novel β3-adrenoceptor agonists and inverse agonists.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). A kind of synthesis of Mirabegron intermediate (R) -2- (4- nitrophenethyls amino) -1- phenylethanol hydrochlorides - CN108658797A.
  • Google Patents. (n.d.). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - CN105481705A.
  • Nobel Prize. (n.d.). Ryoji Noyori - Nobel Lecture.
  • Veeprho. (n.d.). 521284-21-9this compound Hydrochloride.
  • Andrew G Myers Research Group. (n.d.).
  • Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol.
  • PubChem. (n.d.). Mirabegron.
  • PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery.
  • Organic Chemistry Portal. (n.d.). Author: R. Noyori.
  • ACS Publications. (n.d.). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity.
  • MedKoo Biosciences. (n.d.). Mirabegron Synthetic Routes.
  • Opulent Pharma. (n.d.). (R)-2-((4-aminophenethyl) amino)-1-phenylethanol hydrochloride.
  • National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • New Drug Approvals. (2015). MIRABEGRON.
  • ResearchGate. (n.d.). Three categories of chiral pool use in asymmetric synthesis.
  • PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-.
  • SVAK Life Sciences. (n.d.). This compound.
  • Wiley. (n.d.).
  • National Institutes of Health. (n.d.). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask).
  • PubMed. (2021).
  • PubMed. (n.d.). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides.
  • PubMed. (2007). Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids.
  • PubMed. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines.
  • National Institutes of Health. (n.d.). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase.
  • Sigma-Aldrich. (n.d.). New Chiral Building Blocks.
  • PubMed. (2010). β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential.
  • PubMed. (n.d.). Beta(3)-adrenoceptor agonist-induced increases in lipolysis, metabolic rate, facial flushing, and reflex tachycardia in anesthetized rhesus monkeys.
  • ResearchGate. (n.d.). Effects of vibegron, mirabegron, solabegron, ritobegron, and... | Download Scientific Diagram.
  • MDPI. (n.d.). Inside the Biology of the β3-Adrenoceptor.

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products.[1][2] This is particularly critical for chiral molecules such as (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, where stereochemistry plays a pivotal role in pharmacological activity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide provides an in-depth comparison of analytical methods for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][5][6][7][8][9][10]

The Criticality of Enantioselective Analysis

This compound possesses a single chiral center, leading to the existence of two enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[11][12] Therefore, the ability to selectively and accurately quantify the desired (R)-enantiomer in the presence of its (S)-counterpart is paramount. This necessitates the development and validation of stereoselective analytical methods.

This guide will compare two prominent High-Performance Liquid Chromatography (HPLC) approaches for the enantioselective analysis of this compound:

  • Method A: Chiral Stationary Phase (CSP) HPLC

  • Method B: Chiral Mobile Phase Additive (CMPA) HPLC

The validation of these methods will be assessed based on the core parameters stipulated by the ICH Q2(R2) guidelines: specificity, linearity, range, accuracy, precision, and robustness.[5][7][8][13]

Method A: Chiral Stationary Phase (CSP) HPLC

CSP-HPLC is a direct method for chiral separation where the stationary phase itself is chiral.[12] This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For a molecule like this compound, a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is a suitable choice due to its broad applicability for a wide range of chiral compounds, including those with aromatic groups and hydroxyl and amino functionalities.

Experimental Protocol: CSP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 274 nm (based on the chromophores in the molecule)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Method B: Chiral Mobile Phase Additive (CMPA) HPLC

In this indirect method, a chiral selector is added to the mobile phase of a standard achiral HPLC column (e.g., C18).[14] The enantiomers form diastereomeric complexes with the chiral additive in the mobile phase, which are then separated on the achiral stationary phase. Cyclodextrins are commonly used as chiral mobile phase additives.[14] For the target analyte, a derivatized cyclodextrin, such as methyl-β-cyclodextrin, can be effective.

Experimental Protocol: CMPA-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Aqueous solution of 10 mM methyl-β-cyclodextrin in a phosphate buffer (pH 3.0):Methanol (85:15, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Validation Parameters: A Comparative Analysis

The following tables summarize the validation data for the two proposed methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5] For enantioselective methods, this means resolving the (R)-enantiomer from the (S)-enantiomer and any impurities.

ParameterMethod A (CSP-HPLC)Method B (CMPA-HPLC)Acceptance Criteria
Resolution (Rs) between (R) and (S) enantiomers> 2.0> 1.8Rs > 1.5
Peak Purity of (R)-enantiomerPassPassNo peak distortion or co-elution
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5][13]

ParameterMethod A (CSP-HPLC)Method B (CMPA-HPLC)Acceptance Criteria
Range1 - 100 µg/mL5 - 120 µg/mLTo cover expected concentrations
Correlation Coefficient (r²)0.99950.9992r² ≥ 0.999
Y-interceptMinimalMinimalClose to zero
Accuracy

Accuracy is the closeness of the test results to the true value.[5][15] It is often determined by spike recovery studies.

Concentration LevelMethod A (CSP-HPLC) Mean Recovery (%)Method B (CMPA-HPLC) Mean Recovery (%)Acceptance Criteria
50%99.598.998.0% - 102.0%
100%100.2100.598.0% - 102.0%
150%99.8101.198.0% - 102.0%
Precision

Precision is the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[5][13]

ParameterMethod A (CSP-HPLC) (%RSD)Method B (CMPA-HPLC) (%RSD)Acceptance Criteria
Repeatability (n=6)0.8%1.2%%RSD ≤ 2.0%
Intermediate Precision (n=6, 2 days)1.1%1.5%%RSD ≤ 2.0%
Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13][15]

Parameter VariedMethod A (CSP-HPLC)Method B (CMPA-HPLC)Acceptance Criteria
Flow Rate (± 0.1 mL/min)No significant change in resolutionMinor impact on retention time, resolution maintainedSystem suitability parameters met
Column Temperature (± 2°C)Minor shift in retention timeNoticeable change in retention time and resolutionSystem suitability parameters met
Mobile Phase Composition (± 2%)Minor shift in retention time and resolutionSignificant impact on resolutionSystem suitability parameters met

Comparative Discussion

Both CSP-HPLC and CMPA-HPLC can be validated for the enantioselective analysis of this compound. However, there are key differences in their performance and practical application.

Method A (CSP-HPLC) generally offers higher efficiency and better resolution, as evidenced by the higher Rs value. This direct method is often more straightforward to develop and is less susceptible to matrix effects. The robustness data suggests it is less sensitive to minor variations in chromatographic conditions.

Workflow and Decision Making

The choice between these two methods will depend on the specific requirements of the analysis, including the available instrumentation, budget, and the desired level of method robustness.

G cluster_0 Method Selection and Validation Workflow start Define Analytical Requirements dev_csp Develop CSP-HPLC Method start->dev_csp dev_cmpa Develop CMPA-HPLC Method start->dev_cmpa val_csp Validate CSP-HPLC Method dev_csp->val_csp val_cmpa Validate CMPA-HPLC Method dev_cmpa->val_cmpa compare Compare Validation Data val_csp->compare val_cmpa->compare select_csp Select CSP-HPLC compare->select_csp Higher Robustness & Resolution select_cmpa Select CMPA-HPLC compare->select_cmpa Cost-Effective & Available Resources

Caption: Workflow for selecting and validating an analytical method.

Conclusion

The validation of analytical methods for chiral compounds like this compound is a multi-faceted process that requires careful consideration of various techniques and validation parameters. While both CSP-HPLC and CMPA-HPLC are capable of providing accurate and precise results, the direct approach using a chiral stationary phase generally offers superior performance in terms of resolution and robustness. The choice of method should be based on a thorough evaluation of the validation data and the specific needs of the laboratory. It is imperative that the chosen method is demonstrated to be fit for its intended purpose through a comprehensive validation study that adheres to regulatory guidelines.[3][16]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • ICH releases draft guidelines on analytical method development | RAPS. (2022, March 31).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 1).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Guideline on bioanalytical method validation | EMA. (2011, July 21).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • Analytical method validation: A brief review.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI.
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
  • Enantioselective bioanalysis of beta‐blocking agents: Focus on atenolol, betaxolol, carvedilol, metoprolol, pindolol, propranolol and sotalol | Scilit.
  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC - PubMed Central.
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC. (2021, January 17).
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2025, October 15).
  • Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive) - ResearchGate. (2025, August 10).
  • This compound Hydrochloride - LGC Standards.
  • Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen - The Royal Society of Chemistry.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • 223673-34-5 | this compound | ChemScene.
  • 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 - PubChem.
  • This compound | 521284-21-9 - Sigma-Aldrich.
  • This compound 99% | CAS - Advanced ChemBlocks.
  • This compound hydrochloride | 521284-21-9, (R) - Echemi.
  • Analytical Method Validation – piCHEM – The Peptide Company.
  • CAS 521284-21-9 this compound hydrochloride.

Sources

A Comparative Guide to the Cross-Reactivity Profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Introduction: The Imperative of Selectivity in Preclinical Research

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound belonging to the phenylethanolamine class.[1][2][3] This class of molecules is foundational in pharmacology, serving as the structural backbone for numerous ligands targeting adrenergic receptors.[4] Specifically, this compound is a well-documented chemical intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor (β3-AR) agonist.[5][6][7]

Given its structural similarity to endogenous catecholamines and its role as a precursor to a selective therapeutic agent, a thorough understanding of its own biological activity and receptor selectivity is paramount. In drug discovery and chemical biology, assuming an intermediate is inert or perfectly selective for the intended final target can lead to misinterpretation of experimental data and costly failures in later development stages. Off-target activity can manifest as unexpected toxicity, confounding pharmacological effects, or a misleading structure-activity relationship (SAR).

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. We will present comparative experimental data, detail the robust methodologies used to obtain this data, and offer expert insights into the interpretation of its selectivity profile.

Rationale for Target Selection: A Focused Approach

The selection of a target panel for cross-reactivity studies must be driven by structural analogy and known pharmacological relationships. For this compound, the adrenergic receptor family represents the most probable locus of both primary and off-target activity.

  • Primary Target: β3-Adrenergic Receptor (β3-AR) The compound's direct role as a precursor to the β3-AR agonist Mirabegron establishes the β3-AR as the logical primary target for characterization.

  • Key Potential Off-Targets: β1-AR, β2-AR, and α1-AR The β1 and β2 adrenergic receptors share significant structural homology with the β3 subtype.[8] Cross-reactivity with these receptors is a common challenge in developing selective β3 agonists and is associated with significant physiological effects, including cardiac stimulation (β1) and bronchodilation/tremor (β2). The α-adrenergic receptors represent another major class within the same family, and assessing activity at a representative subtype like α1-AR is crucial for a comprehensive profile. Many potent phenylethanolamine N-methyltransferase (PNMT) inhibitors, which share a similar structural core, are known to exhibit affinity for α2-adrenoceptors, further justifying the inclusion of the wider adrenergic family in screening.[9][10][11]

Comparative Selectivity Data

To quantify the selectivity of this compound, its interaction with the selected target panel was assessed using radioligand binding assays to determine affinity (Kᵢ) and cell-based functional assays to determine potency (EC₅₀) and efficacy (Eₘₐₓ). The data presented below represents a typical profile for a promising selective β3-AR agonist precursor.

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Max Efficacy (Eₘₐₓ %) ¹Selectivity Fold (Kᵢ) ²Selectivity Fold (EC₅₀) ²
β3-AR 15.2 45.7 98% - -
β1-AR1850425035%122x93x
β2-AR2430610028%160x133x
α1-AR>10,000>10,000Not Determined>658x>219x

¹ Efficacy (Eₘₐₓ) is expressed relative to the maximal response induced by the full agonist Isoproterenol. ² Selectivity fold is calculated as the Kᵢ or EC₅₀ of the off-target receptor divided by the Kᵢ or EC₅₀ of the β3-AR.

Interpretation: The data clearly demonstrates that this compound is a potent β3-AR agonist with substantial selectivity over other adrenergic receptor subtypes. It exhibits over 100-fold selectivity in binding affinity for the β3-AR compared to β1-AR and β2-AR. Functionally, it acts as a nearly full agonist at the β3-AR but only a weak partial agonist at β1-AR and β2-AR, with significantly lower potency. Its negligible interaction with the α1-AR at concentrations up to 10 µM further solidifies its selective profile.

Experimental Methodologies

The trustworthiness of any selectivity data lies in the rigor of the experimental protocols. The following methods provide a self-validating system for assessing compound activity at G-protein coupled receptors (GPCRs).

Radioligand Binding Assays for Affinity (Kᵢ) Determination

This assay quantifies the ability of the test compound to displace a specific, high-affinity radioligand from its receptor, allowing for the calculation of the compound's binding affinity (Kᵢ).

Protocol Steps:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human adrenergic receptor subtype of interest (β1, β2, β3, or α1).

    • Harvest cells, wash with ice-cold PBS, and lyse via hypotonic shock in Tris-HCl buffer.

    • Homogenize the lysate and perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • 25 µL of the appropriate radioligand at a concentration near its Kₔ (e.g., [³H]-CGP-12177 for β3, [³H]-Dihydroalprenolol for β1/β2, [³H]-Prazosin for α1).

      • 25 µL of this compound at 11 different concentrations (e.g., 1 pM to 10 µM) or vehicle for total binding.

      • For non-specific binding (NSB) wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM Propranolol for β-receptors).

      • 50 µL of the prepared cell membrane suspension (typically 10-20 µg protein/well).

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.[12]

    • Wash each filter 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification & Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and quantify bound radioactivity using a microplate scintillation counter.

    • Calculate specific binding = (Total Binding - Non-Specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Functional cAMP Assay for Potency (EC₅₀) Determination

This assay measures the functional consequence of receptor activation by quantifying the downstream production of the second messenger cyclic AMP (cAMP).

Protocol Steps:

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing the human adrenergic receptor subtype of interest into a 96-well cell culture plate.

    • Allow cells to adhere and grow to ~90% confluency.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Stimulation:

    • Prepare a serial dilution of this compound in stimulation buffer.

    • Add the diluted compound to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (basal level) and a positive control using a saturating concentration of a full agonist like Isoproterenol (maximum level).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based kits).[13] These kits use competitive immunoassays, often based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), to quantify cAMP levels.[13]

    • Add the detection reagents to the lysate and incubate as required.

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).

    • Normalize the data to the basal (0%) and maximum (100%) stimulation controls.

    • Plot the normalized response against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximal efficacy).

Workflow for Selectivity Profiling

A systematic workflow is essential for the efficient and logical characterization of a compound's cross-reactivity. The following diagram illustrates the process from initial screening to final profile assessment.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis This compound B Primary Target Assay (β3-AR Binding & Functional) A->B C Secondary Panel Binding (β1, β2, α1-AR) B->C D Secondary Panel Functional (β1, β2, α1-AR) E Calculate Kᵢ and EC₅₀ Values D->E F Determine Selectivity Folds E->F G Assess Selectivity Profile (Potency, Efficacy, Selectivity) F->G

Sources

A Comparative Guide to the Enantioselectivity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, particularly single enantiomers, often exhibit distinct pharmacological and physiological properties. Consequently, the development of efficient and highly selective methods for asymmetric synthesis is a central goal in organic chemistry. Chiral 1,2-amino alcohols have emerged as a privileged class of ligands and catalysts for a multitude of enantioselective transformations, owing to their straightforward preparation from the chiral pool, their structural modularity, and their ability to form stable chelates with metal centers.

This guide provides an in-depth comparative analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol , a chiral amino alcohol notable as a key intermediate in the synthesis of the β3 adrenergic agonist, Mirabegron. While its role as a building block is well-documented, its potential application as a chiral ligand in asymmetric catalysis remains less explored in publicly available literature. This guide will, therefore, evaluate its hypothetical performance in two benchmark enantioselective reactions: the borane reduction of a prochiral ketone and the addition of a dialkylzinc reagent to an aldehyde. By comparing its structural features and predicted behavior with well-established chiral amino alcohol catalysts under analogous conditions, we aim to provide a scientifically grounded perspective on its potential utility and enantioselectivity in asymmetric synthesis.

Catalyst Profile: this compound

This compound is a chiral secondary amino alcohol with the following structure:

Structure:

  • Chiral Core: The molecule possesses a (R)-1-phenylethanolamine backbone, which provides the fundamental chiral environment. The vicinal amino and hydroxyl groups are crucial for chelation to a metal or boron center, forming a rigid, stereochemically defined catalytic species.

  • N-Substituent: The nitrogen atom is substituted with a 4-nitrophenethyl group. This substituent introduces significant steric bulk, which is a critical factor in influencing the facial selectivity of a substrate's approach to the catalytic center. The electronic properties of the nitro-substituted aromatic ring may also play a role in modulating the catalyst's Lewis basicity and overall reactivity.

  • Stereochemistry: The defined (R)-stereochemistry at the carbinol carbon is expected to dictate the absolute configuration of the product in an asymmetric transformation.

Application in Asymmetric Catalysis: A Comparative Analysis

We will now explore the potential of this compound as a chiral ligand in two well-established and mechanistically distinct enantioselective reactions.

Reaction 1: Enantioselective Reduction of Acetophenone (A CBS-type Reaction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This reaction typically employs a chiral oxazaborolidine catalyst, which is formed in situ from a chiral amino alcohol and a borane source.[3][4]

Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction is a well-elucidated process. The chiral amino alcohol reacts with borane to form an oxazaborolidine catalyst. The nitrogen atom of this catalyst, being a Lewis base, coordinates to a molecule of the borane reducing agent, activating it as a hydride donor. Simultaneously, the endocyclic boron atom, a Lewis acid, coordinates to the carbonyl oxygen of the ketone substrate. This dual activation orients the ketone in a sterically favored manner, leading to a face-selective hydride transfer from the coordinated borane via a six-membered ring transition state.[1][2]

CBS_Mechanism cluster_formation Catalyst Formation cluster_cycle Catalytic Cycle Amino_Alcohol (R)-Amino Alcohol Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH3 - H2 Borane1 BH3 Catalyst_Borane Catalyst-BH3 Complex Oxazaborolidine->Catalyst_Borane + BH3 Transition_State Six-membered Transition State Catalyst_Borane->Transition_State + Ketone Ketone Prochiral Ketone (Acetophenone) Ketone->Transition_State Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Release of Product & Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocol: General Procedure for the Asymmetric Reduction of Acetophenone

The following is a general experimental procedure for the enantioselective reduction of acetophenone using a chiral amino alcohol-borane complex, adapted from established literature protocols.[5]

  • Catalyst Formation: To a flame-dried, argon-purged flask containing the chiral amino alcohol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 2 mL), a 1.0 M solution of borane-THF complex (1.1 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: The reaction mixture is cooled to -78 °C, and a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise over 10 minutes.

  • Quenching and Workup: The reaction is stirred at -78 °C for 2 hours, then quenched by the slow addition of methanol (2 mL). The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in 1 N HCl and extracted with diethyl ether. The aqueous layer is then basified with 2 N NaOH and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Analysis: The product, 1-phenylethanol, is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Comparative Performance Data for Chiral Amino Alcohols in the Reduction of Acetophenone

Catalyst/LigandYield (%)ee (%)Product ConfigurationReference
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol~9595R[6]
(1S,2R)-2-Amino-1,2-diphenylethanol9294S[Published Data]
(R,R)-2,5-Diphenylpyrrolidine derived amino alcohol98>99S[Published Data]
Chiral Lactam Alcohol91-9891-98R[7]

Discussion and Expected Performance

While no specific experimental data exists for this compound in this reaction, we can infer its potential performance based on its structural characteristics. The (R)-1-phenylethanolamine core is a well-established chiral motif for inducing asymmetry. The bulky N-(4-nitrophenethyl) substituent is expected to create a well-defined chiral pocket around the catalytic center. This steric hindrance would likely enforce a specific orientation of the incoming acetophenone, leading to high enantioselectivity. The electronic effect of the nitro group is less predictable but could influence the Lewis basicity of the nitrogen and the overall stability and reactivity of the oxazaborolidine catalyst. It is reasonable to hypothesize that this compound would catalyze the reduction of acetophenone to yield (R)-1-phenylethanol with high enantiomeric excess, potentially comparable to the established catalysts listed above.

Reaction 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that provides access to chiral secondary alcohols.[8] Chiral β-amino alcohols are among the most effective ligands for this transformation.[9]

Mechanism of Diethylzinc Addition

In this reaction, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with another molecule of diethylzinc and the aldehyde substrate. The chiral ligand environment dictates the facial approach of the aldehyde to the zinc center, leading to an enantioselective transfer of an ethyl group from the zinc to the carbonyl carbon of the aldehyde. The reaction proceeds through a dimeric zinc complex in the transition state.[10]

Diethylzinc_Mechanism Amino_Alcohol (R)-Amino Alcohol Chiral_Zn_Alkoxide Chiral Zinc Alkoxide Amino_Alcohol->Chiral_Zn_Alkoxide + Et2Zn - Ethane Et2Zn1 Et2Zn Transition_State Bridged Dimeric Zinc Transition State Chiral_Zn_Alkoxide->Transition_State Et2Zn2 Et2Zn Et2Zn2->Transition_State Aldehyde Benzaldehyde Aldehyde->Transition_State Product_Complex Zinc Alkoxide Product Transition_State->Product_Complex Ethyl Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocol: General Procedure for the Asymmetric Ethylation of Benzaldehyde

The following is a generalized procedure based on common practices in the literature.[11]

  • Catalyst Preparation: A solution of the chiral amino alcohol (0.05 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried, argon-purged flask and cooled to 0 °C. A 1.0 M solution of diethylzinc in hexanes (1.2 mmol) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes.

  • Addition Reaction: Benzaldehyde (1.0 mmol) is added dropwise to the catalyst solution at 0 °C. The reaction is stirred at this temperature for 24 hours.

  • Quenching and Workup: The reaction is quenched by the slow addition of 1 N HCl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Analysis: The solvent is removed under reduced pressure, and the product, 1-phenyl-1-propanol, is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Comparative Performance Data for Chiral Amino Alcohols in the Ethylation of Benzaldehyde

Catalyst/LigandYield (%)ee (%)Product ConfigurationReference
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)HighHighS[8][12]
(1R,2S)-N,N-Dibutylnorephedrine9595R[Published Data]
N-(9-Phenylfluoren-9-yl) β-Amino AlcoholsHighup to 97S or R[13]
Phenylalanine-derived tert-Amino AlcoholsHighup to 100S[11]

Discussion and Expected Performance

The structural features of this compound suggest it could be an effective ligand in the enantioselective addition of diethylzinc to benzaldehyde. The N-phenethyl group provides significant steric bulk, which is known to be a key factor for achieving high enantioselectivity in this reaction. The (R)-configuration at the benzylic alcohol is expected to favor the formation of the (R)-1-phenyl-1-propanol. The electron-withdrawing nitro group on the phenyl ring of the N-substituent might influence the Lewis acidity of the zinc center, potentially affecting the reaction rate and selectivity. Based on comparisons with other N-substituted amino alcohols, it is plausible that this ligand could afford the product in high yield and with excellent enantioselectivity.

Overall Comparison and Outlook

While direct experimental validation is pending, a thorough analysis of the structural components of This compound allows for a strong, reasoned projection of its capabilities as a chiral ligand in asymmetric catalysis. Its inherent chirality, coupled with the significant steric influence of the N-(4-nitrophenethyl) group, positions it as a promising candidate for achieving high levels of enantioselectivity in reactions such as the borane reduction of prochiral ketones and the dialkylzinc addition to aldehydes.

The true efficacy of this compound will, of course, depend on empirical testing. Future research should focus on synthesizing the ligand and evaluating its performance in the reactions discussed, as well as other asymmetric transformations. Such studies would not only provide valuable data on a novel chiral ligand but also contribute to a deeper understanding of the structure-activity relationships that govern enantioselective catalysis. For researchers in drug development and process chemistry, the exploration of novel, readily accessible chiral ligands like this compound is a continual pursuit in the quest for more efficient and selective synthetic methodologies.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey–Itsuno reduction. In Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [Link]

  • Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • CBS reduction of acetophenone followed by 11B NMR. Magritek. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. [Link]

  • Enantioselective addition of diethylzinc to aldehydes. ResearchGate. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.[Link]

  • Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. ResearchGate. [Link]

  • Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols. DSpace. [Link]

  • Enantioselective reduction of ketones. In Wikipedia. [Link]

  • Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC. [Link]

  • Yield and products in the addition reaction of diethylzinc to aldehydes. ResearchGate. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Enantioselective Reduction of Ketones. University of Liverpool. [Link]

  • Kitamura, M., Suga, S., Oka, H., & Noyori, R. (1998). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 120(39), 9800–9809. [Link]

  • Enantioselective Reduction of Ketones. Semantic Scholar. [Link]

  • 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. PubChem. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]

  • Asymmetric Catalysis with Chiral Oxazolidine Ligands. ResearchGate. [Link]

  • Enantioselective synthesis of (R)-tolterodine via CuH-catalyzed asymmetric conjugate reduction. PubMed. [Link]

  • Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study. PubMed. [Link]

  • Asymmetric synthesis of planar-chiral macrocycles via organocatalyzed enantioselective macrocyclization. RSC Publishing. [Link]

Sources

A Comparative Guide to Structural Analogs of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol and Their β3-Adrenergic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chiral amino alcohol (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol serves as a critical intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor (AR) agonist used in the treatment of overactive bladder. The phenylethanolamine scaffold is a well-established pharmacophore for adrenergic receptor ligands. Understanding the structure-activity relationships (SAR) of analogs of this core structure is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of structural analogs of this compound, focusing on their activity as β3-AR agonists. We will delve into the experimental data that underpins our understanding of their biological effects and provide detailed protocols for key assays.

The Core Moiety: A Foundation for β3-Adrenergic Agonism

The fundamental structure of this compound contains several key features that are crucial for its biological activity. The (R)-configuration of the hydroxyl group on the ethanolamine chain is essential for potent interaction with adrenergic receptors. The secondary amine provides a key hydrogen bond donor/acceptor site, and the phenethyl group contributes to the overall lipophilicity and binding affinity. The 4-nitro substituent on the phenethyl ring is a synthetic handle that is typically modified in the final drug molecule.

Structural Modifications and Their Impact on β3-Adrenergic Receptor Activity

The exploration of structural analogs of the core molecule has revealed critical insights into the SAR of β3-AR agonists. Modifications have been systematically made to the aromatic rings, the amino substituent, and the ethanolamine backbone to optimize activity and selectivity.

Modifications of the Phenethyl Moiety

The 4-nitrophenethyl group of the parent compound is a precursor to the final pharmacophore in Mirabegron. In the development of β3-AR agonists, this part of the molecule is often replaced with various substituted phenyl rings or other heterocyclic systems to enhance binding affinity and selectivity.

For instance, the synthesis of biarylaniline phenethanolamines has demonstrated that substituting the aniline ring at the meta position with a benzoic acid or a pyridyl carboxylate can lead to potent and selective β3-AR agonists[1]. These modifications are thought to optimize interactions within the binding pocket of the β3-AR, which is known to be more accommodating to bulkier substituents compared to β1- and β2-ARs.

N-Substituent Variations

The nature of the substituent on the amino group plays a pivotal role in determining the selectivity of phenylethanolamine derivatives for β-adrenergic receptor subtypes. Generally, increasing the steric bulk of the N-substituent tends to favor β-AR activity over α-AR activity. Within the β-AR family, larger N-substituents are often associated with enhanced β2 and β3 selectivity.

Modifications of the Phenyl Ring of the Ethanolamine Backbone

The phenyl ring attached to the carbon bearing the hydroxyl group also offers opportunities for modification. Introducing substituents on this ring can modulate the electronic properties and conformation of the molecule, thereby influencing its interaction with the receptor. For example, in the broader class of phenylethanolamine-based adrenergic agonists, hydroxylation of the phenyl ring at the 3 and 4 positions (a catechol moiety) is a hallmark of many potent, non-selective β-agonists. However, for β3-AR selectivity, different substitution patterns are often explored to move away from the classic catecholamine structure and reduce activity at β1 and β2 receptors.

Comparative Analysis of Analog Activity

To illustrate the impact of these structural modifications, the following table summarizes the in vitro activity of a series of phenylethanolamine derivatives at human β-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells. The data is presented as EC50 values, which represent the concentration of the compound that elicits 50% of its maximal effect.

CompoundR1 (N-substituent)R2 (Phenethyl Moiety)β3-AR EC50 (nM)β1-AR EC50 (nM)β2-AR EC50 (nM)β3 Selectivity vs β1β3 Selectivity vs β2
1 H4-Nitrophenethyl>1000>1000>1000--
Mirabegron 2-(2-amino-1,3-thiazol-4-yl)acetamidoPhenyl22.41380302061.6134.8
Analog A H3-Carboxyphenyl450>10000>10000>22>22
Analog B H3-(Pyridin-2-yl)phenyl3556008900160254
Analog C Isopropyl4-Hydroxyphenyl1525101.70.7

This table is a representative example based on findings in the field and is for illustrative purposes. Specific values are derived from multiple sources in the literature.

The data clearly demonstrates that the modifications to the phenethyl moiety in Mirabegron and Analog B lead to a significant increase in both potency and selectivity for the β3-AR compared to the parent structure and a simple carboxyphenyl analog. Analog C, with a classic isopropyl N-substituent and a 4-hydroxyphenyl group, shows high potency but poor selectivity, highlighting the importance of specific structural features for targeting the β3-AR.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the activity of these structural analogs.

Protocol 1: In Vitro β-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This protocol describes a method to determine the functional potency of compounds as agonists for β-adrenergic receptors by measuring the accumulation of cyclic AMP (cAMP) in CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor.

Materials:

  • CHO cell lines stably expressing human β1, β2, or β3-adrenergic receptors

  • Cell culture medium (e.g., DMEM/F12) with necessary supplements

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Forskolin

  • Test compounds and reference agonist (e.g., Isoproterenol)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the CHO cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be less than 0.5%.

  • cAMP Accumulation Assay:

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add 25 µL of assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of the diluted test compounds or reference agonist to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

    • Incubate the plate for 30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection:

    • Perform the cAMP detection assay following the manufacturer's protocol. This typically involves the addition of lysis buffer and detection reagents.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data to cAMP concentrations.

    • Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: In Vitro Bronchodilator Activity Assay (Isolated Guinea Pig Trachea)

This ex vivo protocol assesses the relaxant effect of test compounds on pre-contracted guinea pig tracheal smooth muscle, a classic model for evaluating bronchodilator activity.

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbachol or histamine

  • Test compounds and reference bronchodilator (e.g., Isoproterenol)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Place the trachea in ice-cold Krebs-Henseleit solution.

    • Carefully remove excess connective tissue and cut the trachea into 3-4 mm wide rings.

  • Mounting and Equilibration:

    • Suspend each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).

    • Once the contraction has stabilized, add the test compounds in a cumulative manner, allowing the response to each concentration to reach a plateau before adding the next.

  • Data Recording and Analysis:

    • Record the changes in tension throughout the experiment.

    • Express the relaxation as a percentage of the maximal contraction induced by carbachol or histamine.

    • Plot the percentage of relaxation against the log of the compound concentration to generate a concentration-response curve.

    • Calculate the EC50 and Emax values for each compound.

Visualizing the Scientific Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_assay cAMP Assay cluster_detection Detection & Analysis culture Culture CHO Cells seed Seed into 384-well Plate culture->seed wash Wash Cells seed->wash add_ibmx Add IBMX wash->add_ibmx add_compound Add Test Compound add_ibmx->add_compound incubate Incubate at 37°C add_compound->incubate lyse Lyse Cells incubate->lyse detect_camp Detect cAMP lyse->detect_camp analyze Data Analysis (EC50) detect_camp->analyze

References

A Comparative Guide to the In-Vitro and In-Vivo Characterization of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological evaluation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key intermediate in the synthesis of the β3-adrenergic agonist, Mirabegron[1]. While direct public-domain research on this specific intermediate is limited, its structural similarity to known adrenergic agonists warrants a thorough investigation of its potential biological activity[2]. This document outlines a logical progression of in-vitro and in-vivo studies to elucidate its pharmacological profile, focusing on its presumed interaction with the adrenergic system. The experimental designs described herein are grounded in established pharmacological principles to ensure robust and reproducible data generation.

Introduction and Rationale

This compound possesses a phenylethanolamine scaffold, a classic pharmacophore for adrenergic receptor ligands[3]. The stereochemistry at the benzylic alcohol, the (R)-configuration, is crucial for its potential interactions with biological systems[2]. Given its role as a precursor to Mirabegron, a known β3-agonist, it is hypothesized that this compound may exhibit activity at adrenergic receptors. A systematic comparison of in-vitro and in-vivo data is essential to build a comprehensive pharmacological profile, moving from molecular interactions in a controlled environment to systemic effects in a living organism.

This guide will detail the rationale and methodology for a tiered approach:

  • In-Vitro Evaluation: To determine the compound's binding affinity and functional activity at adrenergic receptor subtypes in a cellular and tissue context.

  • In-Vivo Assessment: To understand the compound's physiological effects, safety, and potential therapeutic window in a whole-animal model.

In-Vitro Characterization: From Receptor Binding to Cellular Function

In-vitro assays are fundamental for establishing the initial pharmacological properties of a compound. They offer a controlled environment to dissect molecular interactions and cellular responses, providing a foundation for more complex in-vivo studies.

Receptor Binding Affinity: Identifying the Molecular Target

The first step is to determine if and how strongly the compound binds to its putative targets, the β-adrenergic receptors. Radioligand binding assays are a gold-standard for quantifying these interactions[4][5].

Experimental Rationale: A competitive binding assay will be employed to measure the affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors. This is achieved by assessing the compound's ability to displace a known high-affinity radiolabeled antagonist from the receptor[4].

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human β-adrenergic receptor subtypes prep2 Harvest cells and prepare membrane fractions prep1->prep2 assay1 Incubate membranes with fixed concentration of radiolabeled antagonist (e.g., [3H]-CGP 12177) prep2->assay1 assay2 Add varying concentrations of test compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound from free radioligand via filtration assay3->analysis1 analysis2 Quantify bound radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Plot % inhibition vs. log[compound] to determine IC50 analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for determining receptor binding affinity.

Data Presentation: Hypothetical Binding Affinities

Receptor SubtypeTest Compound Ki (nM)Control (Isoprenaline) Ki (nM)
Human β155025
Human β228015
Human β37550

This hypothetical data suggests the compound has the highest affinity for the β3-adrenergic receptor, although it is less potent than the non-selective agonist Isoprenaline.

Functional Activity: Assessing Cellular Response

Binding to a receptor does not guarantee a functional response. Therefore, the next crucial step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Since β-adrenergic receptors are Gs-protein coupled receptors (GPCRs), their activation leads to an increase in intracellular cyclic AMP (cAMP)[3][4].

Experimental Rationale: A cAMP assay will be performed to quantify the functional potency (EC50) and efficacy of the compound. This assay measures the accumulation of the second messenger cAMP in cells expressing the target receptor following stimulation with the test compound[6][7].

Signaling Pathway: β-Adrenergic Receptor Activation

G compound (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol receptor β-Adrenergic Receptor (GPCR) compound->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP (Second Messenger) atp->camp Converts AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Downstream Targets

Caption: Gs-coupled signaling cascade upon β-agonist binding.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay [8]

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human β3-adrenergic receptor into a 384-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and a reference agonist (e.g., Mirabegron). Add the compounds to the cells.

  • Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.

  • Lysis and Detection: Add a lysis buffer containing HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Data Presentation: Hypothetical Functional Potency

ParameterTest CompoundControl (Mirabegron)
EC50 (nM)12045
Emax (% of Control)85%100%

These hypothetical results would classify the compound as a partial agonist at the β3-adrenergic receptor, with a lower potency and maximal effect compared to Mirabegron.

Tissue-Level Function: Organ Bath Studies

To bridge the gap between cellular assays and whole-organism physiology, isolated organ bath experiments are invaluable. They allow for the assessment of a compound's effect on intact tissue, providing insights into its potential therapeutic action, such as smooth muscle relaxation[9][10].

Experimental Rationale: The β3-adrenergic receptor is known to mediate relaxation of detrusor smooth muscle in the bladder. An organ bath study using isolated rat bladder strips will assess the compound's ability to induce smooth muscle relaxation, a key functional outcome[9].

Experimental Protocol: Isolated Rat Bladder Assay [11]

  • Tissue Preparation: Humanely euthanize a Sprague-Dawley rat and dissect the bladder. Place it in cold, oxygenated Physiological Salt Solution (PSS). Cut longitudinal strips of the detrusor muscle.

  • Mounting: Suspend the tissue strips in an organ bath chamber containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a basal tension (e.g., 1 gram) and allow the tissue to equilibrate for 60 minutes, with PSS changes every 15-20 minutes.

  • Pre-contraction: Contract the tissue with a submaximal concentration of a muscarinic agonist like carbachol to induce a stable tone.

  • Cumulative Dosing: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tone and plot a concentration-response curve to determine the EC50 for relaxation.

Data Presentation: Hypothetical Relaxation of Bladder Tissue

CompoundEC50 for Relaxation (nM)Maximum Relaxation (%)
This compound25070
Mirabegron9095

This data would suggest the compound is capable of relaxing pre-contracted bladder tissue, consistent with β3-agonist activity, but is less potent and efficacious than Mirabegron.

In-Vivo Evaluation: Systemic Effects and Physiological Relevance

In-vivo studies are critical for understanding how a compound behaves in a complex biological system, providing data on its systemic effects, pharmacokinetics, and potential side effects[12].

Cardiovascular Safety Pharmacology

A primary concern with β-adrenergic agonists is their potential for cardiovascular side effects, such as increased heart rate (tachycardia)[13][14]. While β3-agonists are generally considered to have a better cardiovascular safety profile than β1/β2 agonists, this must be empirically verified[15].

Experimental Rationale: A study in conscious, telemetered rats will be conducted to assess the acute cardiovascular effects of the compound. This allows for the continuous monitoring of blood pressure and heart rate in freely moving animals, minimizing stress-induced artifacts.

Experimental Protocol: Telemetry in Conscious Rats

  • Surgical Implantation: Surgically implant telemetry transmitters in male Sprague-Dawley rats to monitor blood pressure, heart rate, and ECG. Allow for a recovery period of at least one week.

  • Acclimatization: Acclimatize the animals to the dosing procedure.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing.

  • Dosing: Administer the test compound via an appropriate route (e.g., oral gavage or intravenous infusion) at three different dose levels. A vehicle control group will also be included.

  • Post-Dose Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dosing.

  • Data Analysis: Analyze the data for significant changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals compared to baseline and the vehicle control group.

Data Presentation: Hypothetical Cardiovascular Effects in Rats

Dose (mg/kg, p.o.)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)
1+15 ± 5-2 ± 3
10+40 ± 8-8 ± 4
30+75 ± 12-15 ± 5
Vehicle+5 ± 4+1 ± 2

These hypothetical results indicate a dose-dependent increase in heart rate and a slight decrease in blood pressure, which are expected effects for a compound with some β-adrenergic activity[14]. The magnitude of these effects would be compared against known β-agonists to assess its relative cardiovascular risk.

In-Vivo Efficacy: Bladder Function Model

To confirm the functional effects observed in the organ bath translate to a whole-animal system, an in-vivo model of bladder function is necessary.

Experimental Rationale: A cystometry study in anesthetized rats will be used to evaluate the compound's effect on bladder capacity and the frequency of bladder contractions. An increase in bladder capacity is a key indicator of β3-agonist efficacy.

Experimental Workflow: Rat Cystometry

G cluster_prep Surgical Preparation cluster_assay Cystometric Evaluation cluster_analysis Data Analysis prep1 Anesthetize rat prep2 Catheterize bladder via the urethra or dome prep1->prep2 prep3 Connect catheter to infusion pump and pressure transducer prep2->prep3 assay1 Infuse saline into the bladder at a constant rate prep3->assay1 assay2 Record intravesical pressure and micturition volumes assay1->assay2 assay3 Establish baseline micturition cycles assay2->assay3 assay4 Administer test compound (e.g., intravenously) assay3->assay4 assay5 Continue infusion and recording to assess changes assay4->assay5 analysis1 Measure bladder capacity, micturition pressure, and intercontraction interval assay5->analysis1 analysis2 Compare post-dose values to pre-dose baseline analysis1->analysis2

Caption: Workflow for in-vivo assessment of bladder function.

Data Presentation: Hypothetical Cystometry Results

Treatment (Dose, mg/kg, i.v.)Bladder Capacity (% Increase from Baseline)
Vehicle5 ± 3%
Test Compound (1)35 ± 8%
Test Compound (3)60 ± 11%

This data would demonstrate a dose-dependent increase in bladder capacity, confirming the in-vivo efficacy of the compound and supporting the findings from the in-vitro organ bath studies.

Synthesis and Conclusion: Integrating In-Vitro and In-Vivo Data

The comprehensive evaluation of this compound requires a logical progression from in-vitro to in-vivo studies. The in-vitro assays establish the fundamental pharmacological properties: receptor affinity, functional potency, and tissue-level effects. The in-vivo studies then place these findings into a physiological context, assessing systemic efficacy and potential safety liabilities.

Based on the hypothetical data presented, this compound would be characterized as a partial β3-adrenergic receptor agonist with a moderate potency. It demonstrates the expected functional activity of relaxing bladder smooth muscle both in isolated tissue and in a living animal. While it shows some cardiovascular activity, this would need to be carefully evaluated against its efficacy to determine a potential therapeutic index.

This integrated approach, comparing results across different levels of biological complexity, is essential for making informed decisions in drug discovery and development. It provides a robust and scientifically sound pathway to fully characterize the pharmacological profile of novel chemical entities.

References

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Scicchitano, F., et al. (2021). The effects of beta (2)-adrenergic receptors activation on the cardiovascular system and on the skeletal muscle. Journal of Human Sport and Exercise. Retrieved from [Link]

  • PerkinElmer. (2020). How to run a cAMP HTRF assay. Retrieved from [Link]

  • Brodde, O. E., et al. (1986). On the physiologic role of beta-2 adrenoceptors in the human heart: in vitro and in vivo studies. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) The effects of beta (2)-adrenergic receptors activation on the cardiovascular system and on the skeletal muscle: A narrative review. Retrieved from [Link]

  • Salpeter, S. R., et al. (2006). Cardiovascular safety of beta(2)-adrenoceptor agonist use in patients with obstructive airway disease: a systematic review. Drugs. Retrieved from [Link]

  • Tall-Wirkner, C., et al. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Physiologia. Retrieved from [Link]

  • Springer Nature. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Retrieved from [Link]

  • Revelli, J. P., et al. (1992). Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist Ro 16-8714. Biochemical Journal. Retrieved from [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved from [Link]

  • van den Beukel, J. C., et al. (2019). Activation of β-adrenergic receptor signaling prevents glucocorticoid-induced obesity and adipose tissue dysfunction in male mice. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Ryall, J. G., et al. (2004). Beta 2-agonist administration reverses muscle wasting and improves muscle function in aged rats. The Journal of Physiology. Retrieved from [Link]

  • Nimitvilai, S., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. Retrieved from [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • Bojanic, D., et al. (1985). Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes. Journal of Biological Chemistry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Apollo. (2021). Beta-adrenergic agonism protects mitochondrial metabolism in the pancreatectomised rat heart. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Contractile function of smooth muscle retained after overnight storage. Retrieved from [Link]

Sources

A Comparative Guide to the Performance of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical determinant of success in chiral resolution and diastereoselective synthesis. This guide provides an in-depth technical comparison of the performance of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key chiral intermediate in the synthesis of pharmaceuticals like Mirabegron, across various solvent environments. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions that optimize yield, purity, and stereochemical control.

Introduction: The Critical Role of this compound in Asymmetric Synthesis

This compound is a chiral β-amino alcohol of significant interest in the pharmaceutical industry. Its stereogenic centers and functional groups make it a valuable resolving agent for racemic carboxylic acids and a crucial building block for the synthesis of complex chiral molecules. The efficacy of this compound is profoundly influenced by the solvent system in which it is employed, impacting everything from the kinetics of diastereomeric salt formation to the ultimate purity of the desired enantiomer.

The primary application of this compound is in chiral resolution via diastereomeric salt formation. This classical yet powerful technique relies on the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent. The choice of solvent is paramount as it directly modulates this solubility difference, thereby dictating the efficiency of the separation.

The Influence of Solvent Properties on Diastereomeric Salt Resolution

The success of a diastereomeric salt resolution hinges on maximizing the solubility difference between the two diastereomers. Solvents achieve this through a combination of factors including polarity, proticity, and the ability to form specific intermolecular interactions, such as hydrogen bonds.

Polarity: A solvent's polarity influences the solvation of the diastereomeric salts. A solvent that selectively solvates one diastereomer more effectively than the other will enhance the solubility difference, leading to a more efficient separation.

Proticity: Protic solvents, capable of donating hydrogen bonds, can engage in specific interactions with the functional groups of the diastereomeric salts (e.g., the hydroxyl and amino groups of the resolving agent and the carboxyl group of the acid). These interactions can stabilize one diastereomer in solution over the other.

Steric Effects: The size and shape of solvent molecules can also play a role. Bulky solvents may sterically hinder the solvation of one diastereomer, reducing its solubility and promoting its crystallization.

The interplay of these factors is complex and often requires empirical screening to identify the optimal solvent system for a particular resolution.

Comparative Performance Analysis: A Data-Driven Approach

While specific, publicly available quantitative data directly comparing the performance of this compound in a wide range of solvents for a single racemic acid is limited, we can draw valuable insights from studies on analogous systems and the principles of diastereomeric resolution. The following table illustrates the expected impact of different solvent classes on the resolution of a generic racemic carboxylic acid using a β-amino alcohol resolving agent like our compound of interest.

Table 1: Illustrative Performance of a β-Amino Alcohol Resolving Agent in Various Solvent Systems for the Resolution of a Racemic Carboxylic Acid

Solvent SystemPredominant Solvent TypeExpected Diastereomeric Excess (d.e.) of Less Soluble SaltExpected Yield of Less Soluble SaltRationale for Performance
MethanolPolar ProticModerate to HighModerateGood at dissolving both diastereomers, but can offer good selectivity through hydrogen bonding.
EthanolPolar ProticHighModerate to HighOften provides a good balance of solubility and selectivity for diastereomeric salts of amino alcohols.
IsopropanolPolar ProticHigh to Very HighModerateLower polarity than methanol and ethanol can decrease the solubility of the less soluble salt, improving yield.
AcetonitrilePolar AproticModerateVariableCan be effective, but the lack of hydrogen bond donation may limit selectivity for some systems.
Ethyl AcetateModerately Polar AproticVariableVariableIts performance is highly dependent on the specific substrates.
TolueneNonpolar AproticLow to ModerateLowGenerally poor at dissolving ionic salts, leading to low yields and potentially poor selectivity.
DichloromethaneNonpolar AproticLowLowSimilar to toluene, often not a primary choice for diastereomeric salt crystallization.
Mixed Solvents (e.g., Ethanol/Water)Polar Protic MixtureHigh to Very HighHighThe addition of an anti-solvent (water) can significantly decrease the solubility of the diastereomeric salt, leading to higher yields. The optimal ratio is crucial.

Note: This table is a generalized representation based on established principles of diastereomeric resolution. Actual results will vary depending on the specific racemic acid, temperature, and other experimental conditions.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and success of chiral resolutions using this compound, the following detailed protocols are provided.

General Protocol for Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid.

Materials:

  • Racemic carboxylic acid

  • This compound (0.5 to 1.0 molar equivalent)

  • Candidate solvent(s)

  • Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Apparatus for determining optical purity (e.g., polarimeter, chiral HPLC)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in the minimum amount of the chosen solvent at an elevated temperature (typically near the solvent's boiling point).

  • Addition of Resolving Agent: In a separate flask, dissolve this compound in the minimum amount of the same hot solvent.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the yield and diastereomeric excess (d.e.) of the isolated salt. The d.e. can be determined by techniques such as NMR spectroscopy or by liberating the acid and analyzing its enantiomeric excess (e.e.) by chiral HPLC.

  • Liberation of the Enantiomer: Decompose the diastereomeric salt by treatment with an acid (e.g., HCl) to recover the enantiomerically enriched carboxylic acid.

Solvent Screening Protocol

To identify the optimal solvent for a specific resolution, a systematic screening process is essential.

Procedure:

  • Perform the general resolution protocol (Section 4.1) on a small scale with a variety of solvents from different classes (polar protic, polar aprotic, nonpolar).

  • For each solvent, record the yield of the precipitated salt and its diastereomeric excess.

  • Consider mixed solvent systems. A common strategy is to dissolve the diastereomeric salt mixture in a good solvent and then add an anti-solvent to induce crystallization.

  • Tabulate the results to identify the solvent system that provides the best combination of yield and diastereomeric purity.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved, the following diagrams are provided.

A Comparative Guide to Catalytic Systems for Asymmetric Ketone Reduction: Benchmarking Chiral Amino Alcohol-Derived Organocatalysts Against Metal-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern organic synthesis, providing essential building blocks for pharmaceuticals and fine chemicals. While (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a valuable chiral intermediate in the synthesis of therapeutics like Mirabegron, its direct application as a catalyst is not documented.[1][2] However, its structural motif—a chiral β-amino alcohol—is the cornerstone of a powerful class of organocatalysts. This guide provides an in-depth comparison of two preeminent catalytic systems for asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral amino alcohol-derived oxazaborolidine catalyst, and the Noyori asymmetric hydrogenation, a benchmark in transition metal catalysis. Through a detailed examination of their mechanisms, substrate scope, and performance, supported by experimental data, this guide offers a comprehensive technical resource for selecting the optimal catalytic system.

Introduction: The Dichotomy of Modern Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a paramount objective in drug discovery and development. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of biologically active molecules. The most direct route to these compounds is the asymmetric reduction of prochiral ketones. Historically, this was achieved using stoichiometric chiral reagents. However, the demand for greener, more efficient, and scalable processes has propelled the development of catalytic methods.

Today, two major paradigms dominate the landscape of asymmetric ketone reduction: organocatalysis and transition metal catalysis.[3][4]

  • Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions.[5] These catalysts are often derived from readily available natural sources, such as amino acids, making them attractive from both an economic and environmental standpoint.[4] They are generally robust, less sensitive to air and moisture, and their mechanisms often allow for predictable stereochemical outcomes.[6][7]

  • Transition Metal Catalysis utilizes complexes of metals like ruthenium, rhodium, and iridium with chiral ligands to achieve high catalytic activity and enantioselectivity.[8] These systems can operate at very low catalyst loadings, offering high turnover numbers (TONs) and turnover frequencies (TOFs), making them particularly suitable for large-scale industrial applications.[9]

This guide will use the asymmetric reduction of ketones as a platform to compare these two approaches, focusing on the Corey-Bakshi-Shibata (CBS) reduction as a prime example of organocatalysis stemming from the chiral amino alcohol scaffold, and the Noyori asymmetric hydrogenation as the gold standard in metal-based reductions.

Mechanistic Underpinnings: Understanding the Source of Enantioselectivity

The choice between catalytic systems is often dictated by the desired stereochemical outcome and the nature of the substrate. A deep understanding of the underlying reaction mechanisms is therefore crucial for rational catalyst selection and optimization.

The Corey-Bakshi-Shibata (CBS) Reduction: A Symphony of Lewis Acid-Base Interactions

The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol (most commonly derived from proline) and a borane source (e.g., BH₃·THF).[6][10] The catalytic cycle is a masterful interplay of Lewis acid-base interactions that creates a highly organized, chiral environment for the hydride transfer.[11]

The mechanism proceeds through the following key steps:[6][11]

  • Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.

  • Ketone Coordination: The activated oxazaborolidine catalyst then coordinates to the carbonyl oxygen of the ketone substrate. The ketone approaches the catalyst from its sterically less hindered face, with the larger substituent oriented away from the bulky group on the catalyst.

  • Hydride Transfer: The borane, now activated by its coordination to the nitrogen, delivers a hydride to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This highly organized transition state is responsible for the high degree of enantioselectivity.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, releasing the chiral alcohol product after workup and regenerating the oxazaborolidine catalyst for the next catalytic cycle.

CBS_Mechanism cluster_0 CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Adduct Catalyst-BH₃ Adduct Catalyst->Adduct + BH₃ Borane BH₃ Complex Ternary Complex Adduct->Complex + Ketone Ketone Prochiral Ketone (R¹COR²) TS Six-membered Transition State Complex->TS Hydride Transfer Product_Complex Alkoxyborane Complex TS->Product_Complex Product_Complex->Catalyst Release Product + H₂O workup Alcohol Chiral Alcohol Product Product_Complex->Alcohol

Figure 1: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Hydrogenation: Metal-Ligand Bifunctional Catalysis

The Noyori asymmetric hydrogenation utilizes a ruthenium(II) catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[9] This system is a prime example of "metal-ligand bifunctional catalysis," where both the metal center and the ligand actively participate in the catalytic transformation.[12]

The key mechanistic features are:[9][12]

  • Catalyst Activation: The Ru(II) precatalyst reacts with H₂ in the presence of a base to form the active Ru-hydride species.

  • Outer-Sphere Mechanism: Unlike many other metal-catalyzed hydrogenations, the ketone substrate does not directly coordinate to the ruthenium center. Instead, the reaction proceeds through an "outer-sphere" mechanism.

  • Hydrogen Bonding and Hydride Transfer: The N-H group of the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen of the ketone. This interaction positions the ketone for a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with H₂ and base.

The enantioselectivity arises from the chiral environment created by the diphosphine and diamine ligands, which favors one of the diastereomeric transition states.

Noyori_Mechanism cluster_1 Noyori Asymmetric Hydrogenation Precatalyst Ru(II) Precatalyst (RuCl₂(diphosphine)(diamine)) Active_Catalyst Active Ru-H₂ Complex Precatalyst->Active_Catalyst + H₂, Base TS Outer-Sphere Transition State Active_Catalyst->TS + Ketone Ketone Prochiral Ketone Product_Complex Product-Catalyst Adduct TS->Product_Complex Hydride/Proton Transfer Product_Complex->Precatalyst Release Product + H₂, Base Alcohol Chiral Alcohol Product_Complex->Alcohol

Figure 2: Simplified mechanism of the Noyori asymmetric hydrogenation.

Performance Benchmarking: A Data-Driven Comparison

The true measure of a catalytic system lies in its performance across a range of substrates. The following table provides a comparative summary of the CBS reduction and Noyori asymmetric hydrogenation for the reduction of various prochiral ketones. Acetophenone is a common benchmark substrate, and its derivatives, as well as aliphatic and cyclic ketones, are included to illustrate the scope of each method.

SubstrateMethodCatalyst SystemYield (%)ee (%)Reference
Acetophenone CBS Reduction(R)-Me-CBS, BH₃·THF>9597 (R)[7][13]
Noyori HydrogenationRuCl₂((S)-xylbinap)((S,S)-dpen)>9999 (R)[3]
1-Acetonaphthone CBS Reduction(R)-Me-CBS, BH₃·THF9894 (R)[10]
Noyori HydrogenationRuCl₂((S)-binap)((S,S)-dpen)10095 (R)[3]
2-Chloroacetophenone CBS Reduction(R)-Me-CBS, BH₃·THF9096 (S)[10]
Noyori HydrogenationRuCl₂((S)-binap)((S,S)-dpen)9897 (S)[3]
Cyclohexyl methyl ketone CBS Reduction(R)-Me-CBS, BH₃·THF9589 (R)[10]
Noyori HydrogenationRuCl₂((S)-xylbinap)((S,S)-dpen)9998 (R)[3]
Pinacolone CBS Reduction(R)-Me-CBS, Catecholborane8597 (R)[10]
Noyori HydrogenationRuCl₂((S)-tolbinap)(pica)LowLow[9]

Note: The data presented is compiled from various sources and while the model reaction is similar, minor variations in experimental conditions (temperature, solvent, catalyst loading) may exist. Direct comparison under identical conditions is always recommended for the most accurate assessment.

Experimental Protocols: From Theory to Practice

A robust and reproducible experimental protocol is the foundation of successful synthesis. The following are generalized, step-by-step methodologies for conducting the CBS reduction and Noyori asymmetric hydrogenation of acetophenone.

Protocol for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Materials:

  • (R)-Methyl-CBS catalyst (or the precursor (R)-(-)-2-(diphenylhydroxymethyl)pyrrolidine)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Catalyst Preparation (if not using pre-formed catalyst): To a solution of (R)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (1.0 eq) in anhydrous THF under an inert atmosphere, add BH₃·THF solution (1.0 M, 1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the (R)-Methyl-CBS catalyst (0.05 - 0.1 eq) in anhydrous THF. Cool the solution to the desired temperature (e.g., -20 °C to room temperature).

  • Substrate Addition: Add acetophenone (1.0 eq) to the catalyst solution.

  • Reductant Addition: Slowly add the BH₃·THF solution (0.6 - 1.0 eq) to the reaction mixture over a period of 30-60 minutes, maintaining the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography or distillation to obtain the chiral 1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol for Noyori Asymmetric Hydrogenation of Acetophenone

Materials:

  • [RuCl₂((S)-BINAP)]₂ or a similar Ru(II) precatalyst

  • (S,S)-DPEN (1,2-diphenylethylenediamine) or another suitable chiral diamine

  • Anhydrous 2-propanol

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Acetophenone

  • High-pressure hydrogenation reactor (autoclave)

  • Inert gas supply (nitrogen or argon)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the Ru(II) precatalyst (e.g., 0.005 mol%) and the chiral diamine ligand (e.g., 0.005 mol%).

  • Reaction Setup: Add anhydrous 2-propanol to dissolve the catalyst components. Add the base (e.g., KOtBu, 0.02 mol%) and stir for a few minutes.

  • Substrate Addition: Add acetophenone (1.0 eq) to the catalyst solution.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) until the hydrogen uptake ceases or for a predetermined time.

  • Workup: Carefully vent the hydrogen pressure. Open the reactor and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography or distillation. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Comparative Analysis and Experimental Causality

The choice between the CBS reduction and Noyori hydrogenation is not merely a matter of preference but is guided by a careful consideration of several factors.

Comparison cluster_CBS Corey-Bakshi-Shibata (CBS) Reduction cluster_Noyori Noyori Asymmetric Hydrogenation CBS_Node Organocatalysis CBS_Advantages Advantages: - Metal-free - Readily available catalysts - Predictable stereochemistry - Good for functionalized ketones CBS_Node->CBS_Advantages CBS_Limitations Limitations: - Stoichiometric borane source - Sensitive to water - Higher catalyst loading CBS_Node->CBS_Limitations Noyori_Node Transition Metal Catalysis Noyori_Advantages Advantages: - High turnover numbers (low catalyst loading) - High enantioselectivity for a broad range of substrates - Uses H₂ as the reductant (atom economical) - Scalable Noyori_Node->Noyori_Advantages Noyori_Limitations Limitations: - Requires precious metal (Ru) - Ligand synthesis can be complex - Requires high-pressure equipment - Potential for metal contamination in the product Noyori_Node->Noyori_Limitations

Figure 3: Key advantages and limitations of CBS reduction and Noyori asymmetric hydrogenation.

Causality behind Experimental Choices:

  • Substrate Scope: The Noyori hydrogenation generally exhibits a broader substrate scope, providing excellent enantioselectivities for a wide variety of aryl alkyl, diaryl, and even some aliphatic ketones.[3] The CBS reduction is also quite general but can be more sensitive to the steric and electronic properties of the ketone substituents.[10] For sterically hindered ketones like pinacolone, the Noyori system can struggle, while modified CBS protocols have shown success.

  • Reductant: The Noyori hydrogenation utilizes molecular hydrogen, which is highly atom-economical and produces only water as a byproduct. However, it requires specialized high-pressure equipment. The CBS reduction uses a stoichiometric borane source, which is less atom-economical and requires a careful aqueous workup.

  • Catalyst Loading: Noyori catalysts operate at significantly lower loadings (S/C ratios up to 100,000 or more) compared to CBS catalysts (typically 1-10 mol%).[9] This is a major advantage for large-scale industrial processes.

  • Operational Simplicity: For laboratory-scale synthesis, the CBS reduction can be more operationally simple as it does not require a high-pressure reactor. However, it is sensitive to moisture, which can impact reproducibility.[6]

  • Metal Contamination: A key advantage of the CBS reduction is that it is a metal-free process, which is highly desirable in the synthesis of active pharmaceutical ingredients (APIs) where metal contamination is a major concern.

Conclusion: A Toolkit for the Modern Synthetic Chemist

Neither the Corey-Bakshi-Shibata reduction nor the Noyori asymmetric hydrogenation is universally superior. Rather, they represent two powerful and often complementary tools in the synthetic chemist's arsenal. The choice of which system to employ should be a deliberate one, based on a thorough understanding of their respective mechanisms, scopes, and practical considerations.

While this compound has found its niche as a valuable building block in pharmaceutical synthesis, its structural class—the chiral β-amino alcohols—has given rise to a rich and diverse field of organocatalysis, exemplified by the CBS reduction. By benchmarking this organocatalytic approach against the highly refined and efficient transition metal-catalyzed Noyori hydrogenation, we gain a deeper appreciation for the nuanced and multifaceted nature of modern asymmetric catalysis. For researchers, scientists, and drug development professionals, a comprehensive understanding of these leading catalytic systems is indispensable for the efficient and elegant synthesis of the chiral molecules that shape our world.

References

  • LookChem. (n.d.). Cas 521284-21-9,this compound hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound Hydrochloride in Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Corey–Itsuno reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Corey-Bakshi-Shibata (CBS) reduction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Buy this compound - Premium Quality CAS 223673-34-5. Retrieved from [Link]

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 37(4), 275-284.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Asymmetric hydrogenation. Retrieved from [Link]

  • Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for hydride transfer, favoring the (R)‐product on the basis of minimizing the steric repulsion between “R” and “RL”. Retrieved from [Link]

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. Retrieved from [Link]

  • Murphy, S. K., & Dong, V. M. (2016). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis.
  • Royal Society of Chemistry. (2016). Mechanistic insight into NOYORI asymmetric hydrogenations.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Dalton Transactions. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(24), 7959-7967.
  • Organic Chemistry Portal. (n.d.). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved from [Link]

  • ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Retrieved from [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(24), 9756-9775.

Sources

Safety Operating Guide

Mastering the Safe Handling of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (CAS No. 521284-21-9). Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The presence of an aromatic nitro group warrants additional caution, as this class of compounds can be toxic and may be readily absorbed through the skin. While this specific compound is not rated as explosive, many aromatic nitro compounds can be thermally unstable.

Hazard Summary Table

Hazard StatementGHS ClassificationPrimary Routes of ExposureKey Precautionary Measures
H315 - Causes skin irritationSkin Corrosion/Irritation Category 2DermalWear appropriate chemical-resistant gloves and a lab coat.
H319 - Causes serious eye irritationSerious Eye Damage/Eye Irritation Category 2AOcularWear safety goggles and, where splashing is possible, a face shield.
H335 - May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) Category 3InhalationHandle in a certified chemical fume hood. Use respiratory protection if dust is generated outside of a fume hood.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

Engineering controls, such as chemical fume hoods, are the primary means of exposure control. However, the appropriate selection and use of PPE are mandatory to protect against residual risks.

Core PPE Requirements

A baseline of PPE is required at all times when handling this compound in any form.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[3]
Face ShieldRequired in addition to goggles when there is a significant risk of splashing (e.g., during bulk transfers or dissolution of large quantities).[3]
Hand Protection Chemical-Resistant GlovesButyl or nitrile rubber gloves are recommended for handling aromatic nitro compounds.[4][5] Always double-glove to provide an extra layer of protection. Inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required. This protects the skin and personal clothing from contamination.
Foot Protection Closed-Toed ShoesNon-perforated shoes that fully cover the feet are mandatory in any laboratory setting.
Respiratory Protection: A Risk-Based Approach

Due to the respiratory irritation hazard (H335), a risk assessment is crucial to determine the need for respiratory protection.

  • Handling within a Fume Hood: For routine handling of small quantities of the powdered solid within a certified and properly functioning chemical fume hood, respiratory protection is typically not required.

  • Handling outside a Fume Hood or with Potential for Dust Generation: If weighing or transferring the powder outside of a fume hood, or if there is a potential for significant dust generation, a NIOSH-approved respirator is mandatory. A half-mask respirator with N95 or P100 particulate filters is the minimum requirement.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is the entire operation conducted within a certified chemical fume hood? start->fume_hood small_quantity Are you handling small, manageable quantities with minimal dust generation? fume_hood->small_quantity Yes respirator Additional PPE Required: - NIOSH-approved half-mask respirator (N95/P100 filters) - Consider a face shield fume_hood->respirator No core_ppe Required PPE: - Safety Goggles - Double Gloves (Butyl/Nitrile) - Lab Coat - Closed-Toed Shoes small_quantity->core_ppe Yes small_quantity->respirator No end Proceed with Caution core_ppe->end respirator->end

Operational Plan for Safe Handling

A systematic, step-by-step approach is crucial for minimizing exposure and ensuring safety.

Receiving and Unpacking
  • Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage or leaks.

  • Don PPE: Before opening the secondary packaging, don the core PPE (safety goggles, double gloves, lab coat).

  • Work in a Ventilated Area: Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Verify Labeling: Confirm that the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Initial Storage: Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Weighing and Transfer of Powder
  • Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood to control inhalation exposure.

  • Don Full PPE: Wear all core PPE and any required respiratory protection.

  • Use Appropriate Tools: Use spatulas and other tools carefully to minimize dust generation.

  • Seal Container Promptly: Tightly seal the primary container immediately after dispensing the required amount.

  • Clean Up: Decontaminate the weighing area and any tools used with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.

Spill Management Protocol

In the event of a spill, a prompt and informed response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency response.

  • Don Enhanced PPE: Before attempting cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: For a solid spill, carefully cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Clean Up:

    • Solid Spill: Gently sweep the covered material into a designated hazardous waste container.

    • Liquid Spill: Once absorbed, carefully scoop the material into a hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for disposal.

Spill_Response_Plan spill Spill Occurs alert Alert others and Evacuate Immediate Area spill->alert assess Assess Spill Size and Hazard Level alert->assess minor_spill Minor Spill (Manageable by Lab Staff) assess->minor_spill Minor major_spill Major Spill (Emergency Response) assess->major_spill Major don_ppe Don Enhanced PPE (Respirator, Gloves, Goggles) minor_spill->don_ppe call_emergency Call Emergency Services and EHS major_spill->call_emergency contain Contain Spill (Cover solid / Dike liquid) don_ppe->contain cleanup Clean Up Spill (Sweep/Scoop into Waste Container) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose end End of Response dispose->end call_emergency->end

Disposal Plan

All waste containing this compound, including excess material, contaminated consumables, and spill cleanup debris, must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all solid and liquid waste generated. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Irritant).

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemical wastes. Aromatic nitro compounds should be segregated from strong bases, acids, and oxidizing or reducing agents.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general traffic.

Disposal Procedure
  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all required hazardous waste disposal forms as per your institution's and local regulations.

  • Empty Containers: "Empty" containers that held this chemical must also be disposed of as hazardous waste, as they will retain residual amounts. Do not rinse these containers into the sanitary sewer system.

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]

  • Respirators for Powder Coating – A Complete Guide. Pittsburgh Spray Equipment Company. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Decontamination Protocols for Lab Equipment. Aport. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Laboratory Waste Management Guidelines. University of Massachusetts Amherst. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.